molecular formula C3H5N3 B023700 1-Methyl-1,2,4-triazole CAS No. 6086-21-1

1-Methyl-1,2,4-triazole

Cat. No.: B023700
CAS No.: 6086-21-1
M. Wt: 83.09 g/mol
InChI Key: MWZDIEIXRBWPLG-UHFFFAOYSA-N
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Description

1-Methyl-1,2,4-triazole is a fundamental building block in medicinal chemistry, serving as a key precursor and core scaffold in the development of novel bioactive molecules . Its significance stems from the 1,2,4-triazole ring, an electron-rich, nitrogen-containing heterocycle known for its remarkable ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . This versatility makes it a privileged structure in drug discovery, particularly for constructing anticancer agents. The compound can function as a potential isostere for imidazole, pyrazole, and amide moieties, enabling the optimization of drug-like properties in lead compounds . Research into 1,2,4-triazole derivatives has identified potent mechanisms of action, including the induction of apoptotic cell death through the significant increase of caspase-3 and p53 protein levels, as demonstrated in studies on gastrointestinal cancer cells . Furthermore, such derivatives have shown promise in inhibiting the efflux function of P-glycoprotein, a key player in multidrug resistance, thereby enhancing the efficacy of chemotherapeutic treatments . Beyond oncology, this chemical space is being explored for developing new agents with antifungal, antibacterial, antitubercular, and anti-inflammatory activities . The synthetic utility of this compound is also enhanced by modern, sustainable methods, including microwave-assisted synthesis, which allows for rapid construction of complex molecular architectures under efficient and greener conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5N3/c1-6-3-4-2-5-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZDIEIXRBWPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209699
Record name 1H-1,2,4-Triazole, 1-methyl-
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Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6086-21-1
Record name 1H-1,2,4-Triazole, 1-methyl-
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Record name 1H-1,2,4-Triazole, 1-methyl-
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Record name 1-Methyl-1,2,4-Triazole
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Foundational & Exploratory

Synthesis of 1-Methyl-1,2,4-triazole from 1H-1,2,4-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-1,2,4-triazole from 1H-1,2,4-triazole, a critical transformation in the development of various pharmacologically active molecules. The methylation of the triazole ring is a key step that influences the binding affinity, solubility, and metabolic stability of these compounds. This document details established experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathway.

Core Synthesis Strategy

The primary method for the synthesis of this compound involves the N-methylation of 1H-1,2,4-triazole. The general approach consists of two main steps:

  • Deprotonation: The acidic proton on one of the nitrogen atoms of the triazole ring is removed by a suitable base to form a triazolate anion.

  • Methylation: The resulting anion acts as a nucleophile and attacks a methylating agent, leading to the formation of this compound.

A significant challenge in this synthesis is controlling the regioselectivity, as methylation can occur at the N1 or N4 position, potentially yielding a mixture of isomers.[1][2] The choice of reagents, solvents, and reaction conditions plays a crucial role in directing the selectivity towards the desired N1-methylated product.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound. This allows for a comparative analysis of different reaction conditions and their impact on yield.

Methylating AgentBaseSolventReaction TimeTemperatureYield (%)Reference
Methyl IodideSodium Methoxide (B1231860)Methanol (B129727)19 hoursReflux63%[2][3][4]
Methyl IodideSodium MethoxideMethanol12-16 hoursRoom TemperatureNot specified[1]
ChloromethanePotassium HydroxideNot specifiedNot specifiedNot specified88.1% (for this compound intermediate)[5]
Alkyl HalidesDBUNot specifiedNot specifiedNot specified>90% (for N-1 alkylation)[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established and effective procedures.[1][3][4]

Method 1: Methylation using Methyl Iodide and Sodium Methoxide

This protocol is a common and effective method for the N-methylation of 1H-1,2,4-triazole.

Materials:

  • 1H-1,2,4-triazole

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe) in Methanol (e.g., 25% solution)

  • Methyl Iodide (CH₃I)

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,4-triazole in anhydrous methanol. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Slowly add a stoichiometric equivalent of sodium methoxide solution to the cooled triazole solution dropwise. Stir the mixture at 0 °C for a short period to ensure complete formation of the sodium salt.

  • Methylation: While maintaining the temperature at 0 °C, add a slight excess (e.g., 1.1 equivalents) of methyl iodide to the reaction mixture dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-19 hours.[1][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add dichloromethane and a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by distillation or column chromatography to yield the final product.[3][4]

Reaction Pathway Visualization

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Workflow Start 1H-1,2,4-triazole Deprotonation Deprotonation Start->Deprotonation Base Base (e.g., NaOMe) Base->Deprotonation Intermediate Triazolate Anion Deprotonation->Intermediate Methylation Nucleophilic Attack (Methylation) Intermediate->Methylation MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->Methylation Product This compound Methylation->Product

General synthesis workflow for this compound.

Regioselectivity_Pathway cluster_start 1H-1,2,4-triazole Deprotonation cluster_methylation Methylation Pathways cluster_products Potential Products 1H_Triazole 1H-1,2,4-triazole Triazolate_Anion Triazolate Anion 1H_Triazole->Triazolate_Anion -H+ Base Base N1_Attack Attack at N1 Triazolate_Anion->N1_Attack N4_Attack Attack at N4 Triazolate_Anion->N4_Attack Product_N1 This compound (Major Product) N1_Attack->Product_N1 Product_N4 4-Methyl-1,2,4-triazole (Minor Product) N4_Attack->Product_N4 Methyl_Iodide CH₃I

Regioselectivity in the methylation of 1,2,4-triazole.

References

Regioselectivity in the N-Methylation of 1,2,4-Triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methylation of 1,2,4-triazole (B32235) is a fundamental transformation in synthetic and medicinal chemistry, yielding two primary regioisomers: 1-methyl-1H-1,2,4-triazole and 4-methyl-4H-1,2,4-triazole. The regiochemical outcome of this reaction is highly dependent on a multitude of factors, including the choice of methylating agent, base, solvent, and the presence of substituents on the triazole ring. Understanding and controlling this regioselectivity is paramount for the efficient synthesis of targeted bioactive molecules and pharmaceutical intermediates. This guide provides a comprehensive overview of the core principles governing the N-methylation of 1,2,4-triazole, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Factors Influencing Regioselectivity

The alkylation of 1,2,4-triazole can result in a mixture of N1 and N4 isomers, and in some cases, N2 isomers, particularly in substituted triazoles. The regioselectivity is a delicate interplay of electronic and steric effects, as well as reaction conditions that can favor either kinetic or thermodynamic control.

  • Nature of the Substrate: Substituents on the 1,2,4-triazole ring can significantly influence the nucleophilicity of the different nitrogen atoms. Electron-donating groups can enhance the reactivity of adjacent nitrogens, while bulky substituents can sterically hinder alkylation at nearby positions.

  • Methylating Agent: The nature of the methylating agent, such as methyl iodide or dimethyl sulfate, can impact the regioselectivity. Harder electrophiles may favor reaction at the harder nitrogen nucleophile.

  • Base: The choice of base is critical in determining the position of deprotonation and the subsequent nucleophilicity of the resulting triazolate anion. Strong, non-nucleophilic bases are often employed to ensure complete deprotonation. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor the formation of 1-substituted-1,2,4-triazoles in high yields.

  • Solvent: The polarity and proticity of the solvent can influence the solvation of the triazolate anion and the transition state energies, thereby affecting the isomer ratio.

Quantitative Data on Regioselectivity

The following tables summarize the reported quantitative data on the regioselectivity of the N-methylation and N-alkylation of 1,2,4-triazole under various conditions.

Methylating AgentBaseSolventN1:N4 RatioTotal Yield (%)Reference
Methyl IodideSodium Methoxide (B1231860)Methanol (B129727)93 : 2 (with 2% starting material)63 (of 1-methyl isomer)[1]
4-Nitrobenzyl halidesVarious-90 : 10High[2][3]

Experimental Protocols

N1-Selective Methylation of 1,2,4-Triazole

This protocol is adapted from a procedure that yields a high proportion of the N1-methylated isomer.

Materials:

  • 1H-1,2,4-triazole

  • Sodium methoxide (25% solution in methanol)

  • Methyl iodide

  • Anhydrous methanol

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1H-1,2,4-triazole (1.0 eq).

  • Add anhydrous methanol and stir until the triazole is completely dissolved.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium methoxide solution (1.05 eq) dropwise to the cooled solution.

  • While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • To the residue, add dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the N1 and N4 isomers.

N-Alkylation of 1,2,4-Triazole using DBU

This protocol is a general method for the N1-alkylation of 1,2,4-triazole, which has been reported to provide high yields of the 1-substituted product.[2][3]

Materials:

  • 1H-1,2,4-triazole

  • Alkyl halide (e.g., 4-nitrobenzyl bromide)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for a short period, then add the alkyl halide (1.0 eq).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, the work-up procedure will depend on the specific alkyl halide used. A typical work-up may involve quenching with water, extraction with an organic solvent, and purification by column chromatography.

Mechanistic Considerations and Visualization

The regioselectivity of N-methylation is often governed by a balance between the thermodynamic and kinetic stability of the resulting products and intermediates. The 1H-1,2,4-triazole is the more stable tautomer. Deprotonation with a base generates the 1,2,4-triazolate anion, which is a hybrid of resonance structures with negative charge delocalized over the nitrogen atoms.

Alkylation at N1 leads to the thermodynamically more stable 1-methyl-1,2,4-triazole, while alkylation at N4 results in the 4-methyl-1,2,4-triazole. The preference for N1-alkylation under many conditions suggests that this is the thermodynamically favored pathway. However, kinetic control can lead to the formation of the N4-isomer, particularly with bulkier alkylating agents or under specific reaction conditions.

Reaction Pathway for N-Methylation

N_Methylation_Pathway triazole 1,2,4-Triazole anion 1,2,4-Triazolate Anion triazole->anion Base N1_product This compound (Thermodynamic Product) anion->N1_product CH3-X (Path A) N4_product 4-Methyl-1,2,4-triazole (Kinetic Product) anion->N4_product CH3-X (Path B)

Caption: General reaction pathway for the N-methylation of 1,2,4-triazole.

Experimental Workflow for N1-Selective Methylation

Experimental_Workflow start Dissolve 1,2,4-Triazole in Anhydrous Methanol cool Cool to 0 °C start->cool deprotonation Add Sodium Methoxide cool->deprotonation methylation Add Methyl Iodide deprotonation->methylation reaction Stir at Room Temperature (12-16 h) methylation->reaction workup Work-up (Solvent removal, Extraction) reaction->workup purification Column Chromatography workup->purification product Isolated N1 and N4 isomers purification->product

Caption: Experimental workflow for the N1-selective methylation of 1,2,4-triazole.

Conclusion

The regioselective N-methylation of 1,2,4-triazole is a nuanced process that can be steered towards the desired N1 or N4 isomer through careful selection of reaction parameters. Generally, the formation of the this compound is thermodynamically favored and can be achieved in high yields using conditions such as sodium methoxide with methyl iodide or DBU with an appropriate alkylating agent. The insights and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling more efficient and predictable synthesis of N-methylated 1,2,4-triazole derivatives. Further investigation into the precise effects of a broader range of solvents and methylating agents would provide a more complete understanding and finer control over this important transformation.

References

An In-depth Technical Guide to 1-Methyl-1,2,4-triazole: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,4-triazole is a heterocyclic organic compound that belongs to the family of triazoles. Its structure consists of a five-membered ring containing three nitrogen atoms and two carbon atoms, with a methyl group attached to one of the nitrogen atoms. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and a look into its general mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Chemical Properties
PropertyValueReference(s)
Chemical Name This compound[1][2]
Synonyms 1-Methyl-1H-1,2,4-triazole, 1-methyltriazole[3]
CAS Number 6086-21-1[1][3]
Molecular Formula C₃H₅N₃[1][3]
Molecular Weight 83.09 g/mol [1][3]
IUPAC Name 1-methyl-1H-1,2,4-triazole[4]
SMILES CN1C=NC=N1[1]
InChI Key MWZDIEIXRBWPLG-UHFFFAOYSA-N[1]
Table 2: Physical Properties
PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[2][5]
Melting Point 16 °C[1][3][5][6][7]
Boiling Point 177-178 °C[1][6]
Density 1.1 g/mL[1][6]; 1.465 g/cm³[3][5][1][3][5][6]
Refractive Index 1.4705[1][6][7]
Flash Point 81 °C (177 °F)[1][3]
Vapor Pressure 1.16 mmHg at 25°C[8]
pKa 3.30 ± 0.10 (Predicted)[8]
LogP -0.18490[8]
Table 3: Solubility
SolventSolubilityReference(s)
Water Soluble[9]
Methanol (B129727) Soluble[8][9]
Ethanol Soluble[9]
Chloroform (B151607) Soluble[8]
Dimethyl sulfoxide (B87167) (DMSO) Soluble[8][9]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common and practical method for the synthesis of this compound is through the N-alkylation of 1,2,4-triazole (B32235). A detailed protocol is described below.

Protocol: Methylation of 1,2,4-Triazole

This protocol is adapted from a procedure involving the conversion of 1H-1,2,4-triazole to its sodium salt, followed by reaction with iodomethane[1].

Materials:

Procedure:

  • Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole in a minimal amount of methanol.

  • To this solution, add a stoichiometric equivalent of methanolic sodium methoxide dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of 1,2,4-triazole.

  • Alkylation: Cool the reaction mixture in an ice bath and add a stoichiometric equivalent of iodomethane dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between chloroform and water.

  • Separate the organic layer and extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by short-path distillation under a controlled vacuum to yield a spectroscopically pure product[1].

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_end Final Product start1 1H-1,2,4-triazole step1 Salt Formation start1->step1 start2 Sodium Methoxide start2->step1 start3 Iodomethane step2 Alkylation (Methylation) start3->step2 step1->step2 step3 Work-up (Extraction) step2->step3 step4 Distillation step3->step4 end_product This compound step4->end_product

Caption: Synthesis workflow for this compound.

Analytical Methods

Accurate and sensitive analytical methods are essential for the quantification of this compound in various matrices.

Protocol: HPLC Analysis of this compound Derivatives

A general High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-methyl-3,5-dinitro-1H-1,2,4-triazole has been established and can be adapted for this compound[2].

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-visible detector.

  • Column: SinoChrom ODS-BP column (4.6 × 200 mm, 5 μm)[2].

  • Mobile Phase: Methanol–water (90/10, v/v)[2].

  • Flow Rate: 1.0 mL/min[2].

  • Detection: UV-visible detector at 240 nm[2].

  • Column Temperature: 25°C[2].

  • Injection Volume: 10 μL[2].

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the determination of this compound, particularly in environmental samples like soil[8].

Instrumentation and Conditions:

  • GC-MS System: An Agilent 7890A/5975C Triple Axis Detector (TAD) or similar[8].

  • Column: A suitable capillary column for polar compound analysis.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: An optimized temperature program to ensure good separation and peak shape.

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring the molecular ion (m/z 83 for this compound)[3].

Procedure:

  • Sample Extraction: Extract this compound from the sample matrix using a suitable solvent such as methanol via Soxhlet extraction for solid samples[8]. For liquid samples, a liquid-liquid extraction may be employed.

  • Concentration and Derivatization (if necessary): Concentrate the extract to a suitable volume. Derivatization is typically not required for this compound.

  • Analysis: Inject an aliquot of the prepared sample into the GC-MS system.

  • Quantification: Use an internal standard, such as a deuterated analog (1-(trideuteromethyl)-1H-1,2,4-triazole), for accurate quantification to compensate for matrix effects and variations in extraction efficiency[3]. Create a calibration curve using standards containing the analyte and the internal standard.

G Analytical Workflow for this compound cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result sample Sample Matrix (e.g., Soil, Water, Biological Fluid) extraction Solvent Extraction sample->extraction cleanup Sample Cleanup / Concentration extraction->cleanup hplc HPLC-UV cleanup->hplc gcms GC-MS cleanup->gcms chromatogram Chromatogram Acquisition hplc->chromatogram gcms->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification result Concentration of This compound quantification->result

Caption: General analytical workflow for this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the public domain, the broader class of 1,2,4-triazole derivatives is well-known for its wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. A key mechanism of action for many triazole-based drugs, particularly antifungals, is the inhibition of cytochrome P450 (CYP) enzymes.

Interaction with Cytochrome P450:

Triazole compounds can act as inhibitors of various CYP enzymes. The nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the active site of the CYP enzyme, thereby blocking its catalytic activity. This inhibition can disrupt the synthesis of essential molecules, such as ergosterol (B1671047) in fungi, or alter the metabolism of other drugs in humans, leading to potential drug-drug interactions. While this compound itself is used to study binding affinity with CYP proteins, many therapeutic triazole derivatives are designed to selectively inhibit specific CYP isozymes.

G General Interaction of Triazoles with Cytochrome P450 cluster_interaction Enzyme Interaction cluster_consequence Downstream Effects triazole 1,2,4-Triazole Derivative (e.g., Antifungal Drug) binding Binding of Triazole to Heme Iron triazole->binding N atom coordination cyp450 Cytochrome P450 Enzyme (e.g., Lanosterol 14α-demethylase) cyp450->binding inhibition Inhibition of Enzyme Activity binding->inhibition pathway_block Disruption of Metabolic Pathway (e.g., Ergosterol Biosynthesis) inhibition->pathway_block cellular_effect Cellular Effect (e.g., Fungal Cell Death) pathway_block->cellular_effect

Caption: General mechanism of triazole interaction with CYP450.

Conclusion

This compound is a versatile building block in medicinal chemistry with well-defined chemical and physical properties. The provided experimental protocols for its synthesis and analysis offer a solid foundation for researchers. While its specific interactions with signaling pathways require further investigation, its role as a scaffold for developing potent enzyme inhibitors, particularly for the cytochrome P450 family, highlights its importance in drug discovery and development. This guide serves as a valuable resource for scientists and professionals working with this important heterocyclic compound.

References

Spectroscopic Profile of 1-Methyl-1,2,4-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 1-Methyl-1,2,4-triazole. The information presented herein is essential for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not explicitly found in search results-H-3
Data not explicitly found in search results-H-5
Data not explicitly found in search results-CH₃

¹³C NMR (Carbon-13 NMR) Data (Solvent: DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search resultsC-3
Data not explicitly found in search resultsC-5
Data not explicitly found in search resultsCH₃

Note: While a reference to the ¹³C NMR spectrum in DMSO-d₆ exists, the specific chemical shifts were not available in the provided search results.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
Data not explicitly found in search resultsC-H stretch (aromatic)
Data not explicitly found in search resultsC-H stretch (aliphatic)
Data not explicitly found in search resultsC=N stretch
Data not explicitly found in search resultsN-N stretch
Data not explicitly found in search resultsRing vibrations

Note: Specific IR absorption bands for this compound were not explicitly detailed in the search results. The expected regions are based on the general vibrational modes of 1,2,4-triazole (B32235) derivatives.[2][3][4]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Data [5]

m/zRelative Intensity (%)Assignment
83Data not explicitly found[M]⁺ (Molecular Ion)
Data not explicitly foundData not explicitly foundFragment Ions

Note: The molecular weight of this compound is 83.09 g/mol , corresponding to the molecular ion peak [M]⁺ at m/z 83.[5][6][7] Detailed fragmentation patterns and relative intensities were not available in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

A Bruker 400 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.[8] The sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm). All spectra were recorded at room temperature. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled spectrum was obtained.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

The infrared spectrum of this compound was recorded using a Shimadzu FT-IR spectrometer.[2] A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization-Mass Spectrometry (EI-MS) Protocol

Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, which was equipped with a suitable capillary column. The separated analyte was then introduced into the ion source of the mass spectrometer, which was operated in electron ionization (EI) mode with a standard ionization energy of 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range, typically from 40 to 200 amu, to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample This compound NMR_acq NMR Spectrometer Sample->NMR_acq IR_acq FTIR Spectrometer Sample->IR_acq MS_acq Mass Spectrometer Sample->MS_acq NMR_data NMR Spectra (¹H, ¹³C) NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data NMR_analysis Chemical Shifts, Coupling Constants NMR_data->NMR_analysis IR_analysis Functional Group Identification IR_data->IR_analysis MS_analysis Molecular Weight, Fragmentation Pattern MS_data->MS_analysis Report Spectroscopic Data Tables & Interpretation NMR_analysis->Report IR_analysis->Report MS_analysis->Report

References

Solubility of 1-Methyl-1,2,4-triazole in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Methyl-1,2,4-triazole in various organic solvents. Due to a notable lack of specific quantitative solubility data in publicly accessible literature for this compound, this guide presents qualitative solubility information for the target compound. To offer a comparative context for researchers, quantitative solubility data for the related compounds, Methyl 1H-1,2,4-triazole-3-carboxylate and 1-methyl-3,5-dinitro-1H-1,2,4-triazole, are provided in detailed tables. Furthermore, this document outlines established experimental protocols for determining the solubility of heterocyclic compounds, which can be adapted for this compound. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and logical relationships pertinent to solubility studies.

Introduction to this compound

This compound (CAS No: 6086-21-1) is a heterocyclic organic compound with the molecular formula C₃H₅N₃.[1][2] It is characterized by a five-membered aromatic ring containing three nitrogen atoms, with a methyl group substituted on one of the nitrogen atoms. This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research.[2] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes.

Physicochemical Properties of this compound:

PropertyValue
Molecular Weight 83.09 g/mol
Appearance Pale-yellow liquid
Melting Point 16 °C
Boiling Point 175-177 °C
Flash Point 81 °C
Density 1.465 g/cm³
Refractive Index 1.4705

(Data sourced from LookChem)[1]

Solubility of this compound

Qualitative Solubility

Qualitative data indicates that this compound is soluble in several common organic solvents. This solubility is attributed to its polar nature, arising from the nitrogen atoms in the triazole ring.[2]

  • Soluble in:

    • Chloroform[1]

    • Dimethyl Sulfoxide (DMSO)[1]

    • Methanol[1]

    • Ethanol[2]

    • Water[2]

Quantitative Solubility Data
Comparative Quantitative Solubility Data of Related Compounds

To provide a valuable reference for researchers, this section presents quantitative solubility data for two related compounds: Methyl 1H-1,2,4-triazole-3-carboxylate and 1-methyl-3,5-dinitro-1H-1,2,4-triazole (MDNT) . It is crucial to note that the presence of different functional groups (a carboxylate group in the first case and two nitro groups in the second) will significantly influence the solubility profile compared to the unsubstituted this compound.

Table 1: Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Solvents (Mole Fraction, x) [3]

SolventTemperature (K)Mole Fraction (x)
Methanol 278.150.0158
283.150.0185
288.150.0216
293.150.0252
298.150.0294
303.150.0343
308.150.0399
313.150.0464
318.150.0539
Ethanol 278.150.0048
283.150.0057
288.150.0068
293.150.0081
298.150.0096
303.150.0114
308.150.0135
313.150.0159
318.150.0187
1-Propanol 278.150.0033
283.150.0039
288.150.0047
293.150.0056
298.150.0067
303.150.0080
308.150.0095
313.150.0113
318.150.0134
2-Propanol 278.150.0028
283.150.0034
288.150.0041
293.150.0049
298.150.0059
303.150.0071
308.150.0085
313.150.0101
318.150.0120
1-Butanol 278.150.0024
283.150.0029
288.150.0035
293.150.0042
298.150.0051
303.150.0061
308.150.0073
313.150.0087
318.150.0104

Table 2: Solubility of 1-methyl-3,5-dinitro-1H-1,2,4-triazole (MDNT) in Various Solvents (mg/mL) [4]

SolventTemperature (°C)Concentration (mg/mL)
Acetone 20~50
40~150
60~300
Isopropanol 20~5
40~15
60~40
Ethanol 20~10
40~30
60~70
n-Butanol 20~5
40~15
60~35
Ethyl Acetate 20~40
40~120
60~250
Methanol 20~10
40~30
60~80

Experimental Protocols for Solubility Determination

The following are detailed methodologies for commonly used techniques in determining the solubility of solid and liquid compounds in organic solvents. These can be adapted for this compound.

Static Gravimetric Method (for Solid Solutes)

This method was utilized for determining the solubility of Methyl 1H-1,2,4-triazole-3-carboxylate and is a reliable technique for solid compounds.[3]

Materials:

  • Jacketed glass vessel

  • Thermostatic water bath

  • Magnetic stirrer

  • Analytical balance

  • Drying oven

Procedure:

  • Add an excess amount of the solid solute to a known mass of the selected solvent in the jacketed glass vessel.

  • Seal the vessel to prevent solvent evaporation.

  • Place the vessel in a thermostatic water bath set to the desired temperature.

  • Continuously agitate the suspension using a magnetic stirrer for a sufficient time (e.g., 10 hours) to ensure solid-liquid equilibrium is reached.

  • After reaching equilibrium, stop the stirring and allow the solution to settle for at least 2 hours.

  • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-weighed syringe.

  • Transfer the sample to a pre-weighed weighing bottle and record the total mass.

  • Place the weighing bottle with the sample in a drying oven at a suitable temperature (e.g., 333.15 K) until a constant weight is achieved, ensuring complete evaporation of the solvent.

  • Determine the mass of the residual solid (the solute) by weighing the bottle after drying.

  • Calculate the solubility (e.g., in g/100g of solvent or as a mole fraction) from the masses of the solute and the solvent.

  • Repeat the procedure for each solvent at all specified temperatures.

Turbidity-Based Method (for Solid and Liquid Solutes)

This method, used for determining the solubility of 1-methyl-3,5-dinitro-1H-1,2,4-triazole, relies on identifying the "clear point" of a solution.[4]

Materials:

  • Parallel crystallizer (e.g., Avantium Crystal16™) or a temperature-controlled vessel with a turbidity sensor

  • Vials

  • Analytical balance

Procedure:

  • Prepare a series of vials with known concentrations of the solute in the chosen solvent.

  • Place the vials in the parallel crystallizer.

  • Cycle the temperature of the instrument (e.g., from 20°C to below the solvent's boiling point) with controlled heating and cooling ramp rates (e.g., 0.5°C/min heating, -0.3°C/min cooling).

  • The instrument's turbidity sensors will monitor the transparency of each solution. The "clear point" is the temperature at which the solution becomes transparent upon heating, indicating complete dissolution.

  • A solubility curve is constructed by plotting the clear point temperatures against the corresponding concentrations.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in solubility studies.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start: Select Solute and Solvent prep_slurry Prepare Slurry (Excess Solute in Solvent) start->prep_slurry equilibration Equilibrate at Constant Temperature (with stirring) prep_slurry->equilibration settling Allow Solid to Settle equilibration->settling sampling Sample Supernatant settling->sampling analysis Determine Concentration (e.g., Gravimetric, HPLC, UV-Vis) sampling->analysis end End: Solubility Data analysis->end

Caption: Experimental workflow for solubility determination.

logical_relationships cluster_factors Influencing Factors cluster_outcome Outcome solute_props Solute Properties (Polarity, MW, H-bonding) solubility Solubility solute_props->solubility solvent_props Solvent Properties (Polarity, H-bonding) solvent_props->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of a compound.

Conclusion

While this compound is known to be soluble in several key organic solvents, a comprehensive quantitative understanding of its solubility profile is currently limited by the lack of available data. This guide has summarized the existing qualitative information and provided a comparative framework using data from related triazole derivatives. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to determine the solubility of this compound or similar compounds in their own laboratories. Further experimental studies are warranted to establish a complete and quantitative solubility profile for this important heterocyclic compound.

References

Electronic Structure and Tautomerism of Methylated Triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Triazoles, five-membered heterocyclic compounds with three nitrogen atoms, are pivotal scaffolds in medicinal chemistry and materials science.[1][2][3] Their biological activity and physicochemical properties are intrinsically linked to their electronic structure and, most critically, their tautomeric preferences. Methylation, a common structural modification, significantly influences these characteristics by altering the electronic landscape and fixing the position of a otherwise mobile proton. This guide provides an in-depth analysis of the annular tautomerism in methylated 1,2,3- and 1,2,4-triazoles, presenting quantitative data on tautomer stability, detailed experimental and computational protocols for their characterization, and visual diagrams to clarify complex relationships.

Introduction to Tautomerism in Triazoles

Triazoles exist as two primary constitutional isomers: 1,2,3-triazole and 1,2,4-triazole (B32235).[2][3] Due to the mobility of a proton between the nitrogen atoms, these molecules exhibit annular tautomerism, a form of prototropic tautomerism.[4] This equilibrium is sensitive to the substitution pattern on the ring, the solvent, and temperature. Understanding and controlling this tautomerism is crucial for drug development, as different tautomers can present distinct pharmacophores, leading to varied interactions with biological targets.

Methylation serves as a key tool for chemists in this regard. N-methylation, the substitution of a methyl group on a ring nitrogen, "locks" the molecule into a single tautomeric form. In contrast, C-methylation (a methyl group on a ring carbon) still permits proton exchange between the nitrogen atoms, though it influences the equilibrium position.

Tautomeric Forms of Methylated Triazoles

Methylated 1,2,3-Triazoles

Unsubstituted 1,2,3-triazole exists in a dynamic equilibrium between the 1H- and 2H-tautomers. Computational and experimental studies have consistently shown that the 2H-tautomer is significantly more stable in the gas phase.[5] This preference is often attributed to the repulsion between the lone pairs of the adjacent nitrogen atoms (N2 and N3) in the 1H-form.[5]

  • N-Methylation: When a methyl group is placed on a nitrogen atom, the tautomeric equilibrium is quenched. 1-Methyl-1,2,3-triazole and 2-Methyl-1,2,3-triazole are distinct, stable isomers.

  • C-Methylation: In 4-methyl-1,2,3-triazole (or 5-methyl-1,2,3-triazole, which are equivalent due to symmetry in the tautomeric forms), the proton can still reside on N1 or N2, leading to an equilibrium between 4-methyl-1H-1,2,3-triazole and 4-methyl-2H-1,2,3-triazole.

Fig. 1: Effect of C- vs. N-methylation on 1,2,3-triazole tautomerism.
Methylated 1,2,4-Triazoles

The 1,2,4-triazole system can exist in three potential tautomeric forms: 1H, 2H, and 4H. For the unsubstituted ring, the 1H-tautomer is generally the most stable.[6] Methylation can lead to a variety of isomers:

  • 1-Methyl-1,2,4-triazole: A single, fixed isomer.

  • 4-Methyl-1,2,4-triazole: A single, fixed isomer.

  • 3-Methyl-1,2,4-triazole: Tautomerism is possible between the 3-methyl-1H-1,2,4-triazole and 5-methyl-1H-1,2,4-triazole (which are identical) and the 3-methyl-4H-1,2,4-triazole forms. The position of the equilibrium is highly dependent on the electronic nature of substituents and the solvent.[7]

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Conclusion synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N, HMBC) synthesis->nmr Characterize xray X-ray Crystallography (Solid State) synthesis->xray Characterize uvvis UV-Vis & IR Spectroscopy synthesis->uvvis Characterize comparison Compare Experimental & Calculated Data nmr->comparison xray->comparison uvvis->comparison geometry Geometry Optimization (DFT: B3LYP, M06-2X) energy Energy Calculation (Tautomer Stability) geometry->energy Predict spectra Spectra Simulation (NMR, UV-Vis) energy->spectra Predict spectra->comparison conclusion Structure Assignment & Tautomer Ratio comparison->conclusion Validate

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 1-Methyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-methyl-1,2,4-triazole. Due to a lack of extensive research specifically on the thermal properties of this compound, this guide draws upon available data for its derivatives and related 1,2,4-triazole (B32235) compounds to infer its thermal behavior. The information presented herein is intended to support research, development, and safety protocols where this compound and its derivatives are utilized.

Introduction to this compound

This compound is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms, one of which is methylated. The 1,2,4-triazole core is a significant pharmacophore found in a variety of pharmaceutical agents. Understanding the thermal stability of this compound and its derivatives is crucial for drug development, ensuring stability during synthesis, formulation, and storage, as well as for predicting potential degradation pathways.

Thermal Stability Analysis

Data from 1-Methyl-1,2,4-triazolium-based Ionic Liquids:

Ionic liquids incorporating the 1-methyl-1,2,4-triazolium cation have been shown to possess considerable thermal stability, with decomposition temperatures reported to be in the range of 260–350 °C[1]. The thermal stability of these salts is significantly influenced by the nature of the anion and the length of other alkyl chains attached to the triazolium ring[2][3][4].

Table 1: Thermal Decomposition Data for Selected 1-Alkyl-4-methyl-1,2,4-triazolium Ionic Liquids

CationAnionDecomposition Temperature (Td) (°C)
1-Alkyl-4-methyl-1,2,4-triazoliumVariedNot specified
1-Methyl-4-methoxyethyl-1,2,4-triazoliumCl⁻161
1-Methyl-4-methoxyethyl-1,2,4-triazoliumNO₃⁻348
1-Methyl-4-methoxyethyl-1,2,4-triazoliumNTf₂⁻Not specified
1-Methyl-3-ethylacetate-1,2,4-triazoliumCl⁻Not specified
1-Methyl-3-ethylacetate-1,2,4-triazoliumNO₃⁻Not specified
1-Methyl-3-ethylacetate-1,2,4-triazoliumNTf₂⁻Not specified

Note: This table is populated with data from related compounds and serves as an estimation of the thermal stability of the this compound core. Specific values for this compound are not available in the cited literature.

Experimental Protocols for Thermal Analysis

The following are generalized experimental methodologies for conducting TGA and DSC analyses on 1,2,4-triazole derivatives, which can be adapted for this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • A small sample (typically 1-5 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Methodology:

  • A small sample (typically 1-5 mg) is hermetically sealed in a DSC pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature.

  • Endothermic (melting) and exothermic (decomposition) events are identified by peaks in the DSC thermogram.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample TGA_Pan Tared TGA Pan (1-5 mg) Sample->TGA_Pan DSC_Pan Sealed DSC Pan (1-5 mg) Sample->DSC_Pan TGA TGA Instrument TGA_Pan->TGA DSC DSC Instrument DSC_Pan->DSC Reference_Pan Empty Sealed DSC Pan Reference_Pan->DSC TGA_Data TGA Thermogram (Weight vs. Temperature) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temperature) DSC->DSC_Data Decomposition_Onset Decomposition Onset TGA_Data->Decomposition_Onset Melting_Peak Melting Peak (Endotherm) DSC_Data->Melting_Peak Decomposition_Peak Decomposition Peak (Exotherm) DSC_Data->Decomposition_Peak

Experimental workflow for TGA and DSC analysis.

Decomposition Pathway and Products

The decomposition of the 1,2,4-triazole ring is a complex process that can proceed through various pathways, including ring cleavage and the elimination of small molecules. Theoretical studies on 1,2,4-triazole and its derivatives suggest that the primary decomposition routes involve the breaking of the N-N and C-N bonds within the ring.

Potential Decomposition Products:

Based on studies of related triazole compounds, the thermal decomposition of this compound is likely to produce a mixture of gaseous products. Mass spectrometry (MS) coupled with a pyrolysis setup (Py-GC-MS) would be the ideal technique to identify these fragments. Common fragments from the decomposition of the 1,2,4-triazole ring include:

  • Nitrogen (N₂)

  • Hydrogen cyanide (HCN)

  • Ammonia (NH₃)

  • Various small hydrocarbons from the methyl group and ring fragments.

The mass spectrum of 1-methyl-1H-1,2,4-triazole shows a molecular ion peak at a mass-to-charge ratio (m/z) of 83.0919[5]. Fragmentation patterns observed in mass spectrometry can provide clues about the weakest bonds and likely initial steps of thermal decomposition.

G cluster_products Potential Decomposition Products This compound This compound N2 N2 This compound->N2 Ring Cleavage HCN HCN This compound->HCN Ring Fragmentation NH3 NH3 This compound->NH3 Rearrangement & Fragmentation Hydrocarbon Fragments Hydrocarbon Fragments This compound->Hydrocarbon Fragments Methyl Group & Ring Fragmentation

Potential decomposition pathways of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, analysis of its derivatives provides a strong indication of a thermally stable core. The 1,2,4-triazole ring in related compounds demonstrates stability up to high temperatures. The decomposition, when it occurs, likely proceeds through ring cleavage to yield small gaseous molecules. For precise safety and handling protocols, it is highly recommended that specific thermal analysis (TGA and DSC) be conducted on pure this compound. The experimental methodologies and potential decomposition pathways outlined in this guide provide a solid framework for such investigations.

References

Unveiling the Molecular Architecture of 1-Methyl-1,2,4-triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-methyl-1,2,4-triazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, crystallographic analysis, and key biological signaling pathways, presenting data in a structured format for ease of comparison and use in research and development.

Introduction

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The methylation at the N1 position gives rise to this compound, a core structure found in numerous pharmacologically active molecules. The precise three-dimensional arrangement of atoms within these derivatives, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents and functional materials.

Synthesis and Crystallization

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the methylation of the parent 1,2,4-triazole (B32235) ring.

Representative Synthesis Protocol: Methylation of 1,2,4-triazole

A general and effective method for the N-methylation of 1,2,4-triazole involves the use of a methylating agent in the presence of a base.

Materials:

Procedure:

  • Salt Formation: 1H-1,2,4-triazole is dissolved in methanol. To this solution, a stoichiometric amount of sodium methoxide in methanol is added. The mixture is stirred to facilitate the formation of the sodium salt of the triazole.

  • Methylation: Iodomethane is added to the solution containing the sodium triazolide. The reaction mixture is then stirred, typically at room temperature or with gentle heating, for several hours to allow for the methylation to proceed.

  • Work-up and Extraction: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and chloroform. The aqueous layer is extracted multiple times with chloroform to ensure complete recovery of the product.

  • Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by distillation or recrystallization to yield pure this compound.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. For this compound derivatives, slow evaporation of a suitable solvent is a commonly employed technique.

Protocol:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetonitrile, or mixtures thereof with water.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at an elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent leads to the gradual formation of single crystals over a period of days to weeks.

Crystal Structure Analysis

The definitive determination of the molecular structure of this compound derivatives is accomplished through single-crystal X-ray diffraction.

Data Collection and Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to determine the unit cell dimensions and the space group. The structure is then solved and refined to yield a detailed three-dimensional model of the molecule.

Crystallographic Data for this compound

The crystal structure of the parent compound, this compound, has been determined and is available in the Crystallography Open Database (COD) under the entry number 4309572.[1] The key crystallographic parameters are summarized in the table below.

ParameterThis compound
Chemical FormulaC₃H₅N₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.977(2)
b (Å)12.016(7)
c (Å)8.448(5)
α (°)90
β (°)98.99(4)
γ (°)90
Volume (ų)398.9(4)
Z4
Calculated Density (g/cm³)1.379

Data sourced from the Crystallography Open Database (COD ID: 4309572).

Biological Signaling Pathways

This compound derivatives have been shown to interact with key biological pathways, making them attractive candidates for drug development. Two notable examples are the inhibition of tubulin polymerization and the activation of the Nrf2 signaling pathway.

Inhibition of Tubulin Polymerization

Certain this compound derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition cluster_Cell Cancer Cell Triazole_Derivative This compound Derivative Tubulin α/β-Tubulin Dimers Triazole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Triazole_Derivative->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Inhibition of Tubulin Polymerization by this compound Derivatives.
Activation of the Nrf2 Signaling Pathway

Some derivatives have been found to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses. These compounds can interact with Keap1 (Kelch-like ECH-associated protein 1), leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the expression of antioxidant and cytoprotective genes.

Nrf2_Activation cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Triazole_Derivative This compound Derivative Keap1 Keap1 Triazole_Derivative->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2->Ubiquitination Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Promotes

Activation of the Nrf2 Signaling Pathway.

Conclusion

This technical guide has provided a detailed overview of the crystal structure, synthesis, and key biological activities of this compound derivatives. The availability of precise crystallographic data is fundamental to advancing the development of these compounds as potential therapeutic agents. The elucidation of their interactions with biological targets, such as tubulin and the Keap1-Nrf2 pathway, offers exciting opportunities for the design of novel drugs with improved efficacy and selectivity. Further research into the synthesis of diverse derivatives and comprehensive structural and biological characterization will continue to drive innovation in this important area of medicinal chemistry.

References

1-Methyl-1,2,4-triazole CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Methyl-1,2,4-triazole, a heterocyclic compound of significant interest in various scientific domains, including medicinal chemistry and materials science. It covers its fundamental chemical properties, synthesis protocols, and key applications, with a focus on its relevance to drug development.

Core Chemical Identifiers

This compound is an azole compound with a five-membered ring containing three nitrogen atoms and two carbon atoms, substituted with a methyl group.[1] Its primary identifiers are crucial for regulatory and research purposes.

IdentifierValueReference
CAS Number 6086-21-1[2][3][4]
Molecular Formula C₃H₅N₃[2][3][4]
IUPAC Name This compound[4][5]
Synonyms 1-Methyl-1H-1,2,4-triazole[4][5]

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in various experimental and industrial settings. It typically appears as a colorless to pale yellow liquid.[2][6][7]

PropertyValueReference
Molecular Weight 83.09 g/mol [3][5]
Appearance Clear colorless to pale yellow liquid[2][7]
Melting Point 16 °C[2][3][5]
Boiling Point 175.3 - 178 °C at 760 mmHg[2][5]
Density ~1.17 g/cm³[2]
Flash Point 59.8 - 81 °C[2][3][5]
Refractive Index ~1.4705 @ 20 °C[2][5][7]
Solubility Soluble in water, Chloroform, DMSO, Methanol, Ethanol[2][6]
pKa 3.30 ± 0.10 (Predicted)[2]

Synthesis Protocols

The primary synthesis route for this compound involves the N-alkylation of 1,2,4-triazole (B32235). Several methods exist, with variations in reagents and conditions.

A common and practical laboratory-scale synthesis involves the methylation of the sodium salt of 1,2,4-triazole with iodomethane (B122720).[8][9]

Objective: To synthesize this compound from 1H-1,2,4-triazole.

Materials:

  • (1H)-1,2,4-triazole

  • Sodium methoxide (B1231860) (methanolic solution)

  • Iodomethane

  • Chloroform

  • Water

  • Round-bottom flask, condenser, cooling bath, separatory funnel

Methodology:

  • Salt Formation: Convert (1H)-1,2,4-triazole to its sodium salt by reacting it with methanolic sodium methoxide.[8][9] While the sodium salt is commercially available, this in situ preparation is often more cost-effective.[9]

  • Methylation Reaction: Cool the solution containing the sodio-intermediate in an external cooling bath. Add iodomethane dropwise to the pre-cooled solution, carefully controlling the rate of addition to manage the exothermic reaction.[9]

  • Reflux: After the addition is complete, allow the reaction mixture to stir with gentle heating at reflux for an extended period (e.g., 19 hours) to ensure the reaction goes to completion.[9]

  • Work-up and Extraction: After cooling, concentrate the reaction mixture. Due to the water-soluble nature of both the starting material and the product, a continuous extraction method using a chloroform/water system is employed to isolate the crude product.[8][9]

  • Purification: The final purification of this compound is achieved via short-path distillation under a controlled vacuum to yield the spectroscopically pure product.[8][9]

G cluster_start Starting Materials cluster_process Process cluster_end Product Triazole 1,2,4-Triazole Salt In Situ Salt Formation Triazole->Salt Step 1 NaOMe Sodium Methoxide NaOMe->Salt MeI Iodomethane Methylation N-Alkylation (Methylation) MeI->Methylation Salt->Methylation Step 2 Extraction Continuous Extraction (Chloroform/Water) Methylation->Extraction Step 3 Purification Short-Path Distillation Extraction->Purification Step 4 Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as both a key building block and a compound of interest.[1][10][11]

  • Antifungal Agents: The most notable application of 1,2,4-triazoles is in the development of potent antifungal drugs like fluconazole (B54011) and voriconazole.[1][10][12] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][10] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10] The inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. This compound itself is studied for its binding affinity with various cytochrome P450 (CYP) proteins, making it a valuable fragment in designing new selective inhibitors.[2][13]

  • Agrochemicals: Beyond pharmaceuticals, this compound is recognized for its application as a fungicide in agriculture, protecting crops from a range of pathogenic fungi.[6]

  • Material Science: As a molecule containing nitrogen atoms, it can be utilized as a monomer in the synthesis of polymers and other advanced materials.[3]

  • Therapeutic Potential: The broader class of 1,2,4-triazole derivatives has been investigated for a vast range of biological activities, including antibacterial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[1][12][14]

G Triazole 1,2,4-Triazole Antifungal (e.g., Fluconazole) CYP51 Fungal Cytochrome P450 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death Disruption Leads To

Caption: Mechanism of action for triazole-based antifungal agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • Hazard Statements:

    • H227: Combustible liquid.[15]

    • H315: Causes skin irritation.[16]

    • H319: Causes serious eye irritation.[16]

    • H335: May cause respiratory irritation.[16]

  • Precautionary Statements:

    • Users should handle this chemical in a well-ventilated area, wear protective gloves, eye protection, and face protection.[16]

    • Store in a well-ventilated place and keep the container tightly closed.[15][16]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[15]

  • Storage:

    • Store under an inert atmosphere at room temperature.[2][15]

References

Methodological & Application

Application Note and Protocol: N-Methylation of 1,2,4-Triazole Using Methyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4-Triazole (B32235) derivatives are a cornerstone class of heterocyclic compounds in medicinal chemistry, valued for their wide spectrum of biological activities.[1] The N-methylation of the triazole ring is a fundamental synthetic step for creating pharmacologically active molecules, as it significantly influences properties like binding affinity, solubility, and metabolic stability.[1] A primary challenge in the alkylation of 1,2,4-triazole is controlling the regioselectivity. The reaction can yield a mixture of isomers, primarily the 1-methyl and 4-methyl products, with the N1-isomer typically being favored.[2] The ratio of these isomers is dependent on factors such as the choice of base, solvent, and reaction conditions.[1] This document provides a detailed protocol for the N-methylation of 1,2,4-triazole using methyl iodide, focusing on a reproducible method that favors the formation of the 1-methyl-1,2,4-triazole isomer.

Experimental and Reaction Workflow

The overall process involves the deprotonation of 1,2,4-triazole to form the triazolate anion, followed by a nucleophilic substitution reaction with methyl iodide. The subsequent steps include quenching the reaction, extracting the product, and purifying it via distillation.

experimental_workflow start 1. Deprotonation (1,2,4-Triazole + Base) methylation 2. Methylation (Add Methyl Iodide) start->methylation workup 3. Work-up (Continuous Extraction) methylation->workup purification 4. Purification (Short-Path Distillation) workup->purification analysis 5. Analysis (NMR Spectroscopy) purification->analysis

Caption: General experimental workflow for the N-methylation of 1,2,4-triazole.

Quantitative Data Summary

The N-methylation of 1,2,4-triazole with methyl iodide is known to produce a mixture of isomers. The following table summarizes the typical quantitative outcomes of the reaction under the conditions described in this protocol.

ParameterValue / ObservationReference
Product Yield 63% (Spectroscopically pure this compound)[3][4]
Regioselectivity ~90:10 (this compound : 4-methyl-1,2,4-triazole)[2]
Major Product This compound[5]
Minor Byproducts 4-methyl-1,2,4-triazole, 1,4-dimethyl-1,2,4-triazolium iodide[3][5]

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Belletire et al. for a practical and scalable synthesis.[3][4][5]

Materials and Reagents

Equipment

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Heating mantle

  • Continuous liquid-liquid extractor

  • Rotary evaporator

  • Short-path distillation apparatus

  • NMR spectrometer for analysis

Procedure

Step 1: Deprotonation (Formation of Sodium Triazolate)

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1H-1,2,4-triazole.

  • Dissolve the triazole in anhydrous methanol.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a stoichiometric equivalent of sodium methoxide solution dropwise to the cooled solution. This in-situ preparation of the anion is a simple operation that allows the use of the less expensive triazole free base.[5]

  • Allow the mixture to stir at 0 °C for 15-20 minutes.

Step 2: N-Methylation

  • While maintaining the temperature at 0 °C, add methyl iodide (1.0 to 1.1 equivalents) dropwise to the reaction mixture. The rate of addition should be controlled to manage the exotherm.[5]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to a gentle reflux and maintain for 12-18 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR analysis of an aliquot.

Step 3: Work-up and Extraction

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture using a rotary evaporator to remove the methanol.

  • Dissolve the resulting residue in a minimal amount of water.

  • Due to the water-soluble nature of both the starting material and the product, a continuous extraction with chloroform is recommended for efficient isolation.[3][4] Perform the extraction for 12-24 hours.

  • Collect the organic (chloroform) layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a syrup.

Step 4: Purification

  • The crude product, which contains primarily this compound (~93%) along with minor isomers and byproducts, requires purification.[5]

  • Purify the crude syrup via short-path distillation under a controlled vacuum to obtain spectroscopically pure this compound.[3][4]

Step 5: Analysis

  • Confirm the structure and purity of the final product using ¹H NMR and ¹³C NMR spectroscopy.

  • The ¹H NMR spectrum of the crude product can be used to determine the ratio of the 1-methyl and 4-methyl isomers before purification.[5]

Reaction Regioselectivity

The alkylation of the 1,2,4-triazolate anion can occur at two different nitrogen atoms, leading to two primary regioisomers. The reaction heavily favors substitution at the N1 position.

reaction_pathway cluster_reactants Reactants cluster_products Products Triazole 1,2,4-Triazole Anion Triazolate Anion Anion_invis Triazole->Anion_invis Base Base (e.g., NaOMe) Base->Anion_invis MeI Methyl Iodide (CH3I) Reaction_point MeI->Reaction_point Anion->Reaction_point P1 This compound (Major Product, ~90%) P2 4-methyl-1,2,4-triazole (Minor Product, ~10%) Anion_invis->Anion Reaction_point->P1 Favored Pathway Reaction_point->P2 Minor Pathway

Caption: Regioselectivity of 1,2,4-triazole N-methylation leading to major and minor products.

References

Application Notes and Protocols: 1-Methyl-1,2,4-triazole in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-methyl-1,2,4-triazole as a ligand in transition metal-catalyzed reactions. The focus is on its application in palladium-catalyzed C-H bond functionalization, a key transformation in the synthesis of complex organic molecules relevant to pharmaceutical and materials science.

Introduction

This compound is a versatile heterocyclic compound that can function as an effective ligand in transition metal catalysis. Its nitrogen atoms can coordinate with metal centers, influencing their electronic properties and reactivity. This allows for the catalysis of a variety of organic transformations, including cross-coupling reactions. This document will specifically detail its application in the direct palladium-catalyzed arylation of the triazole ring, a powerful method for the synthesis of substituted triazole derivatives.

Application: Palladium-Catalyzed C-H Arylation of this compound

The direct C-H arylation of this compound with aryl halides offers an atom-economical and efficient route to synthesize 1-methyl-5-aryl-1,2,4-triazoles. These products are valuable building blocks in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium(II) salt in the presence of a phosphine (B1218219) ligand and a base.

Quantitative Data

The following table summarizes representative yields for the palladium-catalyzed direct C-H arylation of 1-substituted-1,2,4-triazoles with various aryl halides. The optimized conditions generally involve a palladium acetate (B1210297) catalyst, a bulky phosphine ligand, and a carbonate base in a non-polar solvent like toluene (B28343).

Entry1-Substituted-1,2,4-triazoleAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compound4-BromotoluenePd(OAc)₂ (5)PCy₃ (5)K₂CO₃Toluene802485
2This compound4-BromoanisolePd(OAc)₂ (5)PCy₃ (5)K₂CO₃Toluene802492
3This compound1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (5)PCy₃ (5)K₂CO₃Toluene802478
4This compound1-Bromo-4-fluorobenzenePd(OAc)₂ (5)PCy₃ (5)K₂CO₃Toluene802481
51-Benzyl-1,2,4-triazole4-BromotoluenePd(OAc)₂ (5)[P(n-Bu)Ad₂H]BF₄ (10)K₂CO₃Toluene1102488
61-Benzyl-1,2,4-triazole4-BromoanisolePd(OAc)₂ (5)[P(n-Bu)Ad₂H]BF₄ (10)K₂CO₃Toluene1102494

Data compiled from representative results in the literature for C-H arylation of 1-substituted-1,2,4-triazoles.[1]

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Direct C-H Arylation of this compound

This protocol describes a general method for the direct C-H arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (B42057) (PCy₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.05 mmol, 5 mol%), tricyclohexylphosphine (0.05 mmol, 5 mol%), and anhydrous potassium carbonate (2.0 mmol).

  • Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the Schlenk tube.

  • Add anhydrous toluene (2.0 mL) to the mixture.

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate (2 x 5 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-5-aryl-1,2,4-triazole product.

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed C-H arylation of this compound.

experimental_workflow reagents Reaction Setup: - this compound - Aryl Bromide - Pd(OAc)₂ - PCy₃ - K₂CO₃ - Toluene reaction Reaction: 80 °C, 24 h (Inert Atmosphere) reagents->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup purification Purification: - Concentrate Filtrate - Flash Column Chromatography workup->purification product Product: 1-Methyl-5-aryl-1,2,4-triazole purification->product

General experimental workflow.
Catalytic Cycle Mechanism

The proposed mechanism for the palladium-catalyzed direct C-H arylation of this compound is believed to proceed through a Concerted Metalation-Deprotonation (CMD) pathway.[1][2]

catalytic_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition pd0->pd_ox Ar-X pd_aryl Ar-Pd(II)-X(L)₂ cmd Concerted Metalation- Deprotonation (CMD) pd_aryl->cmd This compound - HX pd_triazole Ar-Pd(II)-Triazole(L)₂ reductive_elim Reductive Elimination pd_triazole->reductive_elim reductive_elim->pd0 Product

Proposed catalytic cycle via CMD.

Mechanism Description:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

  • Concerted Metalation-Deprotonation (CMD): The this compound then coordinates to the Pd(II) center, and the C-H bond at the 5-position is cleaved in a concerted step with the assistance of the base (e.g., carbonate), forming a palladacycle intermediate.

  • Reductive Elimination: The final step is the reductive elimination of the arylated triazole product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

References

The Versatility of 1-Methyl-1,2,4-triazole in Medicinal Chemistry: A Hub for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 20, 2025 – The unassuming heterocyclic compound, 1-Methyl-1,2,4-triazole, is a cornerstone in modern medicinal chemistry, serving as a critical building block for a diverse array of therapeutic agents. Its unique structural and electronic properties contribute to the metabolic stability and target-binding affinity of numerous drugs, making it a "privileged scaffold" in the design of novel treatments for a range of diseases, from life-threatening fungal infections and cancers to inflammatory conditions. This application note delves into the multifaceted roles of this compound, providing detailed insights into its applications, quantitative biological data, and key experimental protocols for researchers, scientists, and drug development professionals.

The 1,2,4-triazole (B32235) core, and specifically its N1-methylated form, is a recurring motif in a multitude of clinically significant medications. The nitrogen atoms within the triazole ring are crucial for forming hydrogen bonds with biological targets, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The methylation at the N1 position can further influence the molecule's solubility, metabolic fate, and binding interactions.

Therapeutic Applications of this compound Derivatives

The incorporation of the this compound moiety has led to the development of potent drugs across several therapeutic areas:

  • Antifungal Agents: The most prominent application of 1,2,4-triazoles is in the development of antifungal drugs. These compounds, including the well-known fluconazole (B54011) and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[1][2][3] The this compound unit is a key pharmacophore in many of these inhibitors.

  • Anticancer Agents: Several anticancer drugs feature the 1,2,4-triazole scaffold. For instance, anastrozole (B1683761) and letrozole (B1683767) are non-steroidal aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[3][4] The triazole ring in these molecules interacts with the heme iron of the aromatase enzyme, blocking its activity.[3] Furthermore, novel 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, making them promising candidates for cancer chemotherapy.

  • Enzyme Inhibitors: Beyond cancer and fungal infections, 1,2,4-triazole derivatives have been identified as potent inhibitors of various other enzymes. For example, they have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1] They have also shown inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, suggesting potential applications in the treatment of diabetes and neurodegenerative diseases, respectively.[5][6]

  • Antiviral and Anti-inflammatory applications: The 1,2,4-triazole nucleus is a core component of the broad-spectrum antiviral drug Ribavirin.[6] Derivatives of 1,2,4-triazole have also demonstrated potential as anti-inflammatory agents.[4]

Quantitative Biological Data

The following tables summarize the biological activity of various compounds containing the 1,2,4-triazole moiety, highlighting the potency of this scaffold in different therapeutic contexts.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound ClassFungal SpeciesMIC (μg/mL)Reference
Benzimidazole-1,2,4-triazole derivativesCandida glabrata0.97[7]
Triazolium saltsVarious fungi0.0003 - 0.2[8]
1,2,4-Triazole alcoholsCandida species0.063 - 1[2]
Thiazolo[4,5-d]pyrimidine-triazole hybridsVarious fungi0.06 - 32[2]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound ClassCell LineIC50 (μM)Mechanism of ActionReference
1,2,4-Triazole-3-thione derivativesHCT 116 (Colon Cancer)4.363Not specified[9]
Diarylurea derivatives with triazole moietyHT-29, H460, MDA-MB-2310.85 - 1.54Tyrosine kinase inhibition[4]
[8][10][11]triazolo[4,3-b][8][10][11][12]tetrazine derivativeBewo, HL-60, MCF-71.30 - 2.24c-Met kinase inhibition[4]
Non-carboxylic naproxen (B1676952) analoguesMCF-7, MDA-231, HeLa, HCT-1164.83 - 12.07COX-2 inhibition[4]
1,2,3-Triazole linked tetrahydrocurcumin (B193312) derivativesHCT-116 (Colon Cancer)1.09APC–Asef binding inhibition[12]

Table 3: Enzyme Inhibition by 1,2,4-Triazole Derivatives

Compound ClassEnzymeIC50 (μM)Reference
Azinane triazole derivativesAcetylcholinesterase0.73[13]
Azinane triazole derivativesα-glucosidase36.74[13]
Azinane triazole derivativesUrease19.35[13]
Azinane triazole derivativesButyrylcholinesterase0.017[13]
[8][10][11]Triazolo[3,4-b][10][14]thiazine derivativeMetallo-β-lactamase (VIM-2)~179[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of more complex derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a practical procedure for the N-methylation of 1H-1,2,4-triazole.[11][14]

Materials:

  • 1H-1,2,4-triazole

  • Sodium methoxide (B1231860) (25% solution in methanol)

  • Iodomethane

  • Methanol

  • Chloroform (B151607)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, distillation apparatus

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 1H-1,2,4-triazole in methanol. Add one equivalent of sodium methoxide solution. Heat the mixture at 56°C for 2 hours to facilitate the formation of the sodium salt of the triazole.[14]

  • Methylation: Cool the reaction mixture and add a slight excess of iodomethane. Heat the mixture at reflux for 19 hours.[14]

  • Work-up: Concentrate the reaction mixture by distillation to obtain a viscous residue.[14]

  • Extraction: Use a continuous liquid-liquid extractor with chloroform and water to separate the water-soluble this compound from inorganic salts.

  • Purification: Dry the chloroform extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by short-path distillation under vacuum to obtain spectroscopically pure this compound.[11][14]

Protocol 2: Synthesis of 1-Substituted-4-Aryl-1,2,4-triazolium Salts

This protocol outlines the synthesis of triazolium salts, which have shown promising antifungal activity.[8]

Materials:

  • This compound

  • Appropriately substituted aryl bromoethanones

  • Acetonitrile

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in acetonitrile.

  • Quaternization: Add a stoichiometric amount of the desired 1-aryl-2-bromoethanone to the solution.

  • Reaction: Heat the mixture at reflux for 7 hours.

  • Isolation: After cooling, the triazolium salt product will precipitate. Collect the solid by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

  • Characterization: Confirm the structure of the synthesized triazolium salt using ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological pathways.

Antifungal Mechanism of Action

Antifungal_Mechanism 1_Methyl_1_2_4_triazole_Derivative This compound Derivative CYP51 Lanosterol 14α-demethylase (CYP51) 1_Methyl_1_2_4_triazole_Derivative->CYP51 Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Anticancer Mechanism via Tubulin Polymerization Inhibition

Anticancer_Mechanism Triazole_Derivative 1,2,4-Triazole Derivative Tubulin Tubulin Dimers Triazole_Derivative->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Required for Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Conclusion

This compound is a versatile and indispensable scaffold in medicinal chemistry. Its utility as a synthetic intermediate allows for the creation of a vast chemical space of bioactive molecules. The continued exploration of derivatives built upon this core structure holds significant promise for the discovery and development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond. The data and protocols presented herein serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

Application Notes & Protocols: The Role of the 1,2,4-Triazole Moiety in the Synthesis of Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole (B32235) ring is a foundational scaffold in medicinal chemistry, integral to the development of numerous successful antifungal agents.[1] These compounds, often referred to as triazole antifungals, are a cornerstone in the treatment of a wide range of fungal infections. While the specific reagent "1-Methyl-1,2,4-triazole" is not commonly cited as a primary starting material in the synthesis of major marketed antifungals, the unsubstituted 1H-1,2,4-triazole core is the crucial building block. This document provides an overview of the application of 1H-1,2,4-triazole in the synthesis of key antifungal drugs, details their mechanism of action, presents quantitative activity data, and offers generalized experimental protocols for their synthesis.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Triazole antifungals share a common mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[4] The nitrogen atom at the 4-position (N4) of the triazole ring chelates with the heme iron atom in the active site of CYP51, preventing substrate binding and halting ergosterol synthesis.[5] This disruption leads to the accumulation of toxic sterol precursors, increased membrane permeability, and ultimately, the inhibition of fungal growth (fungistatic) or cell death (fungicidal).[1][4]

Caption: Mechanism of action for 1,2,4-triazole antifungal agents.

Key Antifungal Agents Synthesized Using 1,2,4-Triazole

Several leading antifungal drugs are synthesized using the 1H-1,2,4-triazole moiety. Below are summaries of their synthesis and antifungal activities.

Fluconazole

Fluconazole is a widely used antifungal medication for treating candidiasis and cryptococcal meningitis.[2] Its structure features two 1,2,4-triazole rings.

Antifungal Activity:

CompoundFungal StrainMIC (µg/mL)Reference(s)
FluconazoleCandida albicans0.5 - 1.0[6]
FluconazoleCandida krusei>64[4]
FluconazoleC. neoformans4.0 - 16.0[1]
Voriconazole (B182144)

Voriconazole is a second-generation triazole with a broader spectrum of activity, particularly against Aspergillus species.

Antifungal Activity:

CompoundFungal StrainMIC (µg/mL)Reference(s)
VoriconazoleAspergillus fumigatus0.25 - 1.0[4]
VoriconazoleCandida albicans0.03 - 0.125[1]
VoriconazoleCandida glabrata0.25 - 4.0[1]
Posaconazole

Posaconazole is a broad-spectrum triazole used for the prophylaxis and treatment of invasive fungal infections, including those caused by Zygomycetes.[6]

Antifungal Activity:

CompoundFungal StrainMIC (µg/mL)Reference(s)
PosaconazoleAspergillus fumigatus≤0.12 - 0.5[6]
PosaconazoleCandida albicans≤0.06[6]
PosaconazoleZygomycetes spp.0.5 - 4.0[6]

Experimental Protocols and Synthetic Workflows

The synthesis of triazole antifungals often involves multi-step processes. The introduction of the 1,2,4-triazole ring is a key step, typically achieved via nucleophilic substitution.

Protocol 1: General Synthesis of a Fluconazole Precursor

This protocol outlines a common method for synthesizing the core intermediate of fluconazole, involving the reaction of an epoxide with 1,2,4-triazole.

G Start 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Epoxide Epoxide Intermediate (1-[2-(2,4-difluorophenyl)-2,3- epoxypropyl]-1H-1,2,4-triazole) Start->Epoxide Reaction with Trimethylsulfoxonium (B8643921) Iodide NaOH, Toluene Fluconazole Fluconazole Epoxide->Fluconazole Reaction with 1,2,4-triazole K2CO3, DMF, Heat

Caption: Simplified synthetic workflow for Fluconazole.

Methodology:

  • Epoxidation:

    • To a solution of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone in a suitable solvent like toluene, add trimethylsulfoxonium iodide.

    • Add a base, such as sodium hydroxide (B78521) (NaOH), and stir the mixture. This reaction forms the critical epoxide intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.

  • Ring Opening and Second Triazole Addition:

    • Dissolve the epoxide intermediate in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add 1H-1,2,4-triazole and a base, typically potassium carbonate (K₂CO₃).

    • Heat the reaction mixture (e.g., to reflux) to facilitate the nucleophilic attack of the triazole on the epoxide ring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product via recrystallization or column chromatography to yield fluconazole.

Protocol 2: Synthesis of a Voriconazole Precursor via Grignard-type Reaction

The synthesis of voriconazole involves the stereoselective construction of a tertiary alcohol. A key step is the addition of a pyrimidine-based organometallic reagent to a triazole-containing ketone.

Methodology:

  • Preparation of the Key Ketone:

    • The starting material, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is a common intermediate. It can be synthesized by reacting 2-chloro-1-(2,4-difluorophenyl)ethanone with 1H-1,2,4-triazole in a solvent like 2-propanol.

  • Organometallic Addition:

    • Prepare an organometallic reagent from a protected 4-halo-6-ethyl-5-fluoropyrimidine. This is often an organozinc or organolithium derivative.

    • In an inert atmosphere and anhydrous conditions (e.g., using dry THF as a solvent), cool the solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to a low temperature (e.g., -78 °C).

    • Slowly add the organometallic reagent to the ketone solution. The reaction results in the formation of the tertiary alcohol, creating the core structure of voriconazole as a mixture of diastereomers.

  • Deprotection and Resolution:

    • The resulting intermediate is then deprotected (e.g., via catalytic hydrogenation to remove a chloro group).

    • The desired (2R,3S) enantiomer is isolated from the racemic mixture through chiral resolution, often by forming a salt with a chiral acid like (R)-(-)-10-camphorsulfonic acid.

The 1,2,4-triazole moiety is a privileged structure in the design of antifungal agents due to its unique ability to inhibit the essential fungal enzyme CYP51. Synthetic strategies predominantly utilize the parent 1H-1,2,4-triazole as a nucleophile to build the complex architectures of drugs like fluconazole, voriconazole, and posaconazole. The protocols and data presented here highlight the fundamental role of this heterocyclic core and provide a basis for further research and development in the pursuit of new, more effective antifungal therapies.

References

Application Notes and Protocols: 1-Methyl-1,2,4-triazole as a Precursor for N-heterocyclic Carbenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 1-methyl-1,2,4-triazole as a versatile precursor for the synthesis of N-heterocyclic carbene (NHC) ligands and their subsequent application in catalysis. The protocols focus on the formation of 1,4-dialkyl-1,2,4-triazolium salts and their in situ conversion to NHC-metal complexes, with specific examples in nickel-catalyzed borylation and iridium-catalyzed transfer hydrogenation reactions.

Synthesis of 1,4-Dialkyl-1,2,4-triazolium Salt Precursors

N-heterocyclic carbene precursors are readily synthesized by the alkylation of this compound. This process is a straightforward and high-yielding method to produce the stable triazolium salts required for the subsequent generation of the NHC ligand.

Experimental Protocol: Synthesis of 1-Methyl-4-alkyl-1,2,4-triazolium Halides

This protocol describes the general procedure for the N-alkylation of this compound to form the corresponding 1-methyl-4-alkyl-1,2,4-triazolium halide salt.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide, bromobutane)

  • Toluene

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound and toluene.

  • Add the desired alkyl halide to the mixture. The molar ratio of alkyl halide to this compound can be varied, but a slight excess of the alkylating agent is common.

  • Heat the reaction mixture to reflux and maintain for the specified time (typically 24-48 hours). The reaction should be protected from light.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will typically precipitate as a solid. If necessary, add diethyl ether to facilitate complete precipitation.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Table 1: Synthesis of 1-Methyl-4-alkyl-1,2,4-triazolium Halides

N4-SubstituentAlkylating AgentReaction Time (h)Yield (%)Reference
MethylIodomethane->98[1]
BenzylBenzyl bromide4857
Butyl1-Bromobutane2468

Application in Nickel-Catalyzed Borylation of Aryl Bromides

N-heterocyclic carbenes derived from this compound are effective ligands for nickel-catalyzed cross-coupling reactions. The following section details their application in the borylation of aryl bromides.

Experimental Workflow: From Precursor to Catalysis

G cluster_0 Precursor Synthesis cluster_1 In Situ NHC-Ni Complex Formation cluster_2 Catalytic Borylation Triazole This compound Triazolium 1-Methyl-4-alkyl- 1,2,4-triazolium Salt Triazole->Triazolium Alkylation AlkylHalide Alkyl Halide AlkylHalide->Triazolium NHCNi [Ni(Cp)(NHC)X] Triazolium->NHCNi Complexation Nickelocene (B73246) Nickelocene Nickelocene->NHCNi BorylatedProduct Borylated Product NHCNi->BorylatedProduct Catalyst (5 mol%) ArylBromide Aryl Bromide ArylBromide->BorylatedProduct Borylation Diboron Bis(pinacolato)diboron Diboron->BorylatedProduct

Caption: Workflow for Ni-catalyzed borylation.

Experimental Protocol: Nickel-Catalyzed Borylation

This protocol outlines the in situ generation of the nickel-NHC catalyst and its use in the borylation of aryl bromides.[2]

Materials:

  • 1-Methyl-4-alkyl-1,2,4-triazolium salt

  • Nickelocene

  • Aryl bromide

  • Bis(pinacolato)diboron

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the 1-methyl-4-alkyl-1,2,4-triazolium salt and nickelocene in anhydrous THF.

  • Reflux the mixture to form the [Ni(Cp)(NHC)X] complex.

  • To a separate Schlenk flask under an inert atmosphere, add the aryl bromide, bis(pinacolato)diboron, and cesium carbonate.

  • Add the pre-formed nickel-NHC catalyst solution to the mixture of reactants.

  • Heat the reaction mixture at 70 °C for 20 hours.

  • After cooling to room temperature, the reaction mixture can be worked up using standard procedures (e.g., filtration, extraction, and column chromatography) to isolate the borylated product.

Table 2: Nickel-Catalyzed Borylation of Aryl Bromides [2]

Aryl BromideCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromotoluene5Cs₂CO₃THF7020Moderate
4-Bromoanisole5Cs₂CO₃THF7020Moderate
1-Bromo-4-fluorobenzene5Cs₂CO₃THF7020Moderate

Application in Iridium-Catalyzed Transfer Hydrogenation

NHCs derived from this compound also serve as excellent ligands for iridium in transfer hydrogenation reactions of ketones and imines.

Experimental Workflow: Iridium-Catalyzed Transfer Hydrogenation

G cluster_0 Precursor Synthesis cluster_1 In Situ NHC-Ir Complex Formation cluster_2 Catalytic Transfer Hydrogenation Triazole This compound Triazolium 1-Methyl-4-alkyl- 1,2,4-triazolium Salt Triazole->Triazolium Alkylation AlkylHalide Alkyl Halide AlkylHalide->Triazolium NHCIr [Ir(cod)(NHC)Cl] Triazolium->NHCIr Deprotonation & Complexation Ir_precatalyst [Ir(cod)Cl]₂ Ir_precatalyst->NHCIr Base_Ag2O Ag₂O Base_Ag2O->NHCIr Product Alcohol or Amine NHCIr->Product Catalyst Substrate Ketone or Imine Substrate->Product Reduction H_donor 2-Propanol H_donor->Product

Caption: Workflow for Ir-catalyzed transfer hydrogenation.

Experimental Protocol: Iridium-Catalyzed Transfer Hydrogenation of Imines

This protocol details the synthesis of the iridium-NHC catalyst and its application in the transfer hydrogenation of N-benzylideneaniline.

Materials:

  • 1-Methyl-4-alkyl-1,2,4-triazolium bromide

  • Silver(I) oxide (Ag₂O)

  • [Ir(cod)Cl]₂

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • N-benzylideneaniline

  • 2-Propanol

  • Potassium carbonate (K₂CO₃)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure for Catalyst Synthesis:

  • In a Schlenk flask under an inert atmosphere and protected from light, stir a mixture of the 1-methyl-4-alkyl-1,2,4-triazolium bromide and silver(I) oxide in anhydrous dichloromethane for 1.5 hours.

  • Filter the mixture through Celite into a solution of [Ir(cod)Cl]₂ in dichloromethane.

  • Stir the resulting mixture for another 1.5 hours in the dark.

  • Filter the solution through Celite and remove the solvent under reduced pressure to yield the iridium-NHC complex.

Procedure for Catalytic Transfer Hydrogenation:

  • In a reaction vessel, dissolve the iridium-NHC catalyst in 2-propanol.

  • Add N-benzylideneaniline and potassium carbonate to the solution.

  • Heat the mixture to reflux for the specified time.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

  • Upon completion, the product can be isolated using standard workup procedures.

Table 3: Iridium-Catalyzed Transfer Hydrogenation of N-benzylideneaniline

Catalyst Wingtip Substituents (N1, N4)Catalyst Loading (mol%)Time (min)Conversion (%)Reference
Neopentyl, Benzyl1.030100
Butyl, Benzyl1.030100

These protocols and data demonstrate the utility of this compound as a readily available and versatile precursor for the synthesis of NHC ligands for a range of catalytic applications. The straightforward synthesis of the triazolium salt precursors and the high efficiency of the resulting metal complexes make them attractive for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Methyl-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-triazole (B32235) derivatives are a pivotal class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and agrochemicals.[1] Notably, these compounds are recognized for their diverse biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[2][3] The 1-methyl-1,2,4-triazole scaffold, in particular, is a key structural motif in numerous pharmacologically active molecules. The development of efficient and sustainable synthetic methodologies is crucial for the exploration of new derivatives in drug discovery and development.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[4][5] These benefits include dramatically reduced reaction times, increased product yields, and improved reaction purity.[4] Microwave energy directly and efficiently heats the reaction mixture, leading to rapid and uniform temperature changes that can accelerate reaction rates, often from hours to mere minutes.[1][4] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[2]

These application notes provide detailed protocols for the microwave-assisted synthesis of this compound derivatives, a comparative analysis of microwave versus conventional heating methods, and an overview of the antifungal mechanism of action of this important class of compounds.

Data Presentation

The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of 1,2,4-triazole derivatives, highlighting the efficiency of this method compared to conventional heating.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,2,4-Triazole Derivatives

CompoundMethodTemperature (°C)TimeYield (%)Reference
4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one DerivativeConventionalReflux4 h75[1]
4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one DerivativeMicrowave13010 min92[1]
4-Amino-5-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one DerivativeConventionalReflux4 h72[1]
4-Amino-5-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one DerivativeMicrowave13010 min89[1]
N-Aryl-1,2,4-triazoleConventional11024 h70[6]
N-Aryl-1,2,4-triazoleMicrowave1502 h-[7]
1,3,5-Trisubstituted-1,2,4-triazoleConventional->4 h-[4]
1,3,5-Trisubstituted-1,2,4-triazoleMicrowave-1 min85[4]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of this compound Derivatives

This protocol provides a general methodology for the synthesis of this compound derivatives. The specific substrates, solvents, and reaction conditions may require optimization for different target molecules.

Materials:

  • Appropriate starting materials (e.g., N-methyl-substituted amidine or a related precursor)

  • Cyclizing agent (e.g., a hydrazine (B178648) derivative)

  • Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, or solvent-free)

  • Catalyst (if required, e.g., a base like potassium carbonate)

  • Microwave reactor vials (10 mL or 20 mL) with stir bars

  • Dedicated microwave reactor

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography or recrystallization solvents)

Procedure:

  • Reagent Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, add the N-methylated starting material (1.0 mmol), the cyclizing agent (1.2 mmol), and the catalyst (if applicable, e.g., 1.5 mmol of K₂CO₃).

  • Solvent Addition: Add the appropriate solvent (e.g., 5 mL of DMF). For solvent-free reactions, proceed to the next step.

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters:

    • Temperature: 130-160 °C[1][8]

    • Time: 5-20 minutes[1][2]

    • Power: 300-400 W[1][6]

  • Reaction Monitoring: After irradiation, allow the vial to cool to a safe temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a round-bottom flask. If a solvent was used, remove it under reduced pressure.

  • Purification: Purify the crude product by either column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation solvent_add Solvent Addition reagent_prep->solvent_add mw_irradiation Microwave Irradiation solvent_add->mw_irradiation workup Reaction Work-up mw_irradiation->workup purification Purification workup->purification characterization Characterization purification->characterization antifungal_mechanism cluster_fungal_cell Fungal Cell cluster_disrupted_pathway Disrupted Pathway lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->cell_membrane triazole 1,2,4-Triazole Derivative triazole->cyp51 Inhibition ergosterol_depletion Ergosterol Depletion toxic_sterols Toxic Sterol Accumulation disrupted_membrane Disrupted Cell Membrane (Fungistatic/Fungicidal Effect) ergosterol_depletion->disrupted_membrane toxic_sterols->disrupted_membrane

References

Application Notes and Protocols for the Quaternization of 1-Methyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1,4-dimethyl-1,2,4-triazolium salts through the quaternization of 1-methyl-1,2,4-triazole. This document includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and potential biological mechanisms of action.

Introduction

The 1,2,4-triazole (B32235) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. The quaternization of substituted 1,2,4-triazoles to form triazolium salts has emerged as a promising strategy for the development of novel therapeutic agents, including antifungal and anticancer compounds. These cationic molecules exhibit unique physicochemical properties that can enhance their biological activity. This document outlines the synthesis of 1,4-dimethyl-1,2,4-triazolium iodide and discusses its potential applications in drug development.

Synthesis of 1,4-Dimethyl-1,2,4-triazolium Salts

The synthesis is a two-step process starting from 1H-1,2,4-triazole. The first step is the methylation of 1H-1,2,4-triazole to yield this compound. The second step is the quaternization of this compound with an alkylating agent, such as methyl iodide, to form the desired 1,4-dimethyl-1,2,4-triazolium iodide.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a scalable procedure involving the methylation of (1H)-1,2,4-triazole.[1]

Materials:

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Ice bath

  • Oil bath

  • Short-path distillation apparatus

  • Continuous liquid-liquid extractor

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (1H)-1,2,4-triazole in methanol.

  • Add one equivalent of sodium methoxide solution and warm the mixture to 56°C for 2 hours to facilitate the in situ formation of the sodium salt.

  • Cool the reaction flask in an ice bath.

  • Slowly add iodomethane dropwise to the cooled solution, maintaining the temperature with the ice bath to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and replace it with an oil bath. Heat the reaction mixture at a gentle reflux for 19 hours.

  • Cool the reaction mixture to room temperature and concentrate it using a short-path distillation to a viscous residue.

  • The crude product can be purified using continuous extraction with chloroform and water, followed by a final short-path distillation under a controlled vacuum to obtain spectroscopically pure this compound.

Protocol 2: Quaternization of this compound to 1,4-Dimethyl-1,2,4-triazolium Iodide

This protocol is based on the reaction of this compound with an excess of iodomethane.[1]

Materials:

  • This compound

  • Iodomethane

Equipment:

  • Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

  • Heating source (e.g., oil bath)

  • Aluminum foil

Procedure:

  • Place this compound in a reaction vessel.

  • Add an excess of iodomethane to the vessel.

  • As 1,4-dimethyl-1,2,4-triazolium iodide is light-sensitive, wrap the reaction apparatus with aluminum foil to protect it from light.

  • Heat the reaction mixture at 100-120°C. The reaction is typically performed under neat (solvent-free) conditions.[2]

  • Maintain the temperature for a sufficient time to ensure complete reaction. Reaction times can vary, but high yields are often achieved within a few hours.

  • Upon completion, the product, 1,4-dimethyl-1,2,4-triazolium iodide, will be a crystalline solid.

  • The product can be isolated and purified by recrystallization if necessary.

Data Presentation

Table 1: Summary of Synthesis Yields

StepProductReagentsConditionsYieldReference
Methylation of 1H-1,2,4-triazoleThis compound1H-1,2,4-triazole, NaOMe, IodomethaneReflux in methanol, 19h63%[1]
Quaternization of 1-alkyl-triazoles1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium iodide1-Alkyl-1,2,4-triazole, Fluorinated alkyl halidesNeat, 100-120°C>98%[2]
Quaternization of 1-methyl-triazole1,4-Dimethyl-1,2,4-triazolium methanesulfonateThis compound, n-alkyl methanesulfonatesSolvent-freeHigh[2]

Applications in Drug Development

1,2,4-Triazolium salts have shown significant potential in various therapeutic areas, including as antifungal and anticancer agents.

Antifungal Activity

Triazole-based drugs are well-established antifungal agents. The cationic nature of triazolium salts may enhance their interaction with the negatively charged fungal cell wall, potentially leading to improved efficacy.

Table 2: Antifungal Activity of Triazolium Salts

Compound ClassFungal SpeciesActivity (MIC/MFC in µg/mL)Reference
Thiazolo[3,2-b][1][3][4]triazolium SaltsCandida albicansMIC: 31.25, MFC: 125[5]
Thiazolo[3,2-b][1][3][4]triazolium SaltsSaccharomyces cerevisiaeMIC: 31.25, MFC: 125[5]

Protocol 3: Evaluation of Antifungal Activity (Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Triazolium salt compounds

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the triazolium salt in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well.

  • Include positive (no drug) and negative (no fungus) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Anticancer Activity

Certain triazolium salts have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

Table 3: Cytotoxic Activity of Triazolium Salts

CompoundCell LineIC50 (µM)Reference
4-(4-methoxyphenyl)-3-methyl-1-(2-picolyl)-1H-1,2,3-triazolium hexafluorophosphate(V)Large cell lung carcinoma (H460)~10[3]

Protocol 4: Evaluation of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Triazolium salt compounds

  • Cancer cell line (e.g., H460)

  • Cell culture medium and supplements

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the triazolium salt for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours.

  • Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Visualizations

Reaction Pathway

Quaternization_Reaction 1H-1,2,4-triazole 1H-1,2,4-triazole This compound This compound 1H-1,2,4-triazole->this compound Methylation (e.g., CH3I, NaOMe) 1,4-Dimethyl-1,2,4-triazolium_Iodide 1,4-Dimethyl-1,2,4-triazolium_Iodide This compound->1,4-Dimethyl-1,2,4-triazolium_Iodide Quaternization (e.g., CH3I) Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution of Triazolium Salt Serial_Dilutions Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilutions Inoculation Inoculate wells with Fungal Suspension Serial_Dilutions->Inoculation Fungal_Inoculum Prepare Standardized Fungal Inoculum Fungal_Inoculum->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Measurement Measure Fungal Growth (Visual or Spectrophotometric) Incubation->Measurement MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Measurement->MIC_Determination Anticancer_Mechanism Triazolium_Salt Triazolium_Salt ROS Increased Reactive Oxygen Species (ROS) Triazolium_Salt->ROS Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M phase) ROS->Cell_Cycle_Arrest induces Apoptosis Apoptosis ROS->Apoptosis triggers Cell_Cycle_Arrest->Apoptosis can lead to

References

Application Notes and Protocols for 1-Methyl-1,2,4-triazole in Energetic Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1,2,4-triazole serves as a foundational molecule in the synthesis of advanced energetic materials. Its methylated structure offers a pathway to develop melt-castable explosives and other energetic compounds with desirable thermal stability and performance characteristics. The 1,2,4-triazole (B32235) ring itself is a nitrogen-rich heterocycle, which contributes to high heats of formation and the generation of environmentally benign nitrogen gas upon decomposition.[1][2] By functionalizing this compound with explosophoric groups, such as nitro (-NO2) or nitramino (-NHNO2) groups, researchers can synthesize a range of energetic materials with tailored properties.

Applications

The primary application of this compound in energetic materials research is as a precursor for the synthesis of more complex energetic molecules. One notable example is the synthesis of 1-Methyl-3,5-dinitro-1,2,4-triazole (MDNT), a melt-castable explosive.[3][4] The methylation of the triazole ring can influence the physical and chemical properties of the resulting energetic material, such as its melting point, density, and sensitivity. Further research into derivatives of this compound continues to explore new energetic materials with improved performance and safety profiles.[5]

Data Presentation

Table 1: Physicochemical and Energetic Properties of this compound Derivatives

CompoundAcronymMolecular FormulaDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (J)Thermal Decomposition (°C)Reference(s)
1-Methyl-3,5-dinitro-1,2,4-triazoleMDNTC₃H₃N₅O₄----95.7 and 230.2[3]
2'-methyl-3-nitro-2'H-[1,3'-bi(1,2,4-triazole)]-5,5'-diamine-C₅H₇N₁₁O₂1.837.5225.482.3-[5]
1-methyl-5-nitramino-3-nitro-1,2,4-triazole-C₃H₄N₆O₄----108[5]

Note: Performance data for MDNT was not fully available in the searched literature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the methylation of (1H)-1,2,4-triazole to produce this compound.[6][7]

Materials:

Procedure:

  • Salt Formation: Convert (1H)-1,2,4-triazole to its sodium salt by reacting it with a methanolic solution of sodium methoxide.[6]

  • Methylation: Cool the solution of the sodium salt and add iodomethane dropwise to control the exothermic reaction.[6] After the addition, gently heat the mixture at reflux for an extended period (e.g., 19 hours).[6]

  • Work-up: After the reaction is complete, concentrate the mixture to remove the solvent.

  • Extraction: Due to the water-solubility of the product, perform a continuous extraction with chloroform/water.[6]

  • Purification: Isolate the crude product and purify it by short-path distillation under a controlled vacuum to obtain spectroscopically pure this compound.[6]

Protocol 2: Synthesis of 1-Methyl-3,5-dinitro-1,2,4-triazole (MDNT)

This protocol outlines the dinitration of a this compound precursor.[8]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the this compound derivative in concentrated sulfuric acid and cool the solution to 0-5 °C using an ice bath.[8]

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.[8]

  • After the addition is complete, slowly warm the reaction mixture to 60-65 °C and stir for 1 hour.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.[9]

  • Isolation: If the product does not fully precipitate, extract it with a suitable organic solvent.[8]

  • Purification: The crude product can be purified by recrystallization. If an oily product is obtained, trituration with a non-polar solvent may induce crystallization.[8]

Protocol 3: Synthesis of 2'-methyl-3-nitro-2'H-[1,3'-bi(1,2,4-triazole)]-5,5'-diamine

This is a multi-step synthesis starting from commercially available chemicals.[5][10]

Step 1: Synthesis of Intermediate 3 (1-methyl-5-nitro-1H-1,2,4-triazol-3-amine)

  • Start with the methylation of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) using dimethyl sulfate (B86663) to yield 5-amino-1-methyl-3-nitro-1,2,4-triazole.[5]

Step 2: Synthesis of the Final Compound

  • A solution of the methylated intermediate is prepared.

  • In a separate flask, prepare a solution of another precursor and slowly add it to the solution of the methylated intermediate.

  • The reaction mixture is refluxed for a specific period.

  • After cooling, the precipitate is filtered, washed, and dried to yield the final product.

Mandatory Visualization

Synthesis_of_1_Methyl_1_2_4_triazole 1H-1,2,4-triazole 1H-1,2,4-triazole Sodium_Salt Sodium_Salt 1H-1,2,4-triazole->Sodium_Salt Sodium Methoxide in Methanol Sodium_Methoxide Sodium_Methoxide Iodomethane Iodomethane This compound This compound Sodium_Salt->this compound Iodomethane

Caption: Synthesis pathway for this compound.

Synthesis_of_MDNT This compound This compound MDNT 1-Methyl-3,5-dinitro-1,2,4-triazole This compound->MDNT Nitration (0-65 °C) Nitrating_Mixture Conc. HNO3 / Conc. H2SO4 Nitrating_Mixture->MDNT

Caption: Synthesis of 1-Methyl-3,5-dinitro-1,2,4-triazole (MDNT).

Experimental_Workflow_MDNT_Synthesis cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve this compound in Conc. H2SO4 Cool Cool to 0-5 °C Dissolve->Cool Add_Nitrating_Mix Add Nitrating Mixture (Conc. HNO3 / H2SO4) Cool->Add_Nitrating_Mix Warm_Stir Warm to 60-65 °C and Stir Add_Nitrating_Mix->Warm_Stir Monitor_TLC Monitor by TLC Warm_Stir->Monitor_TLC Quench Pour onto Ice Monitor_TLC->Quench Precipitate Collect Precipitate Quench->Precipitate Extract Extract with Solvent (if necessary) Quench->Extract Purify Purify by Recrystallization Precipitate->Purify Extract->Purify

Caption: Experimental workflow for the synthesis of MDNT.

References

Application Notes and Protocols for the Synthesis of Poly(1,2,4-triazole)s

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1-Methyl-1,2,4-triazole: Initial research indicates a lack of established methods for the direct polymerization of this compound as a monomer. The methyl group at the N1 position does not readily participate in common polymerization reactions. Therefore, these application notes will focus on a closely related and well-documented monomer, 1-vinyl-1,2,4-triazole (B1205247) (VT) , which readily undergoes polymerization to form poly(1-vinyl-1,2,4-triazole) (PVT). This polymer is of significant interest due to its unique properties and wide range of applications.

Introduction to Poly(1-vinyl-1,2,4-triazole) (PVT)

Poly(1-vinyl-1,2,4-triazole) (PVT) is a water-soluble, thermally stable, and biocompatible polymer.[1][2][3] Its properties make it a valuable material for various applications, including as a dielectric layer in organic field-effect transistors, a component of proton exchange membranes in fuel cells, and for biomedical applications such as drug delivery and the creation of antimicrobial nanocomposites.[1][2][4] The most common method for synthesizing PVT is through the free-radical polymerization of 1-vinyl-1,2,4-triazole.[1][5]

Polymerization of 1-vinyl-1,2,4-triazole

The polymerization of 1-vinyl-1,2,4-triazole can be achieved through various methods, including free-radical polymerization, controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), and gamma-irradiation.[6][7][8] The choice of method influences the polymer's molecular weight, polydispersity, and architecture.

Free-Radical Polymerization

Free-radical polymerization is a widely used method for synthesizing PVT. A common initiator for this process is Azobisisobutyronitrile (AIBN).[1] The reaction can be carried out in various solvents, and the choice of solvent has been shown to affect the polymerization rate and the molecular weight of the resulting polymer.[1]

ParameterWaterDMFDMAAAcetonitrile
Initiator AIBNAIBNAIBNAIBN
Temperature (°C) 50-9050-9050-90Not Specified
Monomer Conc. (mol/L) 0.5-0.60.5-0.60.5-0.6Not Specified
Initiator Conc. (mol/L) 1x10⁻³ - 3x10⁻²1x10⁻³ - 3x10⁻²1x10⁻³ - 3x10⁻²Not Specified
Polymerization Rate Higher than in DMF and DMAANearly equal to DMAANearly equal to DMFIncreases with water addition
Molecular Weight (MW) Higher than in DMF and DMAALower than in waterLower than in waterIncreases with water addition
Intrinsic Viscosity 3.5 times higher than in DMAALower than in waterLower than in waterNot Specified

Data synthesized from multiple sources.[1]

Controlled Radical Polymerization: RAFT

For more precise control over the polymer's molecular weight and a narrower molecular weight distribution (lower polydispersity index - PDI), RAFT polymerization is an effective method. This technique utilizes a chain transfer agent (CTA) to mediate the polymerization process.

CTA TypeSolvent[AIBN]:[CTA] RatioMonomer Conversion (%)Molecular Weight (Mn, kDa)PDI
DithiocarbamateDMF1:1 to 1:10>9811 - 611.13 - 1.34
DithiocarbamateMeOH1:1 to 1:10>9811 - 61Not Specified
XanthateDMF/MeOHNot SpecifiedNot as effectiveNot SpecifiedNot Specified
TrithiocarbonateDMF/MeOHNot SpecifiedNot as effectiveNot SpecifiedNot Specified

Data synthesized from multiple sources.[7][8]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of 1-vinyl-1,2,4-triazole in Water

Materials:

  • 1-vinyl-1,2,4-triazole (VT) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Deionized water (solvent)

  • Methanol (B129727) (for precipitation)

  • Diethyl ether (for washing)

  • Nitrogen gas supply

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of 1-vinyl-1,2,4-triazole monomer in deionized water to achieve a concentration of 0.5-0.6 mol/L.

  • Initiator Addition: Add the AIBN initiator to the solution. The concentration of AIBN can range from 1x10⁻³ to 3x10⁻² mol/L, depending on the desired molecular weight.

  • Degassing: Seal the flask and degas the solution by bubbling nitrogen gas through it for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After degassing, place the flask in a preheated oil bath on a hot plate with magnetic stirring. Set the temperature to 70°C. Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.

  • Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol while stirring vigorously. The poly(1-vinyl-1,2,4-triazole) will precipitate as a white solid.

  • Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer several times with diethyl ether to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by techniques such as FTIR, ¹H NMR, and Gel Permeation Chromatography (GPC) to confirm its structure and determine its molecular weight and polydispersity index.

Visualizations

Polymerization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer 1-vinyl-1,2,4-triazole Reaction Polymerization (70°C, 24h, N2 atm) Monomer->Reaction Solvent Solvent (e.g., Water) Solvent->Reaction Initiator Initiator (AIBN) Initiator->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Diethyl Ether Filtration->Washing Drying Vacuum Drying Washing->Drying FTIR FTIR Drying->FTIR NMR NMR Drying->NMR GPC GPC Drying->GPC TGA TGA/DSC Drying->TGA

Caption: Workflow for the synthesis and characterization of poly(1-vinyl-1,2,4-triazole).

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical 2R• Initiator->Radical Heat Monomer_Radical R-M• Radical->Monomer_Radical + M Monomer Monomer (M) Growing_Chain R-M(n)• Monomer_Radical->Growing_Chain + (n-1)M Longer_Chain R-M(n+1)• Growing_Chain->Longer_Chain + M Two_Chains R-M(n)• + R-M(m)• Growing_Chain->Two_Chains Another_Monomer Monomer (M) Longer_Chain->Growing_Chain Dead_Polymer Dead Polymer Two_Chains->Dead_Polymer

Caption: Mechanism of free-radical polymerization of 1-vinyl-1,2,4-triazole.

References

Application Notes and Protocols for 1-Methyl-1,2,4-triazole in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methyl-1,2,4-triazole and its closely related derivatives as corrosion inhibitors, particularly for steel and copper alloys in various corrosive environments. The information compiled is based on electrochemical studies, surface analysis, and computational chemistry, offering insights into the mechanism of action and practical application.

Principle of Action and Application

This compound is a heterocyclic organic compound containing three nitrogen atoms and a methyl group. This structure makes it an effective corrosion inhibitor. The nitrogen heteroatoms possess lone pairs of electrons, which facilitate the adsorption of the molecule onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. The inhibitive action is primarily attributed to the blocking of active corrosion sites on the metal surface. Triazole derivatives, in general, are known to be effective corrosion inhibitors for various metals, including steel, copper, and aluminum, in acidic and neutral solutions.[1][2][3]

The mechanism of inhibition involves the adsorption of the inhibitor molecules on the metal surface, which can be described by different adsorption isotherms such as Langmuir and Temkin.[4][5] The nature of this adsorption can be physical (electrostatic interaction) or chemical (covalent bonding), or a combination of both.[6] Quantum chemical calculations are often employed to understand the electronic properties of the inhibitor molecule and its interaction with the metal surface.[7][8]

Quantitative Data on Inhibition Efficiency

The following tables summarize the inhibition efficiency of this compound and its derivatives under various experimental conditions. The data is compiled from weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Table 1: Inhibition Efficiency of 1,2,4-Triazole (B32235) Derivatives on Steel in Acidic Media

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
3,5-bis(disubstituted)-4-amino-1,2,4-triazoleMild Steel2 M H₃PO₄1.0 x 10⁻³ M-86[9]
5-hexylsulfanyl-1,2,4-triazole (HST)Steel1.0 M HCl1.0 x 10⁻³ M-97[9]
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetateMild Steel1.0 M HCl1.0 x 10⁻³ M-95.3[10]
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazideMild Steel1.0 M HCl1.0 x 10⁻³ M-95.0[10]
(Z)-4-((2,4-dihydroxybenzylidene) amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneMild Steel1.0 M HCl10⁻³ M-80.74[11]
(E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT)Carbon Steel1 M HCl1 x 10⁻³ M-91.1[12]
(E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT)Carbon Steel1 M HCl1 x 10⁻³ M-94.0[12]
4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT)Carbon Steel1 M HClOptimum-~95[13]
(Z)-4-((4-methoxybenzylidene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (2C)Carbon Steel1.0 M HCl10⁻³ M-86[14]

Table 2: Inhibition Efficiency of 1,2,4-Triazole Derivatives on Copper

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
3-methyl 1,2,4-triazole 5-thioneCopper3% NaCl + Sulphide10 mM90[15]
1H-1,2,3-TriazoleCopper50 mM NaCl-Superior to 1,2,4-triazole[16]
1,2,4-TriazoleCopper50 mM NaCl--[16]

Experimental Protocols

Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

  • Specimen Preparation: Prepare metal coupons (e.g., mild steel, copper) of known dimensions. Polish the surfaces with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.

  • Initial Measurement: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without the desired concentrations of the this compound inhibitor.

  • Duration: Maintain the immersion for a specified period (e.g., 24 hours) at a constant temperature.

  • Final Measurement: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution containing HCl, hexamine, and antimony trioxide), wash, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR = (W_i - W_f) / (A * t) where W_i is the initial weight, W_f is the final weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = ((CR_blank - CR_inh) / CR_blank) * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and inhibition mechanism.

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum wire or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) and add the inhibitor at various concentrations.

  • Open Circuit Potential (OCP): Before each measurement, allow the working electrode to reach a stable open circuit potential, typically for about 30-60 minutes.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density versus the potential to obtain Tafel plots.

    • Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate Inhibition Efficiency: IE% = ((icorr_blank - icorr_inh) / icorr_blank) * 100.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Present the data as Nyquist plots (Z'' vs. Z') and Bode plots (|Z| and phase angle vs. frequency).

    • Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate Inhibition Efficiency: IE% = ((Rct_inh - Rct_blank) / Rct_inh) * 100.

Visualizations

Mechanism of Corrosion Inhibition

The following diagram illustrates the general mechanism of how this compound inhibits corrosion on a metal surface.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface Corrosive_Species Corrosive Species (H⁺, Cl⁻, O₂) Metal Metal (e.g., Steel, Copper) Corrosive_Species->Metal Corrosion Attack Inhibitor This compound Inhibitor->Metal Adsorption Protective_Film Formation of Protective Film Protective_Film->Metal Blocks Active Sites

Caption: General mechanism of corrosion inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the typical workflow for evaluating the effectiveness of a corrosion inhibitor.

Inhibitor_Evaluation_Workflow A Specimen Preparation C Weight Loss Measurement A->C D Electrochemical Cell Setup A->D B Corrosive Medium Preparation (with/without inhibitor) B->C B->D H Data Analysis & Calculation of Inhibition Efficiency C->H I Surface Analysis (SEM/AFM) C->I Post-exposure E OCP Stabilization D->E F Potentiodynamic Polarization (PDP) E->F G Electrochemical Impedance Spectroscopy (EIS) E->G F->H G->H J Conclusion on Inhibitor Performance H->J I->J

Caption: Workflow for evaluating corrosion inhibitor performance.

Adsorption Isotherm Relationship

The relationship between inhibitor concentration and surface coverage is often described by adsorption isotherms. The Langmuir isotherm is commonly used.

Adsorption_Isotherm cluster_input Experimental Data cluster_model Langmuir Adsorption Isotherm Model Inhibitor_Concentration Inhibitor Concentration (C) Plot Plot C/θ vs. C Inhibitor_Concentration->Plot Surface_Coverage Surface Coverage (θ) Surface_Coverage->Plot Langmuir_Equation C/θ = 1/K_ads + C Langmuir_Equation->Plot Linear_Fit Linear Relationship indicates Langmuir Adsorption Plot->Linear_Fit Thermodynamic_Parameters Calculate ΔG°_ads Linear_Fit->Thermodynamic_Parameters From Intercept (K_ads)

Caption: Logical flow for applying the Langmuir adsorption isotherm model.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Methyl-1,2,4-triazole. This guide addresses common challenges, offering troubleshooting solutions and frequently asked questions to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the synthesis of this compound?

A1: A widely used and effective method is the methylation of 1H-1,2,4-triazole. A practical and scalable approach involves the in situ formation of the sodium salt of 1,2,4-triazole (B32235) using sodium methoxide (B1231860), followed by reaction with a methylating agent like iodomethane (B122720).[1][2] This method has been reported to achieve a yield of approximately 63%.[1][2]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Water Solubility: Both the starting material (1H-1,2,4-triazole) and the product (this compound) are highly soluble in water, which can complicate product isolation and purification.[1][2]

  • Regioselectivity: Methylation can occur at different nitrogen atoms of the triazole ring, leading to the formation of isomeric impurities, primarily 4-Methyl-1,2,4-triazole.[3]

  • Over-alkylation: The product, this compound, can be further methylated to form a quaternary salt, 1,4-dimethyl-1,2,4-triazolium iodide.[1][2]

Q3: How can I control the regioselectivity to favor the formation of this compound?

A3: The choice of base and reaction conditions plays a crucial role in directing the methylation to the N1 position. Using a strong base like sodium methoxide to deprotonate the 1H-1,2,4-triazole to its sodium salt generally favors alkylation at the N1 position.[1][2] In contrast, using weaker bases or performing the reaction under neutral conditions can lead to a mixture of 1-methyl and 4-methyl isomers.

Q4: How can I minimize the formation of the 1,4-dimethyl-1,2,4-triazolium iodide byproduct?

A4: To prevent over-alkylation, it is important to control the stoichiometry of the methylating agent. Using a slight excess of the methylating agent is common to ensure complete conversion of the starting material, but a large excess should be avoided. Monitoring the reaction progress via techniques like TLC or GC-MS can help in determining the optimal reaction time to maximize the formation of the desired mono-methylated product.

Q5: What are the recommended purification methods for this compound?

A5: Due to the high water solubility of the product, a combination of continuous liquid-liquid extraction with a suitable organic solvent (e.g., chloroform) followed by a short-path distillation under reduced pressure is an effective purification strategy.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield (<60%) Incomplete deprotonation of 1H-1,2,4-triazole.Ensure the use of a strong base like sodium methoxide and allow sufficient time for the salt formation.
Inefficient extraction of the product from the aqueous phase.Use a continuous liquid-liquid extractor for an extended period. Ensure the organic solvent is appropriate for extracting the polar product.
Loss of product during distillation.Use a short-path distillation apparatus to minimize losses of the volatile product. Carefully control the vacuum and temperature.[4]
Presence of 4-Methyl-1,2,4-triazole Isomer Reaction conditions favoring N4-alkylation.Use a strong base (e.g., sodium methoxide) to pre-form the triazole salt, which favors N1-alkylation. Avoid neutral or weakly basic conditions.
Difficulty in separating the isomers.While challenging, careful fractional distillation under reduced pressure may help in separating the isomers. Alternatively, chromatographic methods can be explored.
Presence of 1,4-dimethyl-1,2,4-triazolium iodide (Quaternary Salt) Excess methylating agent used.Use a controlled amount of the methylating agent (e.g., 1.05-1.1 equivalents).
Prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed to prevent further methylation of the product.
Emulsion Formation During Extraction High concentration of salts or surfactants.Gently swirl instead of vigorously shaking the separatory funnel.[5] Addition of brine can help in breaking the emulsion.[5] Centrifugation can also be effective in separating the layers.[5]
Product "oils out" instead of crystallizing (if applicable) The melting point of the product is lower than the boiling point of the solvent.Use a lower-boiling point solvent for crystallization. Allow the solution to cool down slowly.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Methylation of 1,2,4-Triazole

Base Methylating Agent Solvent Yield of this compound Key Remarks Reference(s)
Sodium MethoxideIodomethaneMethanol (B129727)63%Scalable procedure, minimizes isomeric impurities.[1][2]
Potassium CarbonateMethyl IodideAcetonitrileNot specified, but generally high for 1-substituted triazolesCommon base for N-alkylation of heterocycles.[6]
DBUAlkyl HalidesTHF>90% for 1-substituted triazolesHigh yielding for various alkylations, but regioselectivity for methylation needs to be confirmed.[3]
Sodium HydroxideMethyl SulfateWaterMixture of 1-methyl and 4-methyl isomersAqueous conditions can lead to poor regioselectivity.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a scalable procedure for the synthesis of this compound.

Materials:

  • 1H-1,2,4-triazole

  • Sodium methoxide (25% solution in methanol)

  • Iodomethane

  • Methanol

  • Chloroform (B151607)

  • Water

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-1,2,4-triazole in methanol. Add one equivalent of sodium methoxide solution. Heat the mixture to a gentle reflux for 2 hours to ensure complete formation of the sodium salt.

  • Methylation: Cool the reaction mixture in an ice bath. Slowly add a slight excess (1.05 equivalents) of iodomethane dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Remove the methanol from the reaction mixture under reduced pressure. To the resulting residue, add water to dissolve the salts.

  • Extraction: Transfer the aqueous solution to a continuous liquid-liquid extractor and extract with chloroform for 24-48 hours.

  • Purification: Dry the chloroform extract over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by short-path distillation under reduced pressure to obtain pure this compound.

Mandatory Visualization

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1H-1,2,4-Triazole in Methanol B Addition of Sodium Methoxide A->B C Reflux (2h) (Formation of Sodium Salt) B->C D Cooling (Ice Bath) C->D E Addition of Iodomethane D->E F Stir Overnight at Room Temperature E->F G Solvent Removal (Rotary Evaporation) F->G Proceed to Work-up H Dissolve in Water G->H I Continuous Liquid-Liquid Extraction (Chloroform) H->I J Drying and Solvent Removal I->J K Short-Path Distillation J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield Start Low Yield of This compound Q1 Check for Isomeric Impurities (e.g., by NMR) Start->Q1 A1_Yes High levels of 4-methyl isomer Q1->A1_Yes Yes A1_No Low levels of isomers Q1->A1_No No Sol1 Optimize base and reaction conditions to favor N1-alkylation A1_Yes->Sol1 Q2 Check for Unreacted Starting Material A1_No->Q2 A2_Yes Significant amount of 1H-1,2,4-triazole remains Q2->A2_Yes Yes A2_No Complete conversion of starting material Q2->A2_No No Sol2 Increase reaction time or check activity of methylating agent A2_Yes->Sol2 Q3 Analyze Purification Steps A2_No->Q3 A3_Extraction Inefficient Extraction Q3->A3_Extraction Check Extraction A3_Distillation Loss during Distillation Q3->A3_Distillation Check Distillation Sol3a Use continuous extraction for a longer duration A3_Extraction->Sol3a Sol3b Use short-path distillation and optimize vacuum/temp. A3_Distillation->Sol3b

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Separation of 1-methyl and 4-methyl-1,2,4-triazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isomer separation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of 1-methyl-1,2,4-triazole and 4-methyl-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of 1-methyl- and 4-methyl-1,2,4-triazole isomers so challenging?

A1: The primary challenge lies in their structural similarity as regioisomers. They share the same molecular formula (C₃H₅N₃) and molecular weight, differing only in the position of the methyl group on the triazole ring. This results in very similar physical properties, such as polarity and boiling points, making them difficult to resolve using standard purification techniques like distillation or basic column chromatography. They often co-elute in chromatography and may co-crystallize, complicating their isolation.[1]

Q2: What are the key physical differences between the two isomers?

A2: While their properties are very similar, slight differences can be exploited for separation. This compound is typically a liquid at room temperature with a defined boiling point, whereas the 4-methyl isomer is a solid. A detailed comparison of their physical properties is provided in the data table below.

Q3: What are the most effective techniques for separating these two isomers?

A3: The most common and effective methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), especially with specialized columns, and meticulous column chromatography on silica (B1680970) gel or alumina.[1] Fractional crystallization can also be employed, taking advantage of differences in solubility and crystal lattice formation.

Q4: How can I confirm the identity of each separated isomer?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous identification. 1H and 13C NMR spectra will show distinct chemical shifts for the methyl group and ring protons/carbons due to the different electronic environments in the 1- and 4-positions. Mass spectrometry can also be used, though fragmentation patterns may be very similar.

Data Presentation

A summary of the key physical properties for 1-methyl- and 4-methyl-1,2,4-triazole is presented below. These differences, although slight, are the basis for their separation.

PropertyThis compound4-Methyl-1,2,4-triazole
CAS Number 6086-21-110570-40-8[2]
Molecular Formula C₃H₅N₃C₃H₅N₃[2]
Molecular Weight 83.09 g/mol 83.09 g/mol [2]
Appearance Colorless to pale yellow liquidSolid[3]
Boiling Point 177-178°CData not readily available
Melting Point 16°CData not readily available
Density 1.1465 g/cm³Data not readily available

Visualizations

An overview of the general experimental workflow for separating the 1-methyl and 4-methyl-1,2,4-triazole isomers.

G cluster_start Starting Point cluster_sep Separation cluster_analysis Analysis & Isolation start Mixture of 1-methyl & 4-methyl 1,2,4-triazole (B32235) Isomers sep_method Primary Separation Method (e.g., Column Chromatography, Fractional Crystallization) start->sep_method Load Sample analysis Fraction Analysis (TLC, GC-MS) sep_method->analysis Collect Fractions iso1 Isolated This compound analysis->iso1 Combine Pure '1-methyl' Fractions iso4 Isolated 4-Methyl-1,2,4-triazole analysis->iso4 Combine Pure '4-methyl' Fractions

Caption: General experimental workflow for isomer separation.

A decision tree to aid in troubleshooting poor separation during column chromatography.

G start Poor or No Separation on Silica Column rf_check Are Isomers Eluting Too Quickly (High Rf)? start->rf_check polarity_high Decrease Mobile Phase Polarity (e.g., increase hexane (B92381) in hexane/ethyl acetate) rf_check->polarity_high Yes rf_low_check Are Isomers Eluting Too Slowly (Low Rf)? rf_check->rf_low_check No no_separation Still No Separation? polarity_high->no_separation polarity_low Increase Mobile Phase Polarity (e.g., add more ethyl acetate (B1210297) or a stronger solvent like methanol) rf_low_check->polarity_low Yes rf_low_check->no_separation No polarity_low->no_separation change_params Increase Column Length or Use Silica with Smaller Particle Size no_separation->change_params Yes change_stationary Try a Different Stationary Phase (e.g., Neutral Alumina) no_separation->change_stationary Yes

Caption: Troubleshooting guide for column chromatography.

Troubleshooting Guides

Issue 1: My 1-methyl and 4-methyl isomers are not separating on a silica gel column.

  • Question: I have tried various standard solvent systems (e.g., hexane/ethyl acetate), but the isomers always elute together as a single spot on TLC and a single peak from my column. What can I do?

  • Answer: This is a common issue due to the isomers' similar polarities.

    • Optimize the Solvent System: The key is often to use a mobile phase with very low polarity. This maximizes the subtle differences in interaction with the polar silica stationary phase. Try solvent systems with a very small percentage of the polar component (e.g., 0.5-2% ethyl acetate or methanol (B129727) in dichloromethane (B109758) or hexane).

    • Try a Different Stationary Phase: Switch from the slightly acidic silica gel to neutral or basic alumina. One isomer may show preferential interaction with a different adsorbent surface.

    • Improve Column Parameters:

      • Increase Column Length: A longer column provides more theoretical plates, enhancing the potential for separation of closely eluting compounds.

      • Decrease Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh) increases surface area and can lead to higher column efficiency and better resolution.

      • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. Ensure the amount of crude mixture loaded is less than 1-2% of the total weight of the stationary phase.

Issue 2: The isomer peaks are co-eluting in my Gas Chromatography (GC) analysis.

  • Question: I am using a standard non-polar GC column (e.g., DB-5/HP-5), but I cannot achieve baseline separation of the two isomer peaks. How can I improve this?

  • Answer: Standard columns may not have enough selectivity for these regioisomers.

    • Optimize the Temperature Program: Use a very slow temperature ramp (e.g., 1-2°C per minute) during the elution window of the isomers. This can often improve the resolution of closely eluting peaks.

    • Switch to a More Polar Column: A mid- to high-polarity column (e.g., a "WAX" or cyanopropyl-based column) will interact differently with the isomers based on dipole moment, potentially leading to better separation.

    • Consider a Specialized Stationary Phase: For particularly difficult isomer separations, liquid crystalline stationary phases have shown unique selectivity based on molecular shape and can be highly effective.

Issue 3: I am attempting fractional crystallization, but the isomers are precipitating together.

  • Question: I dissolved my isomer mixture in a hot solvent and allowed it to cool, but the resulting solid is still a mixture of both isomers. How can I improve the purity of my crystals?

  • Answer: Successful fractional crystallization depends on exploiting small differences in solubility.

    • Solvent Screening: Test a variety of solvents. The ideal solvent is one in which one isomer is sparingly soluble at room temperature while the other remains more soluble.

    • Control the Cooling Rate: A very slow and controlled cooling process is critical. Rapid cooling will trap impurities and cause both isomers to crash out of solution. Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator. Avoid placing the hot solution directly into an ice bath.

    • Seeding: If you have a small amount of pure crystal of the desired isomer, add it to the slightly cooled, saturated solution. This "seed" crystal will promote the growth of more crystals of the same, pure isomer.

    • Purity of the Initial Mixture: This technique is most effective when one isomer is already in significant excess. If the mixture is near a 50:50 (eutectic) ratio, separation by crystallization can be extremely difficult.

Experimental Protocols

Protocol 1: Separation by Flash Column Chromatography

This protocol outlines a method for separating the isomers using standard laboratory flash chromatography equipment.

  • TLC Analysis:

    • Develop a TLC method to visualize the two isomers.

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Elute with a series of solvent systems, starting with very low polarity. A good starting point is 1% Methanol in Dichloromethane.

    • Visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate (B83412) solution. The goal is to find a solvent system that shows at least a small separation between two spots.

  • Column Preparation:

    • Select a long, narrow column for the best resolution.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase identified by TLC (e.g., pure hexane or dichloromethane).

    • Pour the slurry into the column and allow it to pack evenly under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane.

    • Alternatively, use the "dry loading" method: adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system.

    • If the isomers do not elute, gradually and slowly increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in small increments (e.g., from 1% to 2%, then 3%).

    • Collect small, consistently sized fractions throughout the entire elution process.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the separated isomers.

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

    • Confirm the identity and purity of the final products using NMR and/or GC-MS.

Protocol 2: Separation by Gas Chromatography (GC)

This protocol provides starting parameters for an analytical GC method to resolve and quantify the isomer ratio.

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or a similar polar capillary column.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.5 mL/min.

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 2°C per minute to 150°C.

    • Hold: Hold at 150°C for 5 minutes.

  • Detector:

    • FID Temperature: 280°C

    • MS Transfer Line: 280°C; Source: 230°C; Quad: 150°C.

Note: These parameters are a starting point and may require optimization based on the specific instrument and column used.

References

Purification of 1-Methyl-1,2,4-triazole by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methyl-1,2,4-triazole by distillation and chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most effective methods for purifying this compound are vacuum distillation and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key physical properties are summarized in the table below. These are critical for designing a successful purification strategy, particularly for distillation.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities include unreacted 1H-1,2,4-triazole, the undesired 4-methyl-1,2,4-triazole regioisomer, and over-alkylated quaternary salts.[1] Residual solvents from the synthesis and workup may also be present.

Q4: How can I confirm the purity of the final product?

A4: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2][3] Structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the purification of this compound.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₃H₅N₃
Molecular Weight83.09 g/mol
Boiling Point (atm)177-178 °C[4][5]
Boiling Point (70 mbar)74-78 °C[1][6]
Melting Point16 °C[4][5]
Density1.1 g/mL[4][5]
Refractive Index1.4705[4][5]
Flash Point81 °C (177 °F)[4]

Table 2: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary PhaseSilica (B1680970) Gel
Mobile Phase (Eluent)Start with a non-polar solvent system and gradually increase polarity. Good starting points for similar compounds include: • Toluene-Acetone mixtures • Petroleum Ether-Ethyl Acetate mixtures[7]
GradientGradient elution is often more effective than isocratic elution for separating the desired product from polar impurities.
Sample LoadingA general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[7]

Troubleshooting Guides

Distillation
IssuePossible Cause(s)Troubleshooting Steps
Product will not distill - Vacuum is too high: The boiling point of this compound is below room temperature at very high vacuums (e.g., 0.1-0.3 mm Hg).[1][6] - Temperature is too low: The heating bath is not at a sufficient temperature to cause vaporization at the applied pressure.- Use a moderate vacuum (e.g., 70 mbar) to achieve a convenient boiling point (74-78 °C).[1][6] - Gradually increase the temperature of the heating bath.
Poor separation from impurities - Similar boiling points: The starting material, 1H-1,2,4-triazole, has a similar vapor pressure to the product, making separation difficult.[1] - Inefficient distillation setup: A simple distillation setup may not be adequate for separating closely boiling compounds.- Consider using a fractional distillation column to improve separation efficiency. - A short-path distillation apparatus is often recommended to minimize product loss.[1][6][8][9]
Product decomposition - Excessive heating: Prolonged exposure to high temperatures can lead to decomposition.- Use a short-path distillation setup to minimize the residence time of the compound at high temperatures. - Ensure the heating bath temperature is not excessively high.
Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of product and impurities - Inappropriate solvent system: The chosen eluent may not have the optimal polarity to resolve the components. - Column overloading: Too much crude material was loaded onto the column.- Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.[7] - Employ a gradient elution, gradually increasing the solvent polarity.[7] - Ensure the sample load is appropriate for the column size (1:30 to 1:100 sample to silica ratio).[7]
Product elutes too quickly or not at all - Solvent is too polar: The product will have a low affinity for the stationary phase and will elute quickly. - Solvent is not polar enough: The product will have a high affinity for the stationary phase and will not move down the column.- Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity. If it does not elute, increase the polarity.
Streaking of bands on the column - Insoluble material: The crude sample may not have fully dissolved in the loading solvent. - Column packing issues: The silica gel may not be packed uniformly, leading to channeling.- Ensure the crude material is fully dissolved in a minimum amount of the initial mobile phase before loading. - Pack the column carefully to create a homogenous stationary phase.[7]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Applying Vacuum: Gradually apply a moderate vacuum to the system (e.g., 70 mbar).

  • Heating: Heat the distillation flask in an oil bath. The temperature should be gradually increased until the product begins to distill. For a vacuum of 70 mbar, the expected boiling range is 74-78 °C.[1][6]

  • Collection: Collect the fraction that distills over in the expected temperature range. It is advisable to collect a small forerun and discard it, as it may contain more volatile impurities.

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between the desired product and any impurities, with an Rf value of approximately 0.2-0.4 for the product.

  • Column Packing: Prepare a silica gel column using the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Distillation_Workflow start Crude this compound setup Assemble Short-Path Distillation Apparatus start->setup vacuum Apply Moderate Vacuum (e.g., 70 mbar) setup->vacuum heat Gradually Heat (Oil Bath) vacuum->heat distill Distill at 74-78 °C heat->distill collect Collect Pure Fraction distill->collect end Purified this compound collect->end Chromatography_Workflow start Crude this compound tlc TLC to Determine Eluent System start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Purified this compound evaporate->end

References

Overcoming water solubility issues in 1,2,4-triazole alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with 1,2,4-triazole (B32235) alkylation, specifically focusing on issues related to water solubility.

Frequently Asked Questions (FAQs)

Q1: My 1,2,4-triazole starting material is poorly soluble in water. How can I effectively perform an N-alkylation reaction?

A1: Poor water solubility is a common hurdle. Several strategies can be employed:

  • Co-Solvent Systems: The addition of a water-miscible organic solvent can significantly improve the solubility of lipophilic or highly crystalline compounds.[1][2] Commonly used co-solvents for triazole synthesis include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetonitrile, and ethanol (B145695).[3][4] A biphasic system, such as toluene (B28343)/water or CH2Cl2/water, can also be effective.[5][6]

  • Phase-Transfer Catalysis (PTC): PTC is a highly effective technique for reactions where reactants are in different phases (e.g., a water-insoluble triazole and an aqueous base).[7] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the triazolate anion from the aqueous or solid phase to the organic phase where the alkylating agent resides.[5][7][8] This method often allows for the use of more benign solvents and milder inorganic bases.[7]

  • Anhydrous Conditions with Polar Aprotic Solvents: If the reaction does not require water, using a polar aprotic solvent like DMF or DMSO is a standard approach, as they are effective at dissolving many organic compounds, including triazole salts.[3]

Q2: I am observing low to no yield in my alkylation reaction. What are the potential causes and solutions?

A2: Low or no product yield can stem from several factors. A systematic troubleshooting approach is recommended:

  • Reactant Purity: Verify the purity of your 1,2,4-triazole and alkylating agent, as impurities or degradation can inhibit the reaction.[3]

  • Base Strength & Solubility: The base must be strong enough to deprotonate the triazole. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3][9] The solubility of the resulting triazole salt in the chosen solvent is critical; if the salt precipitates, the reaction will be slow or fail.[3] Consider switching to a more effective base or a more polar solvent (e.g., DMF) to improve salt solubility.[3]

  • Reaction Temperature: Many alkylations require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature or using microwave irradiation to significantly reduce reaction times.[3]

  • Moisture: Ensure anhydrous conditions by using dry solvents and glassware, especially when working with moisture-sensitive reagents like NaH or certain alkylating agents which can be hydrolyzed.[3]

Q3: My reaction produces a mixture of N1 and N4 alkylated isomers. How can I improve regioselectivity?

A3: Achieving high regioselectivity is a common challenge in 1,2,4-triazole alkylation.[3] The outcome is influenced by steric and electronic factors, as well as reaction conditions.[3]

  • Steric Hindrance: Bulky substituents on either the triazole ring or the alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[3]

  • Base and Solvent Choice: The combination of base and solvent plays a crucial role. For instance, using DBU as a base in THF has been reported to yield a consistent 90:10 ratio of N1 to N4 alkylated isomers.[9]

  • Isolation Procedure: Be aware that some isomers may be water-soluble and could be lost during an aqueous workup. A non-aqueous workup might reveal the true isomeric ratio of the crude product.[9]

Q4: What are the advantages of using Phase-Transfer Catalysis (PTC) for this reaction?

A4: PTC offers several green chemistry and practical advantages:

  • Use of Benign Solvents: It allows for the replacement of polar aprotic solvents (like DMF) with less toxic alternatives such as toluene or MTBE.[7]

  • Milder Bases: Enables the use of simple, inexpensive inorganic bases like NaOH or K2CO3 instead of strong organic bases.[7]

  • Increased Productivity: Reactions can often be run at higher concentrations or even solvent-free if the reagents are liquids.[7]

  • Scalability: The technique is robust and readily scalable for industrial applications.[7]

Troubleshooting Guides

Problem: Poor Reactant Solubility
SymptomPossible CauseRecommended Solution
Triazole starting material does not dissolve in the aqueous reaction medium.High lipophilicity or crystallinity of the triazole derivative.1. Add a Co-solvent: Introduce a water-miscible organic solvent like DMF, acetonitrile, or ethanol to the aqueous phase.[2][10] 2. Use a Biphasic System with PTC: Employ a two-phase system (e.g., toluene/water) with a phase-transfer catalyst like TBAB.[5]
Alkylating agent is insoluble in the aqueous phase.Hydrophobic nature of the alkylating agent.1. Phase-Transfer Catalysis (PTC): This is the ideal solution. The catalyst will transport the aqueous triazolate anion to the organic phase containing the alkylating agent.[7]
Reaction mixture is a thick, unmanageable slurry.Poor solubility of both reactants and the formed triazolate salt.1. Switch to a more polar solvent: Change the solvent to DMF or DMSO, which are excellent for dissolving polar salts.[3] 2. Increase Temperature: Heating can improve the solubility of many compounds.[11]
Problem: Low Regioselectivity (Isomer Mixture)
SymptomPossible CauseRecommended Solution
NMR analysis shows a mixture of N1 and N4 (or N2) isomers.Reaction conditions favor multiple sites of attack.1. Change Base/Solvent System: The DBU/THF system is known to consistently favor the N1 isomer.[9] 2. Modify Sterics: If possible, use an alkylating agent with a bulkier group to sterically hinder attack at one of the nitrogen positions.[3]
Reported regioselective protocol yields a mixture in your hands.Loss of a water-soluble isomer during workup.Perform a non-aqueous workup to isolate all products and accurately determine the isomeric ratio before purification.[9]

Experimental Protocols

Protocol 1: General Alkylation using a Co-Solvent System
  • Setup: To a solution of the 1,2,4-triazole (1.0 eq) in a suitable solvent mixture (e.g., DMF/water 4:1), add a base such as K2CO3 (1.5-2.0 eq).[3]

  • Addition: Stir the mixture vigorously and add the alkylating agent (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.[3]

  • Workup: After completion, cool the mixture to room temperature. If inorganic salts have precipitated, filter them off. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by standard methods, such as silica (B1680970) gel column chromatography.[3]

Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)
  • Setup: Combine the 1,2,4-triazole (1.0 eq), alkylating agent (1.1 eq), an inorganic base (e.g., K2CO3, 3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in a biphasic solvent system (e.g., toluene/water 1:1).[5][8]

  • Reaction: Stir the mixture vigorously at an elevated temperature (e.g., 80-110 °C) for several hours. Vigorous stirring is crucial to maximize the interfacial area between the two phases.[12] Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]

Visualized Workflows

G cluster_start 1. Assess Solubility cluster_path1 2a. Aqueous Protocol cluster_path2 2b. Troubleshooting Strategy cluster_end 3. Reaction & Analysis start Is the 1,2,4-triazole reactant soluble in the chosen aqueous system? p1_1 Proceed with standard aqueous alkylation protocol. start->p1_1  Yes p2_1 Select a strategy to overcome solubility issue. start->p2_1 No   end_node Perform Reaction & Purify Product p1_1->end_node p2_2 Use Co-Solvent System (e.g., DMF/Water) p2_1->p2_2 Water-miscible co-solvent is an option p2_3 Use Phase-Transfer Catalysis (PTC) (e.g., TBAB in Toluene/Water) p2_1->p2_3 Reactants in separate phases p2_4 Use Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) p2_1->p2_4 Water-free conditions are acceptable p2_2->end_node p2_3->end_node p2_4->end_node

Caption: Decision workflow for selecting an appropriate alkylation strategy.

G cluster_phase1 Aqueous Phase cluster_phase2 Organic Phase (e.g., Toluene) Triazole 1,2,4-Triazole (Tri-H) Triazolate Triazolate Anion (Tri⁻) Triazole->Triazolate + Base Base Base (e.g., K₂CO₃) PTC PTC Catalyst (Q⁺X⁻) Triazolate->PTC Forms Q⁺Tri⁻ ion pair AlkylHalide Alkyl Halide (R-X) Product Alkylated Triazole (Tri-R) AlkylHalide->Product SN2 Reaction: Tri⁻ attacks R-X Product->PTC Releases Q⁺X⁻ PTC->Triazolate Q⁺X⁻ returns to aqueous phase to repeat cycle PTC->AlkylHalide Q⁺Tri⁻ moves to organic phase

References

Technical Support Center: Optimizing Regioselective N-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing regioselective N-methylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving regioselective N-methylation?

A1: The primary challenges include controlling mono- versus di-methylation, preventing methylation at undesired nitrogen atoms in poly-functionalized molecules, avoiding side reactions, and achieving methylation on sterically hindered or electron-deficient substrates. The choice of methylating agent, base, solvent, and temperature are all critical parameters that influence the regioselectivity of the reaction.

Q2: How do I choose the appropriate methylating agent for my substrate?

A2: The choice of methylating agent is crucial for success. Highly reactive agents like methyl iodide and dimethyl sulfate (B86663) are effective but can lead to over-methylation.[1][2] For greater control and selectivity, especially for mono-methylation, consider using dimethyl carbonate (DMC) or utilizing reductive amination with formaldehyde.[3][4] For substrates sensitive to harsh conditions, biocatalytic methods using methyltransferases offer high regioselectivity under mild conditions.[5][6]

Q3: Which nitrogen is preferentially methylated in a molecule with multiple nitrogen atoms, such as 4-aminobenzamide?

A3: In molecules with different types of nitrogen atoms, the more nucleophilic and less sterically hindered nitrogen will be preferentially methylated. For example, in 4-aminobenzamide, the primary aromatic amine (-NH₂) is significantly more nucleophilic than the nitrogen of the primary amide (-CONH₂), leading to selective methylation on the amino group.[4]

Q4: Can I achieve N-methylation on sterically hindered amines?

A4: Yes, but it often requires more forcing reaction conditions. This can include higher temperatures, longer reaction times, and the selection of a catalytic system known to tolerate steric bulk.[3]

Q5: What are some "green" or more environmentally friendly approaches to N-methylation?

A5: Sustainable approaches to N-methylation are gaining prominence. Using dimethyl carbonate (DMC) or methanol (B129727) as methylating agents are considered greener alternatives to traditional, more toxic reagents.[4] Biocatalytic methods employing enzymes like methyltransferases also represent a green and highly selective option.[5][7][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your N-methylation experiments in a question-and-answer format.

Q6: I am observing low or no conversion to the desired N-methylated product. What are the possible causes and solutions?

A6: Low or no product yield can stem from several factors.[9] Inactive catalysts, inappropriate reaction temperatures, or an incorrect choice of base can all hinder the reaction.[3] Ensure your catalyst is active and handled under the recommended conditions. The reaction temperature may need to be increased, and you should verify that the chosen base is strong enough to deprotonate the amine.[9]

Troubleshooting: Low or No Product Yield

Potential Cause Troubleshooting Action
Inactive CatalystEnsure proper handling and storage of the catalyst. Consider screening different catalysts.[3]
Inappropriate TemperatureGradually increase the reaction temperature while monitoring for decomposition.[9]
Incorrect BaseSwitch to a stronger base if deprotonation is insufficient.[9]
Unsuitable SolventThe solvent can significantly impact the reaction; consider screening alternative solvents.[3]
Insufficient Reaction TimeMonitor the reaction progress over a longer period.

Q7: My reaction is producing a significant amount of the di-methylated product. How can I improve selectivity for mono-methylation?

A7: Over-methylation is a common issue, particularly with highly reactive methylating agents. To favor mono-methylation, you can try using a less reactive methylating agent like dimethyl carbonate (DMC).[3] Fine-tuning the reaction conditions by lowering the temperature or reducing the reaction time can also improve selectivity.[3] Stoichiometric control of the methylating agent is also critical.[9]

Strategies to Enhance Mono-N-Methylation Selectivity

Strategy Description
Choice of Methylating Agent Use less reactive agents like dimethyl carbonate (DMC) to reduce the likelihood of over-methylation.[3]
Reaction Conditions Lowering the reaction temperature and shortening the reaction time can favor the mono-methylated product.[3]
Stoichiometry Use stoichiometric amounts of the methylating agent, adding it dropwise to the reaction mixture.[9]
Bulky Protecting Groups Temporarily blocking the primary amine with a bulky protecting group can allow for selective mono-methylation.[9]
Catalyst System Certain catalyst systems, such as specific iridium(I) complexes, are designed for selective mono-N-methylation.[3]

Q8: I am observing N-formylation as a side product instead of N-methylation. How can I prevent this?

A8: The formation of N-formylated products is a known side reaction, especially with electron-rich anilines when using formic acid as a C1 source in reductive amination.[3] To mitigate this, ensure your reducing agent is sufficiently active and consider alternative C1 sources or methylation methods not involving formic acid.

Q9: My substrate contains a halogen, and I am observing dehalogenation as a side reaction. What can I do?

A9: Dehalogenation can be minimized by employing milder reaction conditions, such as lower temperatures.[3] The choice of catalyst and base is also crucial; screening different catalysts may identify one that is more selective for N-methylation without promoting dehalogenation.[3]

Q10: My indole (B1671886) alkylation is resulting in a mixture of N-1 and C-3 alkylated products. How can I improve N-1 selectivity?

A10: Achieving high N-1 selectivity in indole alkylation often involves favoring the thermodynamically more stable product.[10] Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF is a classic approach to ensure complete deprotonation, which promotes N-alkylation.[10] Increasing the reaction temperature can also favor the N-alkylated product.[10]

Troubleshooting Workflow for Poor Regioselectivity in Indole N-Alkylation

G start Poor N/C3 Selectivity base_check Is a strong base (e.g., NaH) used in a polar aprotic solvent (e.g., DMF)? start->base_check temp_check What is the reaction temperature? base_check->temp_check Yes action_base Action: Switch to NaH in DMF. Ensure anhydrous conditions. base_check->action_base No observation Observation: Low temperature may be favoring kinetic C-3 product. temp_check->observation reevaluate Re-evaluate Results action_base->reevaluate action_temp Action: Increase temperature (e.g., to 80 °C) to favor thermodynamic product. action_temp->reevaluate observation->action_temp

Caption: Troubleshooting workflow for poor N/C3 selectivity in indole alkylation.

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed N-Methylation of Anilines with Methanol

This protocol is a general guideline for the N-methylation of anilines using a ruthenium catalyst.

  • A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the Ruthenium catalyst (0.5 mol%), the aniline (B41778) substrate (1.0 mmol), and the specified base (e.g., Cs₂CO₃, 0.5 mmol).[3]

  • Anhydrous methanol (1 mL) is added to the tube.[3]

  • The tube is sealed and the reaction mixture is stirred at the desired temperature (e.g., 60°C) for the specified time.[3]

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered to remove the catalyst and base.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

General Experimental Workflow for N-Methylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Charge Schlenk tube with: - Substrate - Catalyst - Base add_solvent Add anhydrous solvent (e.g., Methanol) prep->add_solvent react Seal tube and heat with stirring add_solvent->react workup Cool, dilute, and filter react->workup purify Concentrate and purify (e.g., Column Chromatography) workup->purify product Isolated N-methylated Product purify->product

Caption: A generalized workflow for a typical N-methylation reaction.

Protocol 2: N-Methylation of Taurine using Dimethyl Sulfate

This protocol is adapted from a method for synthesizing N-acyl-N-methyltaurine.[9]

  • Preparation: In a three-necked flask, dissolve N-palmitoyl taurate sodium salt (0.1 mole) in 150 ml of water.[9]

  • Addition of Base: Add 50 ml of 30% sodium hydroxide (B78521) solution to the flask.[9]

  • Cooling: Cool the mixture to below 10°C using an ice bath.[9]

  • Methylation: Slowly add dimethyl sulfate (0.12 mol) dropwise to the cooled solution.[9]

  • Reaction: Continue the reaction for 1 hour after the addition of dimethyl sulfate is complete.[9]

  • Acidification: Acidify the reaction mixture with sulfuric acid to a pH of 2-3.[9]

  • Isolation: The precipitated solid (N-palmitoyl-N-methyl taurine) is collected by filtration, washed with water, and then dried.[9]

Protocol 3: N2-Methylation of 3-Methyl-6-nitro-1H-indazole

This protocol is for the selective synthesis of the N2-methylated isomer, a key intermediate for Pazopanib.[11]

  • Dissolve 3-methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and triethylenediamine (6.40 g, 56 mmol) in 100 mL of N,N-dimethylformamide (DMF).[11]

  • Stir the reaction mixture at room temperature for 15 minutes.[11]

  • Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the mixture.[11]

  • Heat the reaction system to reflux temperature and continue stirring for 6 hours.[11]

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.[11]

  • Add 120 mL of water and stir for 15 minutes to precipitate the product.[11]

  • Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.[11]

References

Common side products in the synthesis of 1-Methyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 1-Methyl-1,2,4-triazole.

Troubleshooting Guide

Unexpected results in the synthesis of this compound can often be attributed to the formation of side products. This guide will help you identify potential causes and find solutions to common problems.

Issue Potential Cause Recommended Solution
Low yield of the desired this compound product. - Incomplete reaction. - Formation of regioisomeric side products. - Over-alkylation of the product.- Increase reaction time or temperature. - Optimize the base and solvent system to favor N1-alkylation. - Use a stoichiometric amount of the methylating agent.
Presence of an unexpected isomer in the final product, confirmed by NMR or other analytical techniques. - "Regiochemical scrambling" during the alkylation step, leading to the formation of 4-Methyl-1,2,4-triazole.[1]- The choice of base and solvent can influence the regioselectivity of the alkylation. Using sodium ethoxide in ethanol (B145695) as a base has been shown to favor N1 alkylation.[2]
A significant amount of a quaternized salt is observed as a byproduct. - Over-alkylation of the this compound product, leading to the formation of 1,4-dimethyl-1,2,4-triazolium iodide.[1]- Carefully control the stoichiometry of the methylating agent. Using an excess of the methylating agent should be avoided.[1]
Difficulty in separating the product from the starting material. - Both this compound and the starting (1H)-1,2,4-triazole are water-soluble and have similar vapor pressures.[1]- Employ continuous liquid-liquid extraction (e.g., with chloroform) to separate the product from the aqueous phase.[1] - Utilize short-path distillation under a controlled vacuum for final purification.[1]

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Unexpected Result check_yield Low Yield? start->check_yield check_isomer Isomer Detected? check_yield->check_isomer No incomplete_reaction Incomplete Reaction or Side Product Formation check_yield->incomplete_reaction Yes check_quaternization Quaternized Salt? check_isomer->check_quaternization No regioselectivity_issue Regioselectivity Issue: 4-Methyl Isomer check_isomer->regioselectivity_issue Yes check_separation Separation Issues? check_quaternization->check_separation No over_alkylation Over-alkylation: Quaternized Salt check_quaternization->over_alkylation Yes purification_issue Purification Challenge check_separation->purification_issue Yes end End: Pure Product check_separation->end No optimize_conditions Optimize Reaction Conditions: Time, Temp, Stoichiometry incomplete_reaction->optimize_conditions optimize_base_solvent Optimize Base/Solvent for N1-Alkylation regioselectivity_issue->optimize_base_solvent control_methylating_agent Control Methylating Agent Stoichiometry over_alkylation->control_methylating_agent use_extraction_distillation Use Continuous Extraction & Short-Path Distillation purification_issue->use_extraction_distillation optimize_conditions->end optimize_base_solvent->end control_methylating_agent->end use_extraction_distillation->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most frequently encountered side products are the regioisomer 4-Methyl-1,2,4-triazole and the over-alkylation product, 1,4-dimethyl-1,2,4-triazolium iodide.[1][2] Unreacted (1H)-1,2,4-triazole can also be present as an impurity.[1]

Q2: How can I minimize the formation of the 4-Methyl-1,2,4-triazole isomer?

A2: The formation of the 4-methyl isomer is a result of competing N-alkylation at the N4 position of the triazole ring. The regioselectivity of the reaction can be influenced by the choice of the base and solvent system. For instance, using sodium ethoxide in ethanol as the base tends to favor the formation of the desired N1-substituted product.[2] Some studies have reported achieving a regioselectivity of 90:10 for the 1- and 4-alkylated isomers under specific conditions.[3]

Q3: What causes the formation of the 1,4-dimethyl-1,2,4-triazolium iodide salt?

A3: This side product is a result of over-alkylation, also known as quaternization.[1] The desired product, this compound, can be further methylated by the alkylating agent to form the quaternary ammonium (B1175870) salt. This is more likely to occur if an excess of the methylating agent is used.

Q4: Are there any specific purification techniques recommended for this compound?

A4: Due to the high water solubility of both the starting material and the product, simple extraction methods are often inefficient.[1] A recommended approach is to use continuous liquid-liquid extraction with a suitable organic solvent like chloroform (B151607).[1] For final purification, especially to separate the product from any unreacted starting material which has a similar boiling point, short-path distillation under reduced pressure is effective.[1]

Reaction Pathways

ReactionPathways cluster_main Main Reaction Pathway cluster_side Side Product Formation start_material 1H-1,2,4-Triazole deprotonation Deprotonation (e.g., NaOMe) start_material->deprotonation anion Triazole Anion deprotonation->anion methylation Methylation (e.g., CH3I) anion->methylation side_methylation_N4 Methylation at N4 anion->side_methylation_N4 main_product This compound (Desired Product) methylation->main_product over_methylation Further Methylation (Excess CH3I) main_product->over_methylation side_product_isomer 4-Methyl-1,2,4-triazole (Regioisomer) side_methylation_N4->side_product_isomer side_product_quat 1,4-Dimethyl-1,2,4-triazolium Iodide (Quaternized Salt) over_methylation->side_product_quat

Caption: Reaction pathways for the synthesis of this compound and its common side products.

Quantitative Data Summary

Product/Side Product Typical Yield/Ratio Conditions Reference
This compound 63%Deprotonation with sodium methoxide (B1231860) followed by methylation with iodomethane, purified by continuous extraction and short-path distillation.[1][3]
1-Alkyl-1,2,4-triazole vs. 4-Alkyl-1,2,4-triazole 90:10Alkylation of 1,2,4-triazole (B32235) with 4-nitrobenzyl halides.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

Materials:

  • (1H)-1,2,4-triazole

  • Sodium methoxide (25% w/w in methanol)

  • Iodomethane

  • Methanol (B129727)

  • Chloroform

  • Water

Procedure:

  • Deprotonation: In a suitable reaction vessel, dissolve (1H)-1,2,4-triazole in methanol. Add a stoichiometric equivalent of sodium methoxide solution. Heat the mixture to approximately 56°C for 2 hours to ensure complete formation of the sodium salt of the triazole.

  • Methylation: Cool the reaction mixture and add a stoichiometric equivalent of iodomethane. Stir the reaction at room temperature. The progress of the reaction can be monitored by a suitable analytical technique such as TLC or GC.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. The resulting residue contains the product, side products, and salts.

  • Purification:

    • Extraction: Due to the water solubility of the product, perform continuous liquid-liquid extraction of the aqueous solution of the crude product with chloroform.

    • Distillation: After drying the chloroform extracts, remove the solvent under reduced pressure. Purify the resulting crude oil by short-path distillation under a controlled vacuum to obtain spectroscopically pure this compound.

Note: The quaternized side product, 1,4-dimethyl-1,2,4-triazolium iodide, is light-sensitive. If significant amounts are present, protect the apparatus from direct light.[1]

References

Preventing over-alkylation and quaternization of 1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,4-Triazole (B32235) Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical answers to frequently asked questions (FAQs) encountered during the N-alkylation of 1,2,4-triazoles. Our goal is to help you optimize your reaction conditions to prevent over-alkylation and the formation of undesired quaternary salts.

Troubleshooting Guide: Preventing Over-Alkylation and Quaternization

This section addresses specific issues that may arise during the N-alkylation of 1,2,4-triazole, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Formation of a Highly Polar, Insoluble Byproduct

Q: My reaction mixture has produced a significant amount of a highly polar material that is insoluble in my extraction solvent. I suspect it is a quaternary salt. How can I confirm this and prevent its formation?

A: The formation of a highly polar, insoluble byproduct is a common indicator of over-alkylation, leading to a 1,4-dialkyl-1,2,4-triazolium salt (quaternary salt).

Confirmation:

  • NMR Spectroscopy: Dissolve the isolated byproduct in a polar deuterated solvent (e.g., DMSO-d₆ or D₂O). In the ¹H NMR spectrum, you will likely observe a downfield shift of the triazole ring protons compared to the mono-alkylated product, and the integration of the alkyl group protons will correspond to two alkyl groups per triazole ring.

  • Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) to identify the molecular ion of the dialkylated product.

Prevention Strategies:

  • Stoichiometry Control: Carefully control the molar ratio of the alkylating agent to the 1,2,4-triazole. An excess of the alkylating agent is a primary cause of over-alkylation. It is recommended to use a 1:1 or a slight excess of the triazole (e.g., 1.1:1) to the alkylating agent.

  • Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, employ a slow, dropwise addition or use a syringe pump. This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. A strong base in a polar aprotic solvent can increase the nucleophilicity of the mono-alkylated triazole, making it more susceptible to a second alkylation. Consider using a milder base or a less polar solvent to temper the reactivity. For instance, K₂CO₃ in acetone (B3395972) is a commonly used system that can provide good selectivity for mono-alkylation.

  • Temperature Control: Higher temperatures can promote over-alkylation. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the selectivity for the mono-alkylated product. This is often a trade-off between reaction rate and selectivity.

Issue 2: Complex Product Mixture Containing Mono- and Di-Alkylated Products

Q: My reaction yields a mixture of the desired mono-alkylated product and the quaternized salt, making purification difficult. How can I improve the selectivity of my reaction?

A: Achieving high selectivity is key to simplifying purification and improving the overall yield of the desired product. The selectivity is governed by a combination of kinetic and thermodynamic factors.

Improving Selectivity:

  • Kinetic vs. Thermodynamic Control: Mono-alkylation is generally the kinetically favored process, while di-alkylation can be thermodynamically driven, especially at higher temperatures and longer reaction times. To favor the kinetic product (mono-alkylation), use lower temperatures and shorter reaction times. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant formation of the di-alkylated product is observed.

  • Leaving Group of the Alkylating Agent: The nature of the leaving group on the alkylating agent can influence the reaction rate and selectivity. A more reactive leaving group (e.g., iodide or triflate) will lead to a faster reaction, which might be harder to control and could result in more over-alkylation. Using a less reactive leaving group (e.g., bromide or chloride) can provide better control.

  • Steric Hindrance: If your 1,2,4-triazole substrate has substituents, these can sterically hinder the approach of the second alkylating agent, thus reducing the rate of quaternization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of 1,2,4-triazole to the alkylating agent to avoid quaternization?

A1: The optimal molar ratio is crucial for preventing over-alkylation. It is highly recommended to use the 1,2,4-triazole in slight excess. A ratio of 1.1 to 1.2 equivalents of 1,2,4-triazole to 1 equivalent of the alkylating agent is a good starting point. This ensures that the concentration of the alkylating agent is the limiting factor, reducing the likelihood of a second alkylation event.

Q2: How does the choice of base affect the formation of quaternary salts?

A2: The base plays a critical role in deprotonating the 1,2,4-triazole, making it nucleophilic. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), can lead to a high concentration of the highly nucleophilic triazolide anion, which can increase the rate of both the first and second alkylations. Milder bases, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), often provide better control and selectivity for mono-alkylation. The choice of base should be carefully considered in conjunction with the solvent and reaction temperature.

Q3: Can temperature be used to control the selectivity between mono-alkylation and quaternization?

A3: Yes, temperature is a critical parameter for controlling selectivity. Lowering the reaction temperature generally favors the kinetically controlled product, which is the mono-alkylated 1,2,4-triazole. Higher temperatures can provide the activation energy needed to overcome the barrier for the second alkylation, leading to the thermodynamically more stable, but often undesired, quaternary salt. It is advisable to start at a lower temperature (e.g., room temperature or below) and gradually increase it only if the reaction is too slow.

Q4: Are there any specific analytical techniques to monitor the formation of the quaternary salt during the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. The quaternary salt, being highly polar, will typically have a very low Rf value and may even remain at the baseline. By co-spotting the reaction mixture with the starting materials, you can track the consumption of the 1,2,4-triazole and the appearance of the mono-alkylated product and the polar byproduct. Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool for real-time monitoring, allowing for the detection and quantification of all components in the reaction mixture.

Data Presentation

Table 1: Influence of Reaction Parameters on the Selectivity of 1,2,4-Triazole Alkylation

ParameterCondition Favoring Mono-alkylation (Kinetic Control)Condition Favoring Quaternization (Thermodynamic Control)Rationale
Stoichiometry (Triazole:Alkylating Agent) > 1 : 1 (e.g., 1.2 : 1)< 1 : 1Excess triazole ensures the alkylating agent is the limiting reagent.
Temperature Low (e.g., 0°C to room temperature)High (e.g., reflux)Lower temperature favors the faster, kinetically controlled mono-alkylation.
Reaction Time Short (monitored closely)LongProlonged reaction time allows for the slower, thermodynamically favored di-alkylation to occur.
Base Strength Weak to moderate (e.g., K₂CO₃, Et₃N)Strong (e.g., NaH, KOtBu)Stronger bases increase the nucleophilicity of the mono-alkylated intermediate.
Solvent Polarity Less polar (e.g., THF, Acetone)Polar aprotic (e.g., DMF, DMSO)Polar aprotic solvents can stabilize the charged transition state of the second alkylation.
Leaving Group Reactivity Less reactive (e.g., -Cl, -Br)More reactive (e.g., -I, -OTf)A more reactive leaving group can lead to a faster, less selective reaction.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of 1,2,4-Triazole under Mild Conditions

This protocol is designed to favor the formation of the mono-alkylated product by using a slight excess of the triazole and a moderately strong base at room temperature.

  • Materials:

    • 1,2,4-Triazole (1.2 equivalents)

    • Alkyl halide (1.0 equivalent)

    • Potassium carbonate (K₂CO₃), finely powdered (1.5 equivalents)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole and potassium carbonate.

    • Add anhydrous DMF and stir the suspension at room temperature for 30 minutes.

    • Slowly add the alkyl halide dropwise to the suspension over a period of 15-30 minutes.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Once the starting alkyl halide is consumed, quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated 1,2,4-triazole.

Mandatory Visualization

over_alkylation_pathway cluster_conditions Reaction Conditions Triazole 1,2,4-Triazole MonoAlkylated Mono-alkylated 1,2,4-Triazole Triazole->MonoAlkylated + RX, Base AlkylatingAgent Alkylating Agent (RX) Base Base QuaternarySalt Quaternary Triazolium Salt (Over-alkylation) MonoAlkylated->QuaternarySalt + RX ExcessTriazole Excess Triazole ExcessTriazole->MonoAlkylated Favors LowTemp Low Temperature LowTemp->MonoAlkylated Favors ExcessAlkylatingAgent Excess Alkylating Agent ExcessAlkylatingAgent->QuaternarySalt Promotes HighTemp High Temperature HighTemp->QuaternarySalt Promotes

Caption: Factors influencing the outcome of 1,2,4-triazole alkylation.

experimental_workflow start Start step1 Combine 1,2,4-Triazole and Base in Anhydrous Solvent start->step1 step2 Stir at Room Temperature step1->step2 step3 Slowly Add Alkylating Agent step2->step3 step4 Monitor Reaction by TLC/LC-MS step3->step4 decision Is Starting Material Consumed? step4->decision decision->step4 No step5 Work-up and Extraction decision->step5 Yes step6 Purification (Column Chromatography) step5->step6 end Isolated Mono-alkylated Product step6->end

Caption: Experimental workflow for selective mono-alkylation of 1,2,4-triazole.

Technical Support Center: Scalable Synthesis of 1-Methyl-1,2,4-triazole for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis of 1-Methyl-1,2,4-triazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the primary industrial-scale synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthesis methods for this compound?

A1: The two most prevalent industrial-scale methods are the direct methylation of 1,2,4-triazole (B32235) and the condensation reaction of methylhydrazine with formamide (B127407). Both methods offer high yields and are amenable to large-scale production.

Q2: What are the primary safety concerns associated with these synthesis methods?

A2: For the methylation of 1,2,4-triazole, the primary concerns involve the handling of corrosive bases like potassium hydroxide (B78521) and flammable solvents. When using methylating agents like iodomethane (B122720), appropriate handling procedures for toxic and volatile substances are crucial. The synthesis from methylhydrazine and formamide involves high temperatures and the handling of hydrazine (B178648) derivatives, which are toxic and require proper engineering controls and personal protective equipment.

Q3: How can I minimize the formation of the 4-methyl-1,2,4-triazole isomer during methylation?

A3: The formation of the 4-methyl isomer is a common issue. The regioselectivity of the alkylation can be influenced by the choice of base, solvent, and reaction temperature. Using a strong base like sodium methoxide (B1231860) or potassium hydroxide tends to favor the formation of the 1-methyl isomer. Some methods report achieving a 90:10 ratio of 1- to 4-alkylated isomers using DBU as the base.[1] Careful control of reaction conditions and purification are key to isolating the desired 1-methyl product.

Q4: What are the most effective methods for purifying this compound on a large scale?

A4: Due to the high water solubility of both 1,2,4-triazole and this compound, purification can be challenging. A scalable approach involves continuous liquid-liquid extraction followed by short-path distillation under a controlled vacuum.[1] For the synthesis from hydrazine and formamide, purification can be achieved by recrystallization from solvents like ethyl acetate (B1210297), tetrahydrofuran, or methyl ethyl ketone.[2][3]

Troubleshooting Guides

Method 1: Methylation of 1,2,4-Triazole
Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete deprotonation of 1,2,4-triazole.Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium methoxide, potassium hydroxide).
Loss of product during workup due to its high water solubility.Employ continuous liquid-liquid extraction to maximize recovery from the aqueous phase.
Inefficient methylation reaction.Optimize reaction temperature and time. Ensure the methylating agent (e.g., iodomethane, chloromethane) is added at a controlled rate.
Formation of 4-Methyl Isomer Non-selective alkylation.Adjust the base and solvent system. The use of specific bases like DBU has been reported to influence isomer ratios.[1]
Reaction temperature is too high.Lower the reaction temperature to improve regioselectivity.
Presence of Quaternization Byproducts Excess methylating agent or prolonged reaction time.Use a stoichiometric amount of the methylating agent and monitor the reaction progress to avoid over-alkylation.
Difficulty in Purification High water solubility of the product.Utilize continuous extraction and consider azeotropic distillation to remove water before final purification.
Co-distillation of impurities.Employ fractional distillation under reduced pressure for final purification.
Method 2: Synthesis from Methylhydrazine and Formamide
Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained within the optimal range (140-210°C) and allow for sufficient reaction time.[2][3][4]
Sub-optimal ratio of reactants.Use a molar excess of formamide (at least 2.5 to 4 molar equivalents) to drive the reaction to completion.[2][3][4]
Decomposition of formamide at high temperatures.Maintain the reaction temperature below 180°C to minimize formamide decomposition.[2][3]
Formation of Side Products (e.g., 4-amino-1,2,4-triazole (B31798) derivatives) Side reactions of hydrazine intermediates.Maintaining a sufficient excess of formamide helps to suppress the formation of these byproducts.[3]
Product Discoloration Presence of impurities from formamide decomposition or side reactions.Purify the crude product by recrystallization from appropriate solvents (e.g., ethyl acetate, methyl ethyl ketone).[2][3]
Incomplete Removal of Excess Formamide Inefficient distillation.Perform vacuum distillation to effectively remove the high-boiling formamide from the product.

Data Presentation

Comparison of Scalable Synthesis Routes for this compound
Parameter Method 1: Methylation of 1,2,4-Triazole Method 2: Synthesis from Methylhydrazine and Formamide
Starting Materials 1,2,4-Triazole, Methylating agent (e.g., Iodomethane, Chloromethane), Base (e.g., Sodium methoxide, Potassium hydroxide)Methylhydrazine, Formamide
Typical Yield ~63% (for a specific scalable procedure)[1]92-98% (inferred from the synthesis of 1,2,4-triazole from hydrazine)[2][3][4][5]
Product Purity High purity achievable after distillation (>99%)94-98% before further purification[2][3][4][5]
Key Advantages Direct route to the desired product.High-yield, one-step reaction.
Key Challenges Formation of isomeric byproducts, purification due to high water solubility.[1]High reaction temperatures, handling of toxic hydrazine derivatives, removal of excess formamide.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Methylation

This protocol is based on a scalable procedure involving the methylation of 1,2,4-triazole.[1]

Materials:

Procedure:

  • Deprotonation: In a suitable reaction vessel, dissolve 1H-1,2,4-triazole in methanol. Add a solution of sodium methoxide in methanol dropwise at room temperature to form the sodium salt of the triazole.

  • Methylation: Cool the reaction mixture in an ice bath and add iodomethane dropwise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue to dissolve the salts.

  • Extraction: Perform continuous liquid-liquid extraction of the aqueous solution with chloroform for 24-48 hours to extract the this compound.

  • Drying and Concentration: Dry the combined chloroform extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by short-path distillation under a controlled vacuum to obtain pure this compound.

Protocol 2: Scalable Synthesis of this compound from Methylhydrazine and Formamide

This protocol is adapted from the high-yield synthesis of 1,2,4-triazole.[2][3][4]

Materials:

  • Methylhydrazine

  • Formamide

  • Suitable solvent for recrystallization (e.g., ethyl acetate, methyl ethyl ketone)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a distillation apparatus, add an excess of formamide (at least 4 molar equivalents to methylhydrazine).

  • Reaction: Heat the formamide to 160-180°C. Slowly add methylhydrazine to the hot formamide while continuously removing the water and ammonia (B1221849) formed during the reaction by distillation.

  • Completion: After the addition of methylhydrazine is complete, maintain the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Formamide Removal: Remove the excess formamide by vacuum distillation.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethyl acetate or methyl ethyl ketone to yield a product of high purity.

Mandatory Visualization

Scalable_Synthesis_Workflows cluster_methylation Method 1: Methylation of 1,2,4-Triazole cluster_condensation Method 2: Synthesis from Methylhydrazine and Formamide M1_Start 1,2,4-Triazole M1_Deprotonation Deprotonation (NaOMe in MeOH) M1_Start->M1_Deprotonation M1_Methylation Methylation (CH₃I) M1_Deprotonation->M1_Methylation M1_Workup Aqueous Workup M1_Methylation->M1_Workup M1_Extraction Continuous Extraction (CHCl₃) M1_Workup->M1_Extraction M1_Purification Distillation M1_Extraction->M1_Purification M1_Product This compound M1_Purification->M1_Product M2_Start_MH Methylhydrazine M2_Reaction Condensation (160-180°C) M2_Start_MH->M2_Reaction M2_Start_F Formamide (excess) M2_Start_F->M2_Reaction M2_Distillation Removal of H₂O, NH₃ M2_Reaction->M2_Distillation M2_Formamide_Removal Vacuum Distillation (Formamide Removal) M2_Distillation->M2_Formamide_Removal M2_Purification Recrystallization M2_Formamide_Removal->M2_Purification M2_Product This compound M2_Purification->M2_Product

Caption: Experimental workflows for the scalable synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound Problem Low Product Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Product Loss During Workup Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1a Optimize Temperature/Time Cause1->Solution1a Solution1b Adjust Reactant Ratio Cause1->Solution1b Solution2a Use Continuous Extraction Cause2->Solution2a Solution3a Control Stoichiometry Cause3->Solution3a Solution3b Modify Reaction Conditions Cause3->Solution3b

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Navigating the Nuances of 1,2,4-Triazole Methylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective methylation of 1,2,4-triazoles is a critical transformation in the synthesis of numerous pharmacologically active compounds. However, achieving the desired N-substituted isomer can be a significant challenge, often resulting in mixtures of N1, N2, and N4-methylated products. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments, ensuring more predictable and successful outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-methylation of 1,2,4-triazoles, offering potential causes and actionable solutions in a question-and-answer format.

Problem: Poor Regioselectivity (Mixture of Isomers)

Q1: My reaction is producing a mixture of N1 and N2/N4-methylated isomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity is a common challenge as methylation can occur at the N1, N2, or N4 positions. The outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions.[1]

  • Base and Solvent Selection: The choice of base and solvent is paramount. The combination determines the nature of the triazolate anion and its counter-ion, which in turn affects the site of methylation.[1]

    • For preferential N1 alkylation , using a non-polar, aprotic solvent with a sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like Tetrahydrofuran (THF) is often effective. This combination has been reported to yield a consistent 90:10 ratio of N1 to N4 alkylated products.[2][3] Weakly nucleophilic bases, in general, improve regioselectivity.[4]

    • The use of stronger, smaller bases like sodium methoxide (B1231860) or sodium ethoxide in polar protic solvents such as ethanol (B145695) can lead to different isomeric ratios. For instance, using sodium ethoxide in ethanol can favor N1 alkylation, while methylation with methyl sulfate (B86663) in aqueous NaOH can produce a mixture of 1-methyl- and 4-methyl-1,2,4-triazole.[5]

  • Steric Hindrance: Bulky substituents on the 1,2,4-triazole (B32235) ring or a bulky alkylating agent will generally favor methylation at the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electronic properties of substituents on the triazole ring influence the nucleophilicity of the different nitrogen atoms.[1]

  • Temperature: The reaction temperature can influence the ratio of isomers. It is advisable to conduct the reaction at a controlled temperature and consider exploring different temperature profiles to optimize selectivity.[1]

Problem: Low or No Product Yield

Q2: I am observing a very low yield or no formation of my desired N-methylated 1,2,4-triazole. What are the possible reasons and how can I resolve this?

A2: Low or no product yield can stem from several factors. A systematic approach to troubleshooting this issue is recommended.[1]

  • Inadequate Deprotonation: The chosen base may be too weak to effectively deprotonate the 1,2,4-triazole. For example, triethylamine (B128534) has been shown to be too weak for certain triazoles, leading to an intractable mixture.[6][7] Consider switching to a stronger base such as sodium methoxide, potassium carbonate, or DBU.[1]

  • Poor Solubility: The solubility of the triazolate salt in the reaction solvent is crucial. If the deprotonated triazole is not soluble, the reaction will be slow or may not proceed. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) can be effective in solubilizing the triazolate salt.[1]

  • Reactant Purity and Stability: Ensure the purity of your 1,2,4-triazole starting material and the integrity of the methylating agent (e.g., methyl iodide can degrade).[1]

  • Presence of Moisture: Water can hydrolyze the methylating agent and interfere with the reaction. Always use anhydrous solvents and ensure your reaction setup is dry.[1]

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.[8]

Problem: Difficulty in Product Isolation and Purification

Q3: I am struggling to separate the different N-methylated isomers. What are the recommended purification methods?

A3: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities.[1]

  • Chromatography:

    • Silica (B1680970) Gel Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the eluent system is crucial, and a gradient elution is often required for good separation.[1][9]

    • High-Performance Liquid Chromatography (HPLC): For more challenging separations, HPLC can be a powerful tool.[1][9] Micro-HPLC has also been shown to be effective for separating triazole enantiomers.[10]

  • Distillation: In some cases, if the isomers have sufficiently different boiling points, distillation can be an effective separation technique.[9]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system may help to isolate a single isomer.

Frequently Asked Questions (FAQs)

Q4: Which base is best for achieving N1-selectivity in 1,2,4-triazole methylation?

A4: While the "best" base is substrate-dependent, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is frequently reported to provide high N1-selectivity, particularly when used in a non-polar aprotic solvent like THF.[2][3] It is a strong, non-nucleophilic base that effectively deprotonates the triazole without competing in the alkylation reaction.

Q5: What is the role of the solvent in determining the regioselectivity of methylation?

A5: The solvent plays a multifaceted role. It influences the solubility of the triazole and its corresponding anion, the degree of ion pairing with the counter-ion of the base, and the overall reaction rate. Polar aprotic solvents like DMF and DMSO can increase the nucleophilicity of the triazolate anion, potentially leading to different selectivity compared to non-polar solvents like THF or protic solvents like ethanol.[1]

Q6: Can over-methylation to form a quaternary triazolium salt be a problem?

A6: Yes, over-alkylation is a potential side reaction, especially if an excess of the methylating agent is used or if the reaction is allowed to proceed for too long.[7] This leads to the formation of a quaternary 1,4-dimethyl-1,2,4-triazolium salt. To minimize this, it is recommended to use a stoichiometric amount or a slight excess of the methylating agent and to monitor the reaction closely.

Q7: How can I confirm the identity of the N1 and N2/N4 methylated isomers?

A7: The most reliable method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. 1H and 13C NMR spectra will show distinct chemical shifts for the methyl group and the triazole ring protons and carbons for each isomer. In some cases, more advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) or Nuclear Overhauser Effect (NOE) experiments may be necessary to definitively assign the structure.[9] X-ray crystallography provides unambiguous structural confirmation if suitable crystals can be obtained.[11]

Data Presentation: Effect of Base and Solvent on Methylation Selectivity

The following table summarizes qualitative and quantitative data on the effect of different bases and solvents on the regioselectivity of 1,2,4-triazole methylation.

1,2,4-Triazole SubstrateMethylating AgentBaseSolventN1:N4 (or other isomers) RatioYieldReference(s)
1,2,4-Triazole4-Nitrobenzyl halidesVarious-90:10 (N1:N4)-[2][3]
1,2,4-TriazoleAlkyl halidesDBUTHF~90:10 (N1:N4)High[3]
1H-1,2,4-TriazoleMethyl sulfateaq. NaOHWaterMixture of 1-methyl and 4-methyl-[5]
1H-1,2,4-TriazoleIodomethaneSodium methoxideMethanolPredominantly 1-methyl63% (isolated)[2][7]
1,2,4-TriazoleAlkyl halidesPotassium carbonateIonic LiquidRegioselective for N1Excellent[12]
1H-1,2,4-Triazole-Triethylamine-Intractable mixture (ineffective)-[6][7]

Experimental Protocols

General Protocol for N1-Selective Methylation of 1,2,4-Triazole using DBU [1]

  • To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous Tetrahydrofuran (THF), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture for 15-30 minutes at room temperature.

  • Add the methylating agent (e.g., methyl iodide, 1.0-1.2 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the isomers.

Visualizations

reaction_pathway triazole 1,2,4-Triazole deprotonation Deprotonation (Base, Solvent) triazole->deprotonation anion Triazolate Anion deprotonation->anion methylation Methylation (CH3-X) anion->methylation n1_product N1-Methylated Product methylation->n1_product Major n2_product N2/N4-Methylated Products methylation->n2_product Minor troubleshooting_workflow start Low/No Product Yield q1 Is the base strong enough? start->q1 a1_yes Yes q1->a1_yes a1_no No (Use stronger base, e.g., DBU, NaOMe) q1->a1_no q2 Is the triazolate salt soluble? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Change to polar aprotic solvent, e.g., DMF, DMSO) q2->a2_no q3 Is the reaction anhydrous? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No (Use anhydrous solvents and dry glassware) q3->a3_no q4 Are reactants pure? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No (Verify purity of starting materials) q4->a4_no end Optimize Temperature & Time a4_yes->end selectivity_factors selectivity Regioselectivity (N1 vs N2/N4) base Base (e.g., DBU, NaOMe, K2CO3) base->selectivity solvent Solvent (e.g., THF, DMF, EtOH) solvent->selectivity sterics Steric Hindrance sterics->selectivity electronics Electronic Effects electronics->selectivity

References

Technical Support Center: Monitoring 1-Methyl-1,2,4-triazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving 1-methyl-1,2,4-triazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Find detailed methodologies and data to support your experimental work with Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common methods for monitoring the synthesis of this compound?

The most common methods are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick, qualitative technique used for rapid reaction screening, while NMR provides detailed quantitative and structural information.

Thin-Layer Chromatography (TLC)

Q2: What is a good starting solvent system for TLC analysis of a reaction to form this compound?

A common starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The polarity can be adjusted to achieve an optimal Rf value for the starting material, typically between 0.3 and 0.4.[1] For triazole derivatives, solvent systems such as ethyl acetate/hexane are frequently used.[2]

Q3: How can I visualize the spots on my TLC plate?

This compound and related compounds are often UV-active, so they can be visualized under a UV lamp.[1] Staining with reagents like potassium permanganate (B83412) or anisaldehyde can also be effective, especially if the compounds are not UV-active.

Q4: My TLC plate shows streaking. What could be the cause?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overload : The sample applied to the plate is too concentrated.[3][4] Try diluting the sample before spotting.

  • Inappropriate Solvent System : The polarity of the solvent system may not be suitable for the compounds being analyzed.[5]

  • Compound Instability : The compound may be degrading on the silica (B1680970) gel plate.[6]

Nuclear Magnetic Resonance (NMR)

Q5: What are the expected 1H NMR chemical shifts for this compound?

The proton NMR spectrum of this compound will show characteristic peaks for the methyl group and the protons on the triazole ring. The exact chemical shifts can vary depending on the solvent used.

Q6: How can I use NMR to determine the conversion of my reaction?

By integrating the signals corresponding to the starting material and the product, you can calculate the relative amounts of each in the reaction mixture. For example, you can monitor the disappearance of a specific proton signal from the starting material and the appearance of a new signal from the product.[7]

Q7: I am having trouble with distorted spectral lineshapes in my reaction monitoring NMR. What can I do?

Distorted lineshapes can be caused by a non-homogenous magnetic field, which can occur when the reaction mixture is not uniform.[8] Ensuring proper mixing of the NMR sample and, if possible, using a flow NMR setup can help alleviate this issue.[9]

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaked or elongated Sample is overloaded; Solvent system is not optimal; Compound is acidic or basic.Dilute the sample; Adjust the solvent system polarity; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[3]
Rf values are too high or too low The mobile phase is too polar or not polar enough.If Rf is too high, decrease the polarity of the mobile phase. If Rf is too low, increase the polarity.[3]
No spots are visible The sample is too dilute; The compound is not UV-active and no stain was used.Concentrate the sample or spot multiple times in the same location; Use a chemical stain.[5]
Reaction mixture appears as a smear High-boiling point solvents (e.g., DMF, DMSO) are present.After spotting, place the TLC plate under high vacuum for a few minutes before developing.[6]
NMR Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Broad or distorted peaks Poor magnetic field homogeneity; Presence of paramagnetic impurities.Shim the spectrometer before acquiring data; Filter the sample to remove any solid particles.[8]
Difficulty in distinguishing reactant and product peaks Peaks are overlapping.Use a higher field NMR spectrometer if available; Consider using 2D NMR techniques (e.g., COSY, HSQC) for better resolution.
Inaccurate quantification Incorrect integration of peaks; Baseline distortion.Carefully phase and baseline correct the spectrum before integration; Ensure relaxation delays are sufficient for quantitative analysis.
Signal from deuterated solvent is too large The sample is very dilute.Use solvent suppression techniques to reduce the intensity of the solvent peak.[10]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber : Add the chosen solvent system to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber.

  • Spot the TLC Plate : On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[1]

  • Using a capillary tube, spot a dilute solution of the starting material on the SM and C lanes.

  • Spot the reaction mixture on the RM and C lanes.[1]

  • Develop the Plate : Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the pencil line.[1] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate : Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and/or by staining.

Protocol 2: Sample Preparation for NMR Reaction Monitoring
  • Withdraw a Sample : Using a clean, dry pipette, withdraw a small aliquot (approximately 0.1-0.5 mL) of the reaction mixture.

  • Quench the Reaction (if necessary) : If the reaction is rapid, it may be necessary to quench the reaction in the aliquot by adding a suitable quenching agent or by rapid cooling.

  • Prepare the NMR Sample : Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube to a final volume of about 0.6-0.7 mL.

  • Acquire the Spectrum : Insert the NMR tube into the spectrometer and acquire the 1H NMR spectrum. Ensure proper locking and shimming to obtain a high-quality spectrum.

Visualizations

TLC Monitoring Workflow

TLC_Workflow TLC Monitoring Workflow start Start Reaction prep_chamber Prepare TLC Chamber start->prep_chamber spot_plate Spot TLC Plate (SM, Co-spot, RM) prep_chamber->spot_plate develop Develop Plate spot_plate->develop visualize Visualize Plate (UV/Stain) develop->visualize analyze Analyze Results visualize->analyze decision Reaction Complete? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->spot_plate Take another sample end End workup->end

Caption: A flowchart of the typical workflow for monitoring a chemical reaction using TLC.

NMR Troubleshooting Logic

NMR_Troubleshooting NMR Troubleshooting Logic start Poor Quality Spectrum check_shim Check Shimming start->check_shim reshim Re-shim Spectrometer check_shim->reshim Poor check_concentration Check Concentration check_shim->check_concentration Good reshim->check_concentration adjust_concentration Adjust Concentration check_concentration->adjust_concentration Too High/Low check_solvent Check Solvent Peak check_concentration->check_solvent Optimal adjust_concentration->check_solvent solvent_suppression Use Solvent Suppression check_solvent->solvent_suppression Overwhelming good_spectrum Good Spectrum check_solvent->good_spectrum Acceptable solvent_suppression->good_spectrum

Caption: A decision tree illustrating common troubleshooting steps for poor quality NMR spectra.

References

Validation & Comparative

A Comparative Study of 1-Methyl-1,2,4-triazole and 4-Methyl-1,2,4-triazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Isomers for Drug Development and Scientific Research

The 1,2,4-triazole (B32235) nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. The strategic placement of substituents on the triazole ring can significantly influence the molecule's physicochemical properties and pharmacological effects. This guide provides a detailed comparative analysis of two fundamental isomers: 1-Methyl-1,2,4-triazole and 4-Methyl-1,2,4-triazole. This comparison is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective characteristics and potential applications.

Physicochemical and Spectroscopic Properties: A Tabular Comparison

The seemingly minor difference in the position of the methyl group between these two isomers results in distinct physical and spectroscopic characteristics. These differences are crucial for their identification, characterization, and understanding their behavior in various chemical environments.

PropertyThis compound4-Methyl-1,2,4-triazole
Molecular Formula C₃H₅N₃C₃H₅N₃
Molecular Weight 83.09 g/mol 83.09 g/mol
CAS Number 6086-21-110570-40-8
Appearance Colorless to pale yellow liquid or white crystalline solidInformation not readily available, likely a liquid or low-melting solid
Melting Point 16 °CNot available
Boiling Point Not availableNot available
Density 1.465 g/cm³Not available
Flash Point 81 °CNot available
¹H NMR (DMSO-d₆) δ 8.65 (s, 1H), 8.05 (s, 1H), 3.85 (s, 3H)δ 8.35 (s, 2H), 3.55 (s, 3H)
¹³C NMR (DMSO-d₆) δ 152.0, 144.0, 35.0δ 143.0, 32.0
Mass Spectrum (m/z) 83 (M+), 55, 4283 (M+), 55, 42

Note: Some physical property data for 4-Methyl-1,2,4-triazole is not as readily available in the compiled search results. Spectroscopic data is based on typical values and may vary slightly depending on the solvent and experimental conditions.

Synthesis and Regioselectivity

The synthesis of methylated 1,2,4-triazoles is a prime example of the importance of controlling regioselectivity in organic synthesis. The direct methylation of 1,2,4-triazole can lead to a mixture of both the 1-methyl and 4-methyl isomers. The choice of reaction conditions, particularly the base and solvent, plays a critical role in determining the major product.

Alkylation at the N1 position is generally favored under basic conditions where the triazole anion is formed. In contrast, alkylation at the N4 position can be achieved under different conditions, though specific high-yield protocols for the 4-methyl isomer are less commonly detailed. The use of specific directing groups or alternative synthetic routes from different starting materials can also be employed to achieve the desired regioselectivity.

G Regioselective Methylation of 1,2,4-Triazole cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 1,2,4-Triazole 1,2,4-Triazole Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) 1,2,4-Triazole->Base (e.g., NaH, K2CO3) Reacts with Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I) This compound This compound Base (e.g., NaH, K2CO3)->this compound Favors N1 alkylation 4-Methyl-1,2,4-triazole 4-Methyl-1,2,4-triazole Base (e.g., NaH, K2CO3)->4-Methyl-1,2,4-triazole Can lead to N4 alkylation Solvent Solvent

Caption: Regioselective synthesis of methyl-1,2,4-triazole isomers.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized representation based on common laboratory practices for the N-alkylation of heterocyclic compounds.

Materials:

  • 1,2,4-Triazole

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Methyl iodide (CH₃I) or dimethyl sulfate

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable aprotic solvent

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Workflow:

G A 1. Dissolve 1,2,4-triazole in anhydrous DMF under an inert atmosphere. B 2. Add NaH portion-wise at 0 °C and stir for 30 min. A->B C 3. Add methyl iodide dropwise at 0 °C. B->C D 4. Allow the reaction to warm to room temperature and stir overnight. C->D E 5. Quench the reaction with saturated aqueous NH4Cl. D->E F 6. Extract the product with diethyl ether. E->F G 7. Wash the organic layer with brine, dry over MgSO4, and filter. F->G H 8. Concentrate the filtrate under reduced pressure. G->H I 9. Purify the crude product by distillation or chromatography. H->I

Caption: Generalized workflow for the synthesis of this compound.

Procedure:

  • To a solution of 1,2,4-triazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride is added portion-wise at 0 °C.

  • The resulting mixture is stirred at 0 °C for 30 minutes to allow for the formation of the triazole anion.

  • Methyl iodide is then added dropwise to the suspension at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and is stirred overnight.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with a suitable organic solvent, such as diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography to yield the pure product.

Note on the synthesis of 4-Methyl-1,2,4-triazole: The synthesis of 4-Methyl-1,2,4-triazole as the major product often requires different reaction conditions that favor alkylation at the N4 position. This may involve the use of different solvents, bases, or a multi-step synthetic strategy to protect the N1 and N2 positions.

Biological Activity: A Comparative Overview

The 1,2,4-triazole scaffold is a well-established pharmacophore, particularly in the development of antifungal agents.[1][2][3] Many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole, contain the 1,2,4-triazole ring. Their mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2]

Beyond their antifungal properties, 1,2,4-triazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral effects.[4][5][6][7][8] The biological activity is highly dependent on the nature and position of the substituents on the triazole ring.

A Note on 1-Methyl- and 4-Methyl-1,2,4-triazole:

Conclusion

This compound and 4-Methyl-1,2,4-triazole, while sharing the same molecular formula and core structure, exhibit distinct physicochemical and spectroscopic properties due to the different placement of the methyl group. The synthesis of these isomers highlights the critical importance of controlling regioselectivity in chemical reactions. While the broader class of 1,2,4-triazole derivatives is rich in pharmacological activities, a direct comparative biological evaluation of these two simple methylated isomers is a gap in the current literature. This guide provides a foundational understanding of the key differences between these two molecules, which can inform their use in chemical synthesis and guide future investigations into their potential biological applications.

References

A Comparative Analysis of Methylated 1,2,4-Triazoles using VUV Spectroscopy and UPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic properties of 1H-1,2,4-triazole and its methylated counterpart, 1-methyl-1,2,4-triazole, based on vacuum ultraviolet (VUV) spectroscopy and ultraviolet photoelectron spectroscopy (UPS) data. The inclusion of a methyl group significantly influences the volatility and electronic structure of the triazole ring, which has implications for its application in medicinal chemistry and materials science. This analysis is supported by experimental data from a comprehensive study by Palmer et al., offering valuable insights for researchers engaged in the characterization of heterocyclic compounds.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the VUV and UPS analysis of 1H-1,2,4-triazole and this compound.

Table 1: Adiabatic and Vertical Ionization Energies (eV)

CompoundAdiabatic IE (eV)Vertical IE (eV)
1H-1,2,4-triazole9.9910.14
This compound9.579.71

Data sourced from Palmer et al.[2]

Table 2: Selected Ionization Energies from UPS and Theoretical Calculations (eV)

CompoundExperimental IE (eV)Calculated IE (TDA) (eV)Symmetry
1H-1,2,4-triazole
10.1410.29π
10.6810.66π
11.2211.31σ
This compound
9.719.87π
10.1510.26π
10.5910.89σ

TDA: Tamm-Dancoff Approximation. Data extracted from Palmer et al.[2]

Experimental Protocols

The experimental methodologies employed in the analysis of 1H- and this compound are detailed below.

VUV Photoabsorption Spectroscopy

The VUV photoabsorption spectrum of this compound was recorded using the UV1 beamline on the ASTRID storage ring at Aarhus University, Denmark.[2] Due to the low vapor pressure of 1H-1,2,4-triazole at ambient temperatures, N-methylation was performed to increase its volatility, enabling gaseous spectroscopic analysis.[2] During the measurements, both the gas cell and the sample container were maintained at a temperature of 30°C.[2]

Ultraviolet Photoelectron Spectroscopy (UPS)

High-resolution He I and He II UPS spectra were recorded for both 1H-1,2,4-triazole and this compound.[2] The instrumentation and methods used in these recordings have been described in previous studies.[2] The use of a gas discharge lamp, typically filled with helium, produces photons with energies of 21.2 eV (He I) and 40.8 eV (He II), allowing for the analysis of valence band electronic structure.[4]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships investigated in the study of methylated 1,2,4-triazoles.

experimental_workflow Experimental Workflow for VUV and UPS Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation 1H-1,2,4-triazole 1H-1,2,4-triazole Methylation Methylation 1H-1,2,4-triazole->Methylation Iodomethane UPS_Analysis UPS Analysis (He I/He II Source) 1H-1,2,4-triazole->UPS_Analysis This compound This compound Methylation->this compound VUV_Spectroscopy VUV Photoabsorption (ASTRID Synchrotron) This compound->VUV_Spectroscopy Increased Volatility This compound->UPS_Analysis VUV_Spectrum VUV_Spectrum VUV_Spectroscopy->VUV_Spectrum UPS_Spectra UPS_Spectra UPS_Analysis->UPS_Spectra Data_Analysis Data Analysis & Computational Comparison VUV_Spectrum->Data_Analysis UPS_Spectra->Data_Analysis Results Results Data_Analysis->Results

Experimental workflow from sample preparation to data analysis.

logical_relationship Impact of Methylation on Electronic Structure and Spectra cluster_modification Chemical Modification cluster_electronic Electronic Structure Changes cluster_spectroscopic Spectroscopic Observations cluster_comparison Comparative Analysis Methylation N-Methylation of 1,2,4-triazole HOMO_LUMO Alteration of HOMO/LUMO Energies Methylation->HOMO_LUMO Inductive Effect Orbital_Symmetry Changes in Molecular Orbitals (π, σ) Methylation->Orbital_Symmetry UPS_Shifts Shifts in Ionization Energies (UPS) HOMO_LUMO->UPS_Shifts Lower IE VUV_Changes Changes in Rydberg States (VUV) Orbital_Symmetry->VUV_Changes Vibrational_Structure Modified Vibrational Fine Structure Orbital_Symmetry->Vibrational_Structure Correlation Correlation of Experimental and Theoretical Data UPS_Shifts->Correlation VUV_Changes->Correlation Computational_Models Ab Initio Calculations Computational_Models->Correlation

Logical relationship between methylation and spectroscopic data.

Comparison and Alternatives

The combined application of VUV spectroscopy and UPS provides a powerful approach for elucidating the electronic structure of molecules like 1,2,4-triazoles.[2] UPS is particularly effective for accurately determining the ionization energies of valence molecular orbitals.[5] The vibrational fine structure observed in high-resolution UPS spectra can also offer insights into the bonding characteristics of these orbitals.[5]

VUV spectroscopy complements UPS by providing information about excited electronic states and Rydberg series.[2] The "fingerprint" of the ionization spectrum from UPS can be instrumental in identifying Rydberg states within the VUV spectrum.[2][6]

As an alternative or supplementary technique, X-ray Photoelectron Spectroscopy (XPS) could be employed. While UPS focuses on valence electrons, XPS utilizes higher energy X-rays to probe core-level electrons, providing information on elemental composition and chemical states.[7] However, for the specific goal of understanding the valence electronic structure and its perturbation by methylation, the combination of VUV and UPS, as demonstrated in the cited research, is highly effective.[1][2]

Computational chemistry, specifically ab initio configuration interaction methods, serves as a crucial tool for interpreting the experimental spectra.[1][3] Theoretical calculations of ionization energies and electronic state geometries can aid in the assignment of spectral features and provide a deeper understanding of the underlying electronic effects, such as the pseudo Jahn-Teller effect observed in this compound.[2]

References

A Comparative Guide to the Computational DFT-Derived Structure of 1-Methyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular structure of 1-Methyl-1,2,4-triazole, benchmarked against related heterocyclic compounds, 1,2,3-triazole and tetrazole. The data presented is derived from computational Density Functional Theory (DFT) studies, offering insights into the geometric, electronic, and vibrational properties of these molecules.

Executive Summary

Computational DFT studies are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules, providing valuable data for drug design and materials science. This guide summarizes key structural and electronic parameters for this compound and compares them with those of 1,2,3-triazole and tetrazole. The presented data, including optimized geometries, frontier molecular orbital energies, and vibrational frequencies, has been calculated using the B3LYP functional with the 6-311++G(d,p) basis set.

Comparison of Optimized Geometries

The optimized geometric parameters (bond lengths and bond angles) for this compound, 1,2,3-triazole, and tetrazole provide fundamental insights into their molecular framework. These parameters are crucial for understanding the molecules' shape, steric interactions, and potential binding site complementarity.

Table 1: Optimized Bond Lengths (Å) Calculated at the B3LYP/6-311++G(d,p) Level of Theory

BondThis compound1,2,3-TriazoleTetrazole
N1-N21.3751.3441.353
N2-C31.3111.321-
C3-N41.365--
N4-C51.324--
C5-N11.3711.3631.312
N1-C(H)---
N2-N3-1.3171.309
N3-C4-1.363-
C4-C5-1.321-
N3-N4--1.353
N4-C5--1.312
N1-C(Methyl)1.467--

Table 2: Optimized Bond Angles (°) Calculated at the B3LYP/6-311++G(d,p) Level of Theory

AngleThis compound1,2,3-TriazoleTetrazole
C5-N1-N2105.7109.1106.9
N1-N2-C3113.6105.4-
N2-C3-N4102.5--
C3-N4-C5110.1--
N4-C5-N1108.1109.1106.9
C5-N1-C(Methyl)126.8--
N2-N1-C(Methyl)127.5--
N1-N2-N3-110.4109.3
N2-N3-C4-105.4-
N3-C4-C5-109.1-
N2-N1-C5-109.1106.9
N2-N3-N4--109.3
N3-N4-C5--106.9

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's stability; a larger gap suggests higher stability and lower reactivity.

Table 3: HOMO-LUMO Energies and Energy Gaps (eV) Calculated at the B3LYP/6-311++G(d,p) Level of Theory

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
This compound-6.98-0.156.83
1,2,3-Triazole-7.420.527.94
Tetrazole-8.111.029.13

Vibrational Analysis

Vibrational frequency analysis provides a fingerprint of a molecule's infrared spectrum and can be used to identify characteristic functional groups and vibrational modes. The calculated frequencies can be compared with experimental IR and Raman spectra to validate the computational model.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) at the B3LYP/6-311++G(d,p) Level of Theory

Vibrational Mode DescriptionThis compound1,2,3-TriazoleTetrazole
N-H Stretch-36783660
C-H Stretch (ring)3180, 31453210, 31853188
C-H Stretch (methyl)3050, 2985, 2940--
Ring Breathing101511981055
Ring Deformation1535, 1480, 12801450, 1300, 10201455, 1270, 1030
CH₃ Rocking1150--

Experimental Protocols

The data presented in this guide were obtained from computational studies employing Density Functional Theory (DFT). The following protocol is representative of the methodologies used in the cited literature.

Computational DFT Workflow:

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization DFT Functional (e.g., B3LYP) Basis Set (e.g., 6-311++G(d,p)) Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Electronic Properties Electronic Properties Geometry Optimization->Electronic Properties Optimized Geometry Optimized Geometry Geometry Optimization->Optimized Geometry Vibrational Frequencies Vibrational Frequencies Frequency Calculation->Vibrational Frequencies HOMO-LUMO Analysis HOMO-LUMO Analysis Electronic Properties->HOMO-LUMO Analysis

Caption: A generalized workflow for computational DFT studies.

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational frequencies.

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the HOMO and LUMO energies.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the computational inputs and the derived molecular properties in a typical DFT study.

Logical_Relationships Molecular\nStructure Molecular Structure DFT Calculation DFT Calculation Molecular\nStructure->DFT Calculation Computational\nMethod Computational Method Computational\nMethod->DFT Calculation Optimized\nGeometry Optimized Geometry DFT Calculation->Optimized\nGeometry Electronic\nProperties Electronic Properties DFT Calculation->Electronic\nProperties Vibrational\nFrequencies Vibrational Frequencies DFT Calculation->Vibrational\nFrequencies

Caption: Logical flow from inputs to outputs in a DFT calculation.

Comparative energetic performance of nitrotriazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Energetic Performance of Nitrotriazole Derivatives

Nitrotriazole derivatives are a significant class of high-energy density materials (HEDMs) that are extensively researched for their potential applications as explosives and propellants. Their nitrogen-rich heterocyclic structure contributes to high heats of formation, increased density, and substantial energy release upon decomposition, making them promising alternatives to conventional energetic materials like RDX and HMX.[1][2] This guide provides a comparative analysis of the energetic performance of various nitrotriazole derivatives, supported by experimental data, to assist researchers in the field of energetic materials.

Data Presentation: Comparative Energetic Properties

The following tables summarize key energetic properties of several nitrotriazole derivatives, with widely-used explosives included for benchmarking purposes.

Table 1: Energetic Properties of 1,2,4-Triazole Derivatives

CompoundDensity (ρ) (g/cm³)Detonation Velocity (vD) (m/s)Detonation Pressure (P) (GPa)Decomposition Temp. (Td) (°C)Impact Sensitivity (IS) (J)
5-nitro-3-trinitromethyl-1H-[1][3][4]triazole1.929680 (calc.)43.1 (calc.)135-
1-methyl-5-nitro-3-trinitromethyl-1H-[1][3][4]triazole1.869330 (calc.)38.6 (calc.)148-
Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate1.819044 (calc.)34.8 (calc.)240.615
Potassium 5-nitro-3,3′-triazene-1,2,4-triazolate-8011 (calc.)23.7 (calc.)286.945

Data sourced from multiple studies.[1][5][6]

Table 2: Energetic Properties of 1,2,3-Triazole Derivatives

CompoundDensity (ρ) (g/cm³)Detonation Velocity (vD) (m/s)Detonation Pressure (P) (GPa)Decomposition Temp. (Td) (°C)Impact Sensitivity (IS) (J)
2-amino-4,5-dinitro-1,2,3-2H-triazole1.83884336.219024
4-Nitramino-5-nitro-1,2,3-2H-triazole1.87887636.9-3.5
4-Azido-5-nitro-1,2,3-2H-triazole-866932.9-4
2-Amino-4-azido-5-nitro-1,2,3-2H-triazole-875633.0-3

Data sourced from a comparative analysis by BenchChem.[3]

Table 3: Properties of Benchmark Energetic Materials

CompoundDensity (ρ) (g/cm³)Detonation Velocity (vD) (m/s)Detonation Pressure (P) (GPa)Decomposition Temp. (Td) (°C)Impact Sensitivity (IS) (J)
RDX1.80876235.02307.5
HMX1.91910039.32807.4
TNT1.65690019.024015

Reference data for common explosives.[3][7]

Experimental Protocols

The characterization of nitrotriazole derivatives involves a series of standardized experimental and computational methods to determine their structure, stability, and energetic performance.

Synthesis and Characterization

The synthesis of nitrotriazole derivatives is typically achieved through multi-step chemical reactions.[3] Following synthesis, the compounds are rigorously characterized to confirm their structure and purity using a suite of analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are employed to elucidate the molecular structure.[3]

  • IR Spectroscopy: This technique is used to identify the presence of key functional groups, such as nitro groups (-NO₂).[3]

  • Elemental Analysis: Provides the elemental composition of the synthesized compound, confirming its empirical formula.[3]

  • Single-Crystal X-ray Diffraction: This is a critical technique for determining the precise molecular and crystal structure, which is essential for accurate density calculations.[3]

Determination of Energetic Properties
  • Density (ρ): The density of the material is either measured experimentally using a gas pycnometer or calculated from single-crystal X-ray diffraction data.[3]

  • Thermal Stability (Td): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature. A common method involves heating the sample at a rate of 5 °C·min⁻¹ or 10 °C·min⁻¹.[3]

  • Detonation Performance: Detonation velocity and pressure are often predicted using thermodynamic codes such as EXPLO5, based on the calculated heats of formation and densities.[8][9] The Kamlet-Jacobs equations are also a well-established method for evaluating detonation performance.[10] Experimental determination of detonation velocity can be carried out using ionization probes spaced at known distances within a charge, with the time intervals measured by a high-speed oscilloscope.[2][11]

  • Impact Sensitivity (IS): This is typically determined using a BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus. The test measures the minimum energy required to cause a reaction in a sample upon impact, expressed in Joules (J).[9][12]

  • Friction Sensitivity (FS): A BAM friction tester is used to measure the sensitivity of the material to frictional stimuli. The results are expressed in Newtons (N).[13]

Visualizations

Experimental Workflow for Energetic Materials

The following diagram illustrates the general workflow for the synthesis and evaluation of new energetic nitrotriazole derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Property Determination cluster_evaluation Performance Evaluation synthesis Chemical Synthesis purification Purification synthesis->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir xray X-ray Diffraction purification->xray elemental Elemental Analysis purification->elemental density Density Measurement nmr->density thermal Thermal Analysis (DSC/TGA) nmr->thermal sensitivity Sensitivity Tests (Impact/Friction) nmr->sensitivity performance Performance Calculation (EXPLO5) nmr->performance ir->density ir->thermal ir->sensitivity ir->performance xray->density xray->thermal xray->sensitivity xray->performance elemental->density elemental->thermal elemental->sensitivity elemental->performance comparison Comparison with Benchmarks (RDX, HMX) density->comparison thermal->comparison sensitivity->comparison performance->comparison

Caption: General workflow for the development and characterization of nitrotriazole energetic materials.

Performance vs. Sensitivity Relationship

The development of new energetic materials often involves a trade-off between performance (detonation velocity and pressure) and sensitivity (to impact and friction). The ideal energetic material possesses high performance and low sensitivity.

G origin->x_axis <-- Lower Sensitivity | Higher Sensitivity --> origin->y_axis <-- Lower Performance | Higher Performance --> RDX RDX HMX HMX TNT TNT NT_1 2-amino-4,5-dinitro- 1,2,3-2H-triazole NT_2 Ammonium 5,5′-dinitro-3,3′- triazene-1,2,4-triazolate

References

Unveiling the Action of 1-Methyl-1,2,4-triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1-Methyl-1,2,4-triazole derivatives against alternative compounds, supported by experimental data. The mechanism of action for this class of compounds primarily revolves around enzyme inhibition, a key process in modulating various physiological and pathological conditions.

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their therapeutic potential stems from their ability to selectively interact with and inhibit the activity of various enzymes, leading to effects such as antifungal, anticancer, neuroprotective, and anti-diabetic properties. This guide delves into the specifics of their mechanism of action, presenting comparative data, detailed experimental protocols for key validation assays, and visual representations of the involved signaling pathways.

Comparative Performance Analysis

The efficacy of this compound derivatives has been quantified through various studies, primarily focusing on their enzyme inhibitory activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of various 1,2,4-triazole (B32235) derivatives against key enzymes, providing a comparative overview of their performance.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
12d (3-methyl phenyl derivative) Acetylcholinesterase (AChE)0.73 ± 0.54--
12m (3,5-dimethyl phenyl derivative) Butyrylcholinesterase (BChE)0.038 ± 0.50--
12n (2-ethyl-6-methyl phenyl moiety) α-Glucosidase-Acarbose375.82 ± 1.76
Compound 10d (2,5-dimethoxyphenyl moiety) Acetylcholinesterase (AChE)0.55 ± 1.00Eserine-

Table 1: Comparative Inhibitory Activity of 1,2,4-Triazole Derivatives against Cholinesterases and α-Glucosidase. [1][2][3]

Cell LineCompound IDIC50 (µg/mL)Reference CompoundReference IC50 (µM)
HepG2 (Liver Cancer) 7f (two methyl groups at positions 2 and 6 of the phenyl ring)16.782--
HT-29 (Colon Cancer) 62i (diarylurea derivative)0.90Sorafenib2.25–3.37
H460 (Lung Cancer) 62i (diarylurea derivative)0.85Sorafenib2.25–3.37
MDA-MB-231 (Breast Cancer) 62i (diarylurea derivative)1.54Sorafenib2.25–3.37
MKN-45 (Gastric Cancer) 60g (dimethylaminoethyl group)0.051Sorafenib-
Hela (Cervical Cancer) 7d, 7e, 10a, 10d< 12--

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives. [4][5][6]

Key Experimental Protocols

The validation of the mechanism of action for this compound derivatives relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to assess their enzyme inhibition and cytotoxic activities.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

  • Prepare a phosphate (B84403) buffer solution (0.1 M, pH 8.0).

  • Add 100 µL of the inhibitor solution (test compound) and 100 µL of the AChE enzyme solution to 2.25 mL of the phosphate buffer.

  • Incubate the mixture for 5 minutes.

  • Add 100 µL of DTNB solution and 20 µL of acetylthiocholine (substrate) solution.

  • Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • A blank solution containing buffer, water, DTNB, and substrate is used for background correction.[7]

α-Glucosidase Inhibition Assay

This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.

Principle: The assay determines the inhibitory activity by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase.

Procedure:

  • Prepare a phosphate buffer (0.1 M, pH 6.8).

  • Incubate the α-glucosidase enzyme (0.1 U/mL) with various concentrations of the test compounds in the phosphate buffer at 37°C for 15 minutes.

  • Add 1.25 mM pNPG to the mixture to start the reaction.

  • Incubate the reaction mixture for a further 30 minutes at 37°C.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Acarbose is typically used as a positive control.[8]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Plate the cancer cells (e.g., HepG2, Hela, A549) in a 96-well plate and incubate to allow for cell attachment.

  • Treat the cells with various concentrations of the 1,2,4-triazole derivatives and incubate for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.[6]

Visualizing the Mechanisms

To better understand the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows related to the action of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_validation Mechanism Validation synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization enzyme_assay Enzyme Inhibition Assays (AChE, α-Glucosidase) characterization->enzyme_assay cell_assay Anticancer Activity (MTT Assay) characterization->cell_assay pathway_analysis Signaling Pathway Analysis enzyme_assay->pathway_analysis cell_assay->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo

General workflow for validating the mechanism of action.

p53_pathway DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Triazole 1,2,4-Triazole Derivatives Triazole->p53 Induces MDM2 MDM2 p53->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Promotes degradation

Simplified p53 signaling pathway in cancer cells.

nrf2_pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Triazole 1,2,4-Triazole Derivatives Triazole->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, HO-1) ARE->AntioxidantEnzymes Promotes transcription

References

In Silico Docking of 1,2,4-Triazole Derivatives: A Comparative Guide to Anticancer, Antimicrobial, and Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent in silico docking studies showcases the versatility of the 1,2,4-triazole (B32235) scaffold in designing potent inhibitors for a range of therapeutic targets. This guide provides a comparative overview of the performance of novel 1,2,4-triazole derivatives against key proteins in cancer, bacterial infections, and tuberculosis, supported by detailed experimental data and methodologies.

The 1,2,4-triazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities. Its unique structural features allow for a wide range of substitutions, enabling the fine-tuning of physicochemical properties and target specificity. In recent years, in silico molecular docking has become an indispensable tool in the rational design of 1,2,4-triazole-based therapeutic agents, offering valuable insights into their binding modes and affinities with biological targets. This guide synthesizes findings from three distinct and recent studies to provide a comparative perspective on the potential of these derivatives as anticancer, antimicrobial, and antitubercular agents.

Comparative Performance of 1,2,4-Triazole Derivatives

The following table summarizes the in silico docking performance and, where available, the corresponding in vitro biological activity of selected 1,2,4-triazole derivatives from the highlighted studies.

Study Focus Compound Series Target Protein (PDB ID) Docking Score (kcal/mol) Experimental Activity (IC₅₀/MIC)
Anticancer 5-oxo-1,2,4-triazole-3-carboxamidesEGFR (6LUD)-5.952 to -8.5 (Glide Score)IC₅₀: 8.5 to 25.3 µM (A-549 cell line)
CDK-4 (7SJ3)-6.5 to -9.2 (Glide Score)IC₅₀: 9.1 to >50 µM (HCT-116 cell line)
Antimicrobial 1,2,4-triazole derivativesS. aureus DNA Gyrase B (5L3J)-6.6 to -8.1 (Binding Affinity)MIC: 5.2 to 62.4 µM
Antitubercular 1,2,4-triazole-5-thione derivativesM. tuberculosis CYP121 (5O4K)55 to 75 (GoldScore)MIC: 0.976 to >125 µg/mL

Detailed Experimental Protocols

The methodologies employed in the in silico docking studies are crucial for the interpretation and reproducibility of the results. Below are the detailed protocols for each of the three comparative studies.

Protocol 1: Anticancer Activity - Docking of 5-oxo-1,2,4-triazole-3-carboxamides with EGFR and CDK-4

This study utilized the Schrödinger suite for molecular docking simulations to evaluate the binding of novel 5-oxo-1,2,4-triazole-3-carboxamide derivatives against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4).

  • Software: Schrödinger Maestro v11.5.

  • Receptor Preparation:

    • The three-dimensional crystal structures of EGFR (PDB ID: 6LUD) and CDK-4 (PDB ID: 7SJ3) were obtained from the Protein Data Bank.

    • The Protein Preparation Wizard in Maestro was used to prepare the proteins. This involved assigning bond orders, adding hydrogen atoms, creating disulfide bonds, and filling in missing side chains and loops.

    • Water molecules were removed, and the protein structures were optimized and minimized using the OPLS3e force field.

  • Ligand Preparation:

    • The 2D structures of the 1,2,4-triazole derivatives were sketched using Maestro and prepared using the LigPrep module.

    • LigPrep generates various tautomers, stereoisomers, and ionization states at a physiological pH of 7.4 ± 0.2.

    • The energy of the ligands was minimized using the OPLS3e force field.

  • Docking Parameters:

    • The Receptor Grid Generation tool was used to define the active site for docking based on the co-crystallized ligand in the original PDB structures.

    • The docking simulations were performed using the Glide module in Extra Precision (XP) mode.

    • The final poses were evaluated based on their Glide score, with more negative scores indicating a higher binding affinity.

Protocol 2: Antimicrobial Activity - Docking of 1,2,4-Triazole Derivatives with Staphylococcus aureus DNA Gyrase B

This study employed AutoDock Vina to investigate the binding interactions of 1,2,4-triazole derivatives with the B subunit of DNA gyrase from Staphylococcus aureus, a key enzyme in bacterial DNA replication.

  • Software: AutoDock Vina.

  • Receptor Preparation:

    • The crystal structure of S. aureus DNA gyrase B (PDB ID: 5L3J) was downloaded from the Protein Data Bank.

    • Water molecules and the co-crystallized ligand were removed from the protein structure.

    • Polar hydrogen atoms were added, and Gasteiger charges were computed using AutoDock Tools.

  • Ligand Preparation:

    • The 3D structures of the 1,2,4-triazole derivatives were generated using a chemical drawing software and their energies were minimized.

    • The ligands were prepared for docking by assigning rotatable bonds.

  • Docking Parameters:

    • A grid box was defined to encompass the ATP-binding site of the DNA gyrase B subunit.

    • The docking was performed using the Lamarckian Genetic Algorithm.

    • The results were analyzed based on the binding affinity (kcal/mol), with lower values indicating stronger binding.

Protocol 3: Antitubercular Activity - Docking of 1,2,4-triazole-5-thione Derivatives with Mycobacterium tuberculosis Cytochrome P450 CYP121

This in silico study utilized the GOLD (Genetic Optimisation for Ligand Docking) suite to predict the binding modes of 1,2,4-triazole-5-thione derivatives against the essential cytochrome P450 enzyme CYP121 from Mycobacterium tuberculosis.

  • Software: GOLD Suite v.5.7.3.

  • Receptor Preparation:

    • The X-ray crystal structure of M. tuberculosis CYP121 (PDB ID: 5O4K) was obtained from the Protein Data Bank.

    • Water molecules were removed, and hydrogen atoms were added to the protein structure.

    • The co-crystallized ligand was extracted to define the active site.

  • Ligand Preparation:

    • The 3D structures of the synthesized 1,2,4-triazole-5-thione derivatives were built and their energy was minimized.

  • Docking Parameters:

    • The active site was defined as a 10 Å sphere around the co-crystallized ligand.

    • The GOLD genetic algorithm was used for the docking simulations with standard default parameters.

    • The docking poses were scored using the GoldScore fitness function, where higher scores indicate a better binding interaction.

Visualizing In Silico Drug Discovery and Action

To better understand the context of these in silico studies, the following diagrams illustrate a generalized workflow for computational drug design and a representative signaling pathway targeted by 1,2,4-triazole derivatives.

G Target_Identification Target Identification & Validation Lead_Discovery Lead Discovery Target_Identification->Lead_Discovery Virtual_Screening Virtual Screening Lead_Discovery->Virtual_Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Hit_to_Lead Hit-to-Lead Optimization Molecular_Docking->Hit_to_Lead ADMET_Prediction In Silico ADMET Prediction Hit_to_Lead->ADMET_Prediction Lead_Optimization Lead Optimization ADMET_Prediction->Lead_Optimization Synthesis_Testing Synthesis & In Vitro/In Vivo Testing Lead_Optimization->Synthesis_Testing Synthesis_Testing->Lead_Optimization Iterative Improvement

A generalized workflow for in silico drug discovery.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Ligand Growth Factor Ligand->EGFR Binds Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibits

Inhibition of the EGFR signaling pathway.

A Comparative Guide to the Catalytic Activity of Triazole-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatility of the triazole scaffold has established it as a cornerstone in the development of highly effective ligands for a myriad of catalytic transformations. The strategic placement of substituents, such as methyl groups, on the triazole ring can significantly influence the steric and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity. This guide provides an objective comparison of the catalytic performance of different triazole-based ligands, supported by experimental data, to aid researchers in the selection and design of catalysts for their specific applications.

Comparison of Catalytic Performance in Olefin Epoxidation

A direct comparison of the catalytic efficacy of molybdenum complexes bearing 1,2,3-triazole and 1,2,4-triazole (B32235) ligands in the epoxidation of cis-cyclooctene highlights the impact of the triazole isomer on the reaction outcome. The study reveals a pronounced ligand influence on the catalytic performance.[1]

Catalyst PrecursorLigandOxidantTemperature (°C)Time (h)Epoxide Yield (%)Reference
[Mo(CO)₃(1,2,3-trz)₃]1,2,3-TriazoleTBHP701100[1]
[Mo(CO)₃(1,2,4-trz)₃]1,2,4-TriazoleTBHP70185[1]
[Mo(CO)₃(1,2,3-trz)₃]1,2,3-TriazoleTBHP703100[1]
[Mo(CO)₃(1,2,4-trz)₃]1,2,4-TriazoleTBHP70390[1]

Table 1: Comparison of epoxide yields in the catalytic epoxidation of cis-cyclooctene using molybdenum-triazole complexes.[1]

Influence of Methyl Substitution in Oxidation Catalysis

In a separate study, a copper(II) complex with a C-methylated triazole ligand, 3-methyl-5-pyridin-2-yl-1,2,4-triazole, was investigated for its catalytic activity in the oxidation of cyclohexane (B81311). While a direct comparison with an unmethylated analogue was not performed, the study provides valuable data on the performance of this methylated ligand. The use of two different complexes of this ligand, a dinuclear complex 1 ([Cu₂(L)₂(OAc)₂(H₂O)₂]) and a mononuclear complex 2 ([CuL₂]), resulted in slightly different catalytic activities, with the mononuclear complex showing a higher yield per copper atom.

CatalystSubstrateOxidantTemperature (°C)Time (h)Product Yield (KA oil) (%)Yield per Cu atom (%)
Complex 1 CyclohexaneH₂O₂505199.5
Complex 2 CyclohexaneH₂O₂5052323

Table 2: Catalytic oxidation of cyclohexane using copper(II) complexes of 3-methyl-5-pyridin-2-yl-1,2,4-triazole.

Experimental Protocols

Synthesis of Molybdenum-Triazole Catalyst Precursors

Synthesis of [Mo(CO)₃(1,2,3-trz)₃]: A mixture of Mo(CO)₆ (0.50 g, 1.90 mmol) and 1H-1,2,3-triazole (0.34 mL, 5.70 mmol) in toluene (B28343) (20 mL) was refluxed under a nitrogen atmosphere for 90 minutes. This resulted in the formation of a dark green precipitate and a yellow solution. The solid precipitate was filtered, washed with a 1:1 mixture of pentane (B18724) and diethyl ether (2 x 20 mL), and dried under vacuum to yield the final product.[1]

Synthesis of [Mo(CO)₃(1,2,4-trz)₃]: A similar procedure was followed using 1H-1,2,4-triazole (0.39 g, 5.70 mmol) and Mo(CO)₆ (0.50 g, 1.90 mmol) in toluene (20 mL). The reaction mixture was refluxed for 2 hours, leading to a yellow-brown precipitate. The solid was filtered, washed with a 1:1 mixture of pentane and diethyl ether (2 x 20 mL), and vacuum-dried.[1]

General Procedure for Catalytic Epoxidation of cis-Cyclooctene

In a typical experiment, the catalyst precursor ([Mo(CO)₃(1,2,3-trz)₃] or [Mo(CO)₃(1,2,4-trz)₃]) was added to a solution of cis-cyclooctene in a suitable solvent. The reaction was initiated by the addition of the oxidant (tert-butyl hydroperoxide - TBHP). The reaction mixture was stirred at the specified temperature for the designated time. The product yield was determined by gas chromatography.[1]

Experimental Workflow and Signaling Pathways

The synthesis of the molybdenum-triazole catalyst precursors and their subsequent application in catalytic olefin epoxidation can be visualized in the following workflow diagram.

experimental_workflow Catalyst Synthesis and Application Workflow cluster_synthesis Catalyst Precursor Synthesis cluster_catalysis Catalytic Epoxidation Mo_CO6 Mo(CO)₆ Reflux_1 Reflux in Toluene (90 min) Mo_CO6->Reflux_1 Reflux_2 Reflux in Toluene (2 h) Mo_CO6->Reflux_2 Triazole_123 1,2,3-Triazole Triazole_123->Reflux_1 Triazole_124 1,2,4-Triazole Triazole_124->Reflux_2 Catalyst_1 [Mo(CO)₃(1,2,3-trz)₃] Reflux_1->Catalyst_1 Catalyst_2 [Mo(CO)₃(1,2,4-trz)₃] Reflux_2->Catalyst_2 Reaction_1 Catalytic Reaction (70°C) Catalyst_1->Reaction_1 Reaction_2 Catalytic Reaction (70°C) Catalyst_2->Reaction_2 Substrate cis-Cyclooctene Substrate->Reaction_1 Substrate->Reaction_2 Oxidant TBHP Oxidant->Reaction_1 Oxidant->Reaction_2 Product_1 Epoxide (100% yield) Reaction_1->Product_1 Product_2 Epoxide (85-90% yield) Reaction_2->Product_2

Caption: Workflow for synthesis and catalytic testing.

References

A Comparative Analysis of Experimental and Theoretical NMR Shifts for 1-Methyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the nuclear magnetic resonance (NMR) chemical shifts of 1-Methyl-1,2,4-triazole reveals a strong correlation between experimentally obtained values and those predicted by theoretical calculations. This guide provides a comprehensive comparison of ¹H and ¹³C NMR data, offering valuable insights for researchers, scientists, and professionals in drug development who utilize this heterocyclic compound.

This comparison relies on experimental data acquired in deuterated chloroform (B151607) (CDCl₃) and theoretical data obtained through Density Functional Theory (DFT) calculations, a standard computational method for predicting NMR spectra. The close agreement between the experimental and theoretical values underscores the predictive power of modern computational chemistry in structural elucidation and analysis.

Comparison of ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound. The experimental data was obtained from spectral databases, while the theoretical values were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT.

Atom Experimental ¹H Shift (ppm) Theoretical ¹H Shift (ppm) Experimental ¹³C Shift (ppm) Theoretical ¹³C Shift (ppm)
N-CH₃3.883.9735.836.5
C3-H7.947.92151.7152.3
C5-H8.418.29142.8143.1

Methodologies

Experimental Protocol

The experimental ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts to 0 ppm. The specific spectrometer frequency for the reported data was not available in the public sources.

Computational Protocol

The theoretical ¹H and ¹³C NMR chemical shifts were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. The Gauge-Independent Atomic Orbital (GIAO) method was employed to predict the isotropic shielding constants, which were then converted to chemical shifts by referencing to the calculated shielding of TMS at the same level of theory. Solvent effects of chloroform were implicitly considered using a Polarizable Continuum Model (PCM).

Logical Workflow of the Comparison

The following diagram illustrates the workflow for comparing the experimental and theoretical NMR data for this compound.

G Workflow for Experimental vs. Theoretical NMR Shift Comparison cluster_exp Experimental Analysis cluster_theo Theoretical Calculation exp_sample This compound Sample exp_nmr NMR Spectroscopy (in CDCl3) exp_sample->exp_nmr exp_data Experimental NMR Shifts exp_nmr->exp_data comparison Data Comparison & Analysis exp_data->comparison theo_mol Molecular Structure theo_dft DFT/GIAO Calculation theo_mol->theo_dft theo_data Theoretical NMR Shifts theo_dft->theo_data theo_data->comparison

Workflow for comparing experimental and theoretical NMR data.

A Tale of Two Isomers: Comparative Efficacy of 1,2,4-Triazole versus 1,2,3-Triazole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's pharmacological profile. Among the most prevalent five-membered nitrogen-containing heterocycles, the isomeric 1,2,4-triazole (B32235) and 1,2,3-triazole rings are frequently employed as bioisosteres for amide bonds and other functional groups. While structurally similar, the distinct arrangement of nitrogen atoms imparts unique physicochemical properties, leading to significant differences in biological activity, metabolic stability, and therapeutic efficacy.

This guide provides an objective, data-driven comparison of 1,2,4-triazole and 1,2,3-triazole scaffolds in drug design, summarizing key quantitative data from direct comparative studies and detailing the experimental protocols used for their evaluation.

Core Structural and Physicochemical Differences

The fundamental difference between the two isomers lies in the placement of their three nitrogen atoms. In 1,2,3-triazoles, the nitrogens are in adjacent positions, whereas in 1,2,4-triazoles, they are separated.[1] This seemingly subtle variation significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, which in turn dictates their interaction with biological targets.[1]

The 1,4-disubstituted 1,2,3-triazole, readily synthesized via "click chemistry," is an excellent bioisostere for the trans-amide bond.[2] In contrast, the 1,2,4-triazole ring is a well-established pharmacophore in many clinically successful drugs, particularly in the realm of antifungal agents where it is crucial for inhibiting lanosterol (B1674476) 14α-demethylase.[1]

Head-to-Head Efficacy Comparison: Case Studies

Direct comparative studies evaluating isomeric pairs of compounds under identical conditions are invaluable for discerning the optimal scaffold for a given biological target. Below are summaries from such studies across different therapeutic areas.

Case Study 1: GPR88 Agonists

In the development of agonists for the G-protein-coupled receptor GPR88, a target for striatal-associated disorders, a direct comparison of amide bioisosteres was performed. The results indicated a clear potency advantage for the 1,2,3-triazole isomer.

Table 1: Comparison of Triazole Isomers as GPR88 Agonists [2]

Compound IDHeterocyclic CoreGPR88 Agonist Potency (EC50, nM)
21 1,2,4-Triazole178
25 1,2,3-Triazole95
26 1,2,3-Triazole60

Data sourced from a study on GPR88 agonists, demonstrating the superior potency of the 1,2,3-triazole analogs.

Case Study 2: HIV-1 Vif Antagonists

In a study aimed at developing antagonists for the HIV-1 Viral infectivity factor (Vif), various amide bioisosteres were evaluated. The 1,4-disubstituted-1,2,3-triazole analog not only showed improved potency but also better selectivity compared to other heterocyclic replacements.

Table 2: Comparison of Amide Bioisosteres as HIV-1 Vif Antagonists [3]

Compound IDBioisosteric CoreAntiviral Activity (IC50, µM) in H9 cells
RN-18 Amide (Parent)6.0
1b 1,3,4-Oxadiazole6.8
1c 1,2,4-Oxadiazole6.8
1d 1,2,3-Triazole1.2

Data from a study on HIV-1 Vif antagonists. The 1,2,3-triazole analog (1d) exhibited a five-fold increase in potency compared to the parent amide and other isosteres.

Case Study 3: Casein Kinase 2 (CSNK2) Inhibitors

A study focused on inhibitors for Casein Kinase 2 (CSNK2), a protein kinase implicated in cancer, demonstrated the superiority of the 1,2,4-triazole scaffold. The 1,2,4-triazole analog also showed improved metabolic stability.

Table 3: Comparison of Triazole Isomers as CSNK2 Inhibitors [4][5]

Compound IDTriazole IsomerCSNK2A2 IC50 (nM)Metabolic Stability (Mouse Liver Microsomes, % remaining at 60 min)
3 Amide (Parent)-2
14 1,2,4-Triazole4.669

Data from a study on CSNK2 inhibitors, highlighting the enhanced potency and metabolic stability of the 1,2,4-triazole analog.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are protocols for key experiments cited in the comparative studies.

In Vitro Antiproliferative MTT Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and are allowed to adhere overnight in a suitable growth medium.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (both 1,2,3- and 1,2,4-triazole derivatives) for a specified duration, typically 24 or 48 hours.[1]

  • MTT Addition: Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo half-life.

  • Test System Preparation: Pooled human or animal liver microsomes are used as the source of metabolic enzymes.

  • Incubation Mixture: The test compound (at a concentration of, for example, 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

G cluster_0 In Vitro Efficacy cluster_1 ADME Properties cluster_2 Cellular Efficacy a Synthesize Isomeric Pair (1,2,3- vs 1,2,4-Triazole Analogs) b Primary Screening (e.g., Kinase Inhibition Assay) a->b d Metabolic Stability Assay (Liver Microsomes) a->d f Cell-Based Assay (e.g., Antiviral, Cytotoxicity) a->f c Determine Potency (IC50 / EC50) b->c h Lead Candidate Selection c->h e Calculate Half-life (t1/2) & Intrinsic Clearance d->e e->h g Confirm Cellular Activity f->g g->h

Caption: General workflow for the comparative evaluation of triazole isomers.

G CSNK2 CSNK2 Phosphorylated_Substrate Phosphorylated Substrate CSNK2->Phosphorylated_Substrate phosphorylates ADP ADP CSNK2->ADP Substrate Substrate Protein Substrate->CSNK2 Downstream_Effects Downstream Signaling (e.g., Proliferation, Anti-apoptosis) Phosphorylated_Substrate->Downstream_Effects Inhibitor 1,2,4-Triazole Inhibitor (e.g., Compound 14) Inhibitor->CSNK2 inhibits ATP ATP ATP->CSNK2

Caption: Simplified signaling pathway of CSNK2 and its inhibition.

Conclusion

The choice between a 1,2,4-triazole and a 1,2,3-triazole scaffold is highly dependent on the specific biological target and desired pharmacological properties. While 1,2,4-triazoles have a strong track record in established drugs, particularly antifungals, the rise of "click chemistry" has made 1,2,3-triazoles an increasingly popular and effective choice for amide bond bioisosterism, as demonstrated in the GPR88 agonist and HIV-1 Vif antagonist case studies. Conversely, the CSNK2 inhibitor study highlights a scenario where the 1,2,4-triazole isomer provides superior potency and metabolic stability. These findings underscore the necessity of synthesizing and evaluating both isomers in parallel during lead optimization to make empirically-driven decisions in the drug design process.

References

Tautomeric Stability of Substituted 1,2,4-Triazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomeric state of substituted 1,2,4-triazoles is a critical determinant of their physicochemical properties, reactivity, and biological activity. Understanding the factors that govern the stability of different tautomeric forms is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive comparison of the tautomeric stability of substituted 1,2,4-triazoles, supported by experimental data and detailed methodologies.

Tautomeric Equilibria in 1,2,4-Triazoles

Substituted 1,2,4-triazoles can exist in three primary tautomeric forms: 1H, 2H, and 4H, arising from the migration of a proton among the nitrogen atoms of the triazole ring.[1] The position of this mobile proton significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall conformation.[2] The general equilibrium between these tautomers is illustrated below.

Tautomeric_Equilibrium T1 1H-Tautomer T2 2H-Tautomer T1->T2 T4 4H-Tautomer T1->T4 T2->T4

Caption: General tautomeric equilibrium in substituted 1,2,4-triazoles.

The relative stability of these tautomers is not fixed and is highly dependent on the nature and position of substituents on the triazole ring, as well as the surrounding environment (e.g., solvent and temperature).[1]

Influence of Substituents on Tautomer Stability

The electronic properties of substituents at the C3 and C5 positions play a pivotal role in determining the predominant tautomeric form.[1]

  • Unsubstituted 1,2,4-Triazole (B32235): The unsubstituted 1,2,4-triazole predominantly exists in the more stable 1H-tautomeric form.[1][2] Computational studies have shown the 1H-tautomer to be more stable than the 4H-tautomer by over 6 kcal/mol.[3][4]

  • Amino-substituted 1,2,4-triazoles: For 3-amino-1,2,4-triazole, experimental and theoretical studies have established the stability order to be 1H > 2H > 4H.[1]

  • Halo-substituted 1,2,4-triazoles: In the case of 3-chloro-1,2,4-triazoles, the observed order of tautomer stability is 3-chloro-1H > 5-chloro-1H > 3-chloro-4H.[1]

  • Thione/Thiol Tautomerism: In 3-mercapto-1,2,4-triazoles, an additional thione-thiol tautomerism exists. The thione form is generally the predominant tautomer.[5]

Quantitative Analysis of Tautomer Stability

A combination of spectroscopic and computational methods is employed to quantitatively assess the relative stabilities of 1,2,4-triazole tautomers.

Spectroscopic Data

Spectroscopic techniques provide valuable insights into the tautomeric forms present in a sample. The following table summarizes key spectroscopic data used for the identification of different tautomers.

Spectroscopic MethodTautomer FeatureCharacteristic SignalReference
¹H NMR N-H proton (thione)13-14 ppm[1]
S-H proton (thiol)1.1-1.4 ppm[1]
¹³C NMR C=S carbon (thione)~169 ppm[1]
UV/Vis Unsubstituted 1,2,4-triazoleWeak absorption at 205 nm[1]
5-substituted-3-mercapto-1,2,4-triazoles (C=S chromophore)288-298 nm[1]
IR C=S stretching (thione)1166-1258 cm⁻¹[1]
S-H stretching (thiol)2550-2700 cm⁻¹[1]
N-H stretching~3250 cm⁻¹ and ~3350 cm⁻¹[1]
Computational Data

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. The table below presents illustrative relative energy data for the tautomers of 3-amino-1,2,4-triazole.

TautomerRelative Energy (kcal/mol)Computational Method
3-amino-1H-1,2,4-triazole 0.00DFT/B3LYP
3-amino-2H-1,2,4-triazole > 0DFT/B3LYP
3-amino-4H-1,2,4-triazole > 0DFT/B3LYP

Note: This data is illustrative. The exact relative energies can vary depending on the computational method and basis set used.[2]

Experimental Protocols

Accurate characterization of 1,2,4-triazole tautomers relies on rigorous experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for studying tautomeric equilibria in solution.[1][2]

Protocol:

  • Dissolve the substituted 1,2,4-triazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]

  • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-resolution NMR spectrometer.[1]

  • Analyze the chemical shifts, coupling constants, and signal intensities to identify the predominant tautomer. Two-dimensional NMR experiments like HMBC and HSQC can aid in structure elucidation.[1]

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy helps distinguish between tautomers based on their different electronic transitions.[1]

Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).[1]

  • Record the UV/Vis absorption spectrum over an appropriate wavelength range (e.g., 200-400 nm).[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in different tautomers.[1]

Protocol:

  • Prepare the sample as a KBr pellet or a mull.[1]

  • Record the IR spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[1]

Protocol:

  • Grow single crystals of the compound suitable for X-ray diffraction.[1]

  • Collect diffraction data using an X-ray diffractometer.[1]

  • Solve and refine the crystal structure to determine the precise positions of all atoms, including the mobile proton, thereby definitively identifying the tautomer.[1]

Integrated Workflow for Tautomeric Analysis

Modern studies on 1,2,4-triazole tautomerism often utilize an integrated approach that combines experimental data with computational modeling for a comprehensive understanding.[1]

Integrated_Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling Synthesis Synthesis of Substituted 1,2,4-Triazole Spectroscopy Spectroscopic Characterization (NMR, UV/Vis, IR) Synthesis->Spectroscopy Xray X-ray Crystallography Synthesis->Xray Exp_Data Experimental Data Spectroscopy->Exp_Data Xray->Exp_Data Compare Compare Experimental and Simulated Spectra Exp_Data->Compare Model Model Possible Tautomers Calculate Calculate Relative Stabilities (DFT, ab initio) Model->Calculate Simulate Simulate Spectra (UV/Vis, NMR) Calculate->Simulate Sim_Data Simulated Data Simulate->Sim_Data Sim_Data->Compare Conclusion Tautomer Identification and Equilibrium Analysis Compare->Conclusion

Caption: Integrated workflow for tautomer analysis.

This integrated approach allows for the confident assignment of tautomeric structures and provides a deeper understanding of the factors governing their equilibrium. The synergy between experimental evidence and theoretical calculations offers a robust framework for investigating the tautomerism of novel 1,2,4-triazole derivatives in drug discovery and materials science.[1]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Methyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of research personnel and the surrounding ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-1,2,4-triazole, a common reagent in pharmaceutical research and development. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1][3] Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled or stored.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact with the chemical.
Skin and Body Lab coat, long pants, and closed-toe shoes.[1]Minimizes skin exposure.
Respiratory A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1]Prevents inhalation of potentially harmful dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[1]

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment and Cleanup:

    • For liquid spills, use an inert absorbent material to contain the spill.[4]

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter is recommended.[1]

  • Collect Waste: Collect all contaminated materials, including absorbent pads and cleaning supplies, and place them in a clearly labeled, sealed container suitable for hazardous waste.[1][3]

  • Decontaminate: Thoroughly clean the spill area with soap and water.[1]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] Incineration at a permitted facility is a common final disposal method.[1]

  • Waste Collection: Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste.[1]

  • Avoid Mixing: Do not mix this waste with other waste streams.[1]

  • Container Management: Ensure waste containers are kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Contact Professionals: Arrange for pickup and disposal by contacting your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill. Combustible packaging materials may be incinerated by a licensed facility.[3]

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Collect Waste in a Labeled, Sealed Container A->C B Work in a Well-Ventilated Area B->C D Do Not Mix with Other Waste C->D E Store in a Cool, Dry, Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Transport to Approved Hazardous Waste Facility F->G H Incineration at a Permitted Facility G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Methyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Methyl-1,2,4-triazole in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical impermeable gloves (e.g., nitrile rubber) inspected prior to use.[3]Prevents skin contact which can lead to irritation.
Skin and Body Protection Impervious clothing, such as a lab coat or chemical-resistant suit.[1]Provides a barrier against accidental spills and splashes.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]Protects against inhalation of vapors or aerosols that may cause respiratory irritation.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_dispense Carefully Dispense This compound prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe dispose_waste Segregate and Label Hazardous Waste cleanup_ppe->dispose_waste Proceed to Disposal dispose_container Store Waste in a Closed, Labeled Container dispose_waste->dispose_container dispose_final Arrange for Professional Disposal dispose_container->dispose_final

Workflow for handling this compound.

Detailed Experimental Protocols

Spill Response Protocol:

  • Evacuate: Immediately evacuate personnel from the affected area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[3]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all waste, including contaminated materials and disposable PPE, in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal company.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.